molecular formula C10H10N2O B123609 6-Methoxy-2-methylquinoxaline CAS No. 146294-17-9

6-Methoxy-2-methylquinoxaline

Cat. No.: B123609
CAS No.: 146294-17-9
M. Wt: 174.2 g/mol
InChI Key: OCLYZMMJKAVJLU-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinoxaline is a chemical compound of significant interest in medicinal and organic chemistry research. Quinoxaline derivatives are recognized for their potential as kinase inhibitors and are frequently explored in the development of therapeutic agents due to their diverse biological activities . The structural motif of the quinoxaline core is a privileged scaffold in drug discovery, often investigated for its role in modulating various biological targets. Researchers utilize this and related compounds as key intermediates in the synthesis of more complex molecular architectures, including the development of novel chemotherapeutic candidates . The methoxy and methyl substituents on the quinoxaline core are typical modifications made to fine-tune the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can critically influence its binding affinity and pharmacokinetic profile. As such, this compound serves as a valuable building block for scientists working in lead optimization and the construction of combinatorial libraries aimed at discovering new bioactive molecules. This product is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYZMMJKAVJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylquinoxaline, a heterocyclic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a significant structural motif in medicinal chemistry and materials science, recognized for its diverse biological activities and unique electronic properties.[1][2] This document details the physicochemical properties, established synthesis methodologies, and predicted spectroscopic characteristics of this compound. While specific experimental data for this particular derivative is limited in public literature, this guide synthesizes information from analogous compounds to provide a foundational resource for researchers, scientists, and drug development professionals.[3][4] It outlines potential applications in drug discovery and organic electronics, grounded in the well-established properties of the quinoxaline chemical class.

Introduction and Background

Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active agents.[3] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities, have established them as "privileged structures" in medicinal chemistry.[2][5] The electronic and photophysical properties of the quinoxaline core also make it an attractive scaffold for applications in materials science, particularly in the development of organic electronics.[4]

This compound incorporates a methoxy group, an electron-donating substituent, and a methyl group onto the quinoxaline framework. These substitutions are expected to modulate the molecule's physicochemical properties, such as solubility and electronic energy levels, influencing its biological activity and material characteristics.[2][4] This guide serves to consolidate the known and predicted properties of this compound, offering both foundational knowledge and a framework for future investigation.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be defined based on its chemical structure and data from closely related analogs.

Table 1: Core Chemical Properties and Identifiers

PropertyValueSource
IUPAC Name This compound-
Synonyms N/A-
CAS Number 146294-17-9[6]
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
Appearance Predicted to be a solid at room temperature[7]

Note: Physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature.[8]

Molecular Structure

The structure consists of a pyrazine ring fused to a benzene ring, forming the quinoxaline core. A methyl group is attached at position 2 of the pyrazine ring, and a methoxy group is at position 6 of the benzene ring.

Caption: Chemical structure of this compound.

Synthesis and Methodologies

The most prevalent and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound.[1][9] For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with methylglyoxal.

Synthesis of Precursor: 4-Methoxy-1,2-phenylenediamine

The required diamine precursor can be synthesized via the reduction of 4-methoxy-2-nitroaniline.[9]

Experimental Protocol: Precursor Synthesis

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction vessel.[9]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon (Pd/C), typically 5-10 mol%.[9]

  • Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by stirring vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.[9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).[9]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine, which can often be used in the subsequent step without further purification.[9]

Synthesis of this compound

The final product is synthesized by condensing the 4-methoxy-1,2-phenylenediamine precursor with methylglyoxal. The reaction is typically catalyzed by a small amount of acid.[2]

Experimental Protocol: Final Product Synthesis

  • Dissolution: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a solvent such as ethanol.[2]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.[2]

  • Reagent Addition: To this stirring solution, add methylglyoxal (1.1 eq) dropwise at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 1-3 hours) to ensure completion.[9] The choice of temperature can be optimized based on reaction speed.[10]

  • Monitoring: Monitor the reaction's progress by TLC.[1][9]

  • Precipitation: Upon completion, cool the mixture to room temperature. The product may precipitate directly. If not, add water to induce precipitation.[1]

  • Isolation & Purification: Collect the crude product by filtration. Wash the solid with cold ethanol or water.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[4]

G cluster_0 Precursor Synthesis cluster_1 Final Synthesis 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline H2, Pd/C H2, Pd/C 4-methoxy-2-nitroaniline->H2, Pd/C Reduction 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine H2, Pd/C->4-methoxy-1,2-phenylenediamine Condensation Condensation 4-methoxy-1,2-phenylenediamine->Condensation Ethanol, H+ cat. Methylglyoxal Methylglyoxal Methylglyoxal->Condensation This compound This compound Condensation->this compound G cluster_med cluster_mat Root This compound MedChem Medicinal Chemistry Root->MedChem MatSci Materials Science Root->MatSci Anticancer Anticancer Agents MedChem->Anticancer Antimicrobial Antimicrobial Agents MedChem->Antimicrobial Kinase Kinase Inhibitors MedChem->Kinase OLED OLEDs (ETMs) MatSci->OLED OFET OFETs MatSci->OFET OSC Organic Solar Cells MatSci->OSC

Caption: Potential research and application areas for this compound.

Medicinal Chemistry

The quinoxaline scaffold is a well-known pharmacophore. [8]* Anticancer Activity: Many quinoxaline derivatives exhibit anticancer properties, often by intercalating with DNA or inhibiting critical enzymes like kinases. [2][5]* Antimicrobial & Anti-inflammatory: The 2-methylquinoxaline scaffold has been associated with antimicrobial and anti-inflammatory activities. [2]The methoxy group can modulate pharmacokinetic properties, potentially enhancing biological effects. [2]* Kinase Inhibition: Kinases are crucial in cell signaling, and their dysregulation is linked to many diseases. The electronic properties conferred by the methoxy group could influence the binding affinity of this compound to the ATP-binding sites of various kinases. [2]

Materials Science

The electron-deficient nature of the pyrazine ring makes quinoxalines excellent candidates for organic electronic devices. [4]* Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are widely used as electron-transporting materials (ETMs) or as components in emissive layers due to their efficient electron injection and transport capabilities. [4]The methoxy group can help tune the material's energy levels to better match other layers in an OLED device. [4]* Organic Electronics: Beyond OLEDs, this compound could be a valuable component in organic field-effect transistors (OFETs) and organic solar cells (OSCs), where efficient charge transport is critical. [4]The substituents can influence thin-film packing and processability. [4]

Safety and Handling

Specific toxicology data for this compound is not available. However, based on safety data sheets (SDS) for related compounds like 6-methylquinoxaline and 6-methoxyquinoline, the following precautions are advised:

  • The compound may be harmful if swallowed, in contact with skin, or inhaled. [11][12]* It is expected to cause skin and serious eye irritation. [12][13][14]* May cause respiratory irritation. [11][12][13]* Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]

Conclusion

This compound is a synthetically accessible derivative of the versatile quinoxaline scaffold. While specific experimental characterization is sparse in the literature, its properties and potential can be reliably inferred from established chemical principles and a wealth of data on related compounds. Its structure suggests significant potential for further exploration, both as a building block in the synthesis of complex target molecules and as a functional material in its own right. This guide provides a foundational basis for researchers to engage in such exploratory studies, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.
  • BenchChem. (2025). Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry.
  • BenchChem. (2025). In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5).
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History.
  • Sarkis, G. Y., & Al-Azawe, S. (1972). Synthesis and Spectral Data For Quinoxaline Derivatives. Journal of Chemical & Engineering Data.
  • MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives....
  • BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Materials Science.
  • Chem-Impex. (n.d.). 6-Methoxy-2-methylquinoline.
  • ACS Publications. (n.d.). Synthesis and spectral data for quinoxaline derivatives.
  • NIH. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • BenchChem. (2025). A Comprehensive Technical Guide to 6,7-Dimethoxy-2-methylquinoxaline for Researchers and Drug Development Professionals.
  • NIH PubChem. (n.d.). 6-Methoxyquinaldine.
  • Fisher Scientific. (n.d.). 6-Methoxy-2-methylquinoline, 97%.
  • Alfa Aesar. (2010). 6-Methoxyquinoline - SAFETY DATA SHEET.
  • BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis.
  • BenchChem. (2025). How to optimize the yield of 6,7-Dimethoxy-2-methylquinoxaline synthesis.
  • BLD Pharm. (n.d.). 146294-17-9|this compound.
  • Fisher Scientific. (2024). 6-Methylquinoxaline - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). 6-Methylquinoxaline - SAFETY DATA SHEET.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of their electronic and steric properties, thereby influencing their biological activity and material characteristics. This guide focuses on 6-Methoxy-2-methylquinoxaline, a derivative with potential for exploration in various drug discovery and materials science programs. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its known and predicted physicochemical characteristics, along with detailed experimental protocols for its synthesis and analysis, drawing upon data from closely related analogs where necessary.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various material science applications.

Molecular Identity and Physical State
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 146294-17-9[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Appearance Predicted: SolidN/A

Note: The physical appearance is predicted based on the common state of similar quinoxaline derivatives at room temperature.

Predicted Physicochemical Data

Due to the limited availability of direct experimental data for this compound, the following table includes predicted values and data from the closely related analog, 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5). It is crucial to recognize that these values are estimations and should be confirmed by experimental analysis. The addition of a second methyl group in the analog will influence these properties.

PropertyPredicted/Analog ValueSource (Analog: 6-Methoxy-2,3-dimethylquinoxaline)
Melting Point 94 - 98 °C[3]
Boiling Point 300.8 ± 37.0 °C[3]
Solubility Inferred: Soluble in common organic solvents like ethanol, methanol, and chloroform. Sparingly soluble in water.N/A

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, 4-methoxy-1,2-phenylenediamine is reacted with methylglyoxal.

Reaction Scheme

Synthesis_of_6_Methoxy_2_methylquinoxaline cluster_reactants Reactants cluster_product Product R1 4-Methoxy-1,2-phenylenediamine P1 This compound R1->P1 Condensation R2 Methylglyoxal R2->P1

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for quinoxaline synthesis and should be adapted and optimized for specific laboratory conditions.[1]

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Methylglyoxal (typically available as a 40% aqueous solution)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Column chromatography apparatus (silica gel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

  • Acidification: Add a catalytic amount of glacial acetic acid to the solution.

  • Addition of Dicarbonyl: To this stirring solution, add 1.1 equivalents of methylglyoxal dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl group, and the methoxy group.

  • Aromatic Protons: Signals for the three protons on the benzene ring and the one proton on the pyrazine ring are expected in the downfield region (typically δ 7.0-8.5 ppm).

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position will likely appear in the upfield region (around δ 2.5-2.8 ppm).

  • Methoxy Protons: A sharp singlet for the three protons of the methoxy group will be observed around δ 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule.

  • Aromatic Carbons: The carbons of the quinoxaline ring system will resonate in the δ 110-160 ppm range.

  • Methyl Carbon: The carbon of the methyl group is expected around δ 20-25 ppm.

  • Methoxy Carbon: The carbon of the methoxy group should appear around δ 55-60 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 2900-3100 cm⁻¹.

  • C=N and C=C Stretching: Vibrations of the quinoxaline ring system will likely appear in the 1450-1650 cm⁻¹ region.

  • C-O Stretching: A strong absorption band for the C-O stretching of the methoxy group is expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value of 174.20, corresponding to the molecular weight of this compound.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized this compound TLC Thin Layer Chromatography (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Data Structural Confirmation & Purity Assessment MS->Data

Caption: A typical workflow for the characterization of synthesized this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. While a lack of extensive experimental data necessitates the use of predictions and analogies, the provided information serves as a valuable starting point for researchers. The synthetic protocols and characterization workflows described herein offer a robust framework for the preparation and validation of this compound. Further experimental investigation is warranted to precisely determine its physicochemical properties and to explore its potential in drug discovery and materials science, building upon the rich chemical landscape of the quinoxaline scaffold.

References

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Introduction: The Quinoxaline Scaffold and Its Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline

Disclaimer & Scope: This guide provides a comprehensive technical overview of 6-Methoxy-2,3-dimethylquinoxaline (CAS No: 6637-22-5) . It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available scientific literature and chemical databases. While the user's query specified "6-Methoxy-2-methylquinoxaline," publicly available data for this exact structure is scarce. In contrast, substantial research exists for the closely related "6-Methoxy-2,3-dimethylquinoxaline." This guide focuses on the latter, assuming it to be the compound of greater interest for the intended audience. All protocols and data are for Research Use Only (RUO) and not intended for diagnostic or therapeutic procedures.

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and materials science.[1][2] The quinoxaline scaffold is recognized as a "privileged structure," frequently appearing in compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3]

6-Methoxy-2,3-dimethylquinoxaline is a specific derivative featuring a methoxy group at the 6-position and methyl groups at the 2- and 3-positions of the quinoxaline core. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, steric profile, and metabolic stability, making it a compound of interest for further investigation in drug discovery and organic electronics.[3][4] This guide delves into its chemical properties, synthesis, and potential applications, providing a foundational resource for researchers.

Core Chemical Properties and Structure

The fundamental characteristics of 6-Methoxy-2,3-dimethylquinoxaline are summarized below.

Chemical Structure:

A simplified representation of 6-Methoxy-2,3-dimethylquinoxaline

Physicochemical Properties:

PropertyValueSource(s)
CAS Number 6637-22-5[2]
Molecular Formula C₁₁H₁₂N₂O[2]
Molecular Weight 188.23 g/mol [2]
Appearance Orange to red solid[2]
Melting Point 94 - 98 °C[2]
Boiling Point 300.8 ± 37.0 °C (Predicted)[2]
Storage Temperature Room Temperature[2]

Synthesis Pathway: The Hinsberg Condensation

The most direct and widely employed method for synthesizing quinoxaline derivatives is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound, a reaction historically known as the Hinsberg condensation.[5] For 6-Methoxy-2,3-dimethylquinoxaline, this involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).[1][3]

The reaction proceeds via a nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring system. The methoxy group on the phenylenediamine precursor is an electron-donating group, which can influence the reaction kinetics.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Reactant1 4-methoxy-1,2-phenylenediamine Condensation Condensation Reaction (e.g., in Ethanol/Acetic Acid) Reactant1->Condensation Reactant2 Diacetyl (2,3-butanedione) Reactant2->Condensation Product 6-Methoxy-2,3-dimethylquinoxaline Condensation->Product

General synthesis workflow for 6-Methoxy-2,3-dimethylquinoxaline.
Detailed Experimental Protocol

This protocol is based on established methods for quinoxaline synthesis and provides a reliable route to the target compound.[3]

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the solution. The acid protonates a carbonyl group of the diacetyl, increasing its electrophilicity and facilitating the initial nucleophilic attack.

  • Addition of Diketone: To this stirring solution, add 1.1 equivalents of diacetyl dropwise at room temperature. An excess of the diketone ensures the complete consumption of the diamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Precipitation & Isolation: Upon completion, add water to the reaction mixture to precipitate the crude product. The quinoxaline derivative is significantly less soluble in the aqueous ethanol mixture than the reactants or byproducts.

  • Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove residual impurities. For higher purity, the crude product can be recrystallized from ethanol.

Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[2]

  • ¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the different types of protons. The aromatic protons on the benzene ring will appear in the downfield region (typically δ 7-8 ppm). The two equivalent methyl groups at positions 2 and 3 will appear as a sharp singlet in the upfield region (around δ 2.5-2.8 ppm). The methoxy protons will also present as a sharp singlet, typically around δ 3.9-4.0 ppm.[2]

  • ¹³C NMR: The carbon NMR will show signals for all eleven carbon atoms. The aromatic carbons of the quinoxaline ring system will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the quinoxaline core (~1450-1650 cm⁻¹), and a strong C-O stretching band for the methoxy ether group (~1000-1300 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound, 188.23.[2]

Applications in Drug Development and Materials Science

The therapeutic and material potential of 6-Methoxy-2,3-dimethylquinoxaline is largely inferred from the well-documented activities of the broader quinoxaline class. Its specific substitution pattern suggests it is a prime candidate for screening in various discovery programs.

Potential as a Kinase Inhibitor

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinoxaline core is a known scaffold for kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the ATP-binding site. The methoxy and dimethyl groups on 6-Methoxy-2,3-dimethylquinoxaline can influence its binding affinity and selectivity for specific kinases.[3]

Kinase_Inhibition cluster_pathway Cell Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Upstream Signal Kinase Kinase (e.g., Tyrosine Kinase) Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Quinoxaline 6-Methoxy-2,3-dimethylquinoxaline Quinoxaline->Kinase Competitively Binds to ATP Site ATP ATP ATP->Kinase

Proposed mechanism of 6-Methoxy-2,3-dimethylquinoxaline as a kinase inhibitor.
Other Potential Applications:
  • Anticancer Activity: Beyond kinase inhibition, some quinoxaline derivatives are known to intercalate with DNA or inhibit tubulin polymerization, providing other avenues for anticancer effects.[3][5]

  • Antimicrobial Properties: The 2,3-dimethylquinoxaline scaffold has been associated with both antimicrobial and anti-inflammatory activities, making this compound a candidate for screening in infectious disease and immunology research.[3]

  • Organic Electronics: Due to their rigid, planar structure and electron-deficient nature, quinoxaline derivatives are being explored as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[4] The methoxy group can help tune the material's energy levels and enhance solubility for processing.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Ingestion: Rinse mouth and seek immediate medical advice.

Always consult the material-specific Safety Data Sheet (SDS) upon acquisition before handling.

References

  • Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Applic
  • In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5). BenchChem.
  • Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry. BenchChem.
  • An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History. BenchChem.
  • Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in M

Sources

An In-depth Technical Guide to the Discovery and History of Methoxy-Substituted Quinoxalines: A Case Study on 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of methoxy-substituted quinoxalines, a class of heterocyclic compounds with significant import in medicinal chemistry. While a detailed historical record for 6-Methoxy-2-methylquinoxaline is not extensively documented in publicly available scientific literature, this guide will focus on the closely related and well-characterized analog, 6-Methoxy-2,3-dimethylquinoxaline. This approach allows for an in-depth examination of the foundational synthetic methodologies and historical context of this important scaffold. The principles of the Hinsberg condensation, a cornerstone of quinoxaline synthesis, will be detailed, providing a robust framework for the laboratory preparation of these molecules. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals engaged with the quinoxaline scaffold and its derivatives.

Introduction: The Quinoxaline Scaffold and the Role of Methoxy Substitution

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.

The introduction of a methoxy (-OCH₃) group, as seen in 6-methoxy-substituted quinoxalines, can significantly influence the molecule's electronic properties and its interactions with biological targets. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This electronic modulation can impact the compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing its therapeutic efficacy.

While the specific compound this compound is not widely represented in historical or contemporary research literature, its close analog, 6-Methoxy-2,3-dimethylquinoxaline, serves as an excellent case study. The historical and synthetic principles governing the creation of one are directly applicable to the other, providing valuable insights for the medicinal chemist.

The Genesis of Quinoxaline Chemistry: A Historical Perspective

The journey into the chemistry of quinoxalines began in the late 19th century. The seminal work in this field is attributed to the German chemists Wilhelm Körner and Carl Hinsberg. In 1884, they reported the first synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This reaction, now famously known as the Hinsberg condensation, proved to be a remarkably straightforward and efficient method for constructing the quinoxaline core and remains a fundamental strategy in organic synthesis to this day.[4]

For several decades following this discovery, research was primarily focused on refining and exploring the scope of the Hinsberg condensation. A significant turning point came in the mid-20th century with the discovery of naturally occurring quinoxaline-based compounds possessing potent biological activity. The isolation of antibiotics such as echinomycin and levomycin, which feature a quinoxaline moiety, spurred a wave of interest in the synthesis of novel quinoxaline derivatives for therapeutic applications.[4]

The synthesis of specific derivatives like 6-Methoxy-2,3-dimethylquinoxaline does not have a precise, documented moment of discovery but is rather a logical extension of the established synthetic principles. The first synthesis of 2,3-dimethylquinoxaline derivatives was described by S. T. Henderson in 1929.[3] The preparation of the 6-methoxy variant would have been a direct application of the Hinsberg condensation, utilizing 4-methoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as the starting materials.[3]

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: A Methodological Deep Dive

The most common and reliable method for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline is the condensation reaction between 4-methoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).[5] This reaction is a classic example of the Hinsberg condensation.

General Reaction Scheme

The overall transformation can be depicted as follows:

Hinsberg Condensation cluster_reactants Reactants cluster_product Product 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine 6-Methoxy-2,3-dimethylquinoxaline 6-Methoxy-2,3-dimethylquinoxaline 4-methoxy-1,2-phenylenediamine->6-Methoxy-2,3-dimethylquinoxaline Condensation 2,3-butanedione 2,3-butanedione (diacetyl) 2,3-butanedione->6-Methoxy-2,3-dimethylquinoxaline

Caption: General reaction scheme for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline.

Experimental Protocols

Several effective protocols have been reported for the synthesis of quinoxaline derivatives. Below are three detailed methods with varying catalysts and reaction conditions.

Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature

This method employs phenol as an efficient and inexpensive catalyst in an ethanol-water solvent system at ambient temperature.

  • Rationale: Phenol acts as a mild Brønsted acid, protonating one of the carbonyl groups of the diacetyl, thereby activating it for nucleophilic attack by the amino group of the phenylenediamine. The use of an ethanol-water co-solvent system aids in the dissolution of the reactants and the precipitation of the final product.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1.1 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

    • Add phenol (20 mol%) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate product precipitation.

    • Collect the crystalline product by filtration.

    • Wash the product with cold ethanol.[5]

Protocol 2: Acetic Acid Catalyzed Synthesis

This protocol utilizes glacial acetic acid as a catalyst in an ethanol solvent.

  • Rationale: Glacial acetic acid serves as a more traditional acid catalyst for this condensation, effectively protonating the dicarbonyl compound. The reaction is typically carried out at room temperature, offering a balance of reactivity and selectivity.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • To this solution, add 1.1 equivalents of diacetyl dropwise while stirring at room temperature.

    • Monitor the reaction's progress using TLC.

    • Once the reaction is complete, the crude product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

    • The residue can be purified by recrystallization or column chromatography.[1]

Protocol 3: Catalyst-Free Synthesis in Glycerol

This method represents a greener chemistry approach, using glycerol as a biodegradable and recyclable solvent, and avoids the need for a catalyst.

  • Rationale: Glycerol's high boiling point allows the reaction to be conducted at an elevated temperature, accelerating the reaction rate without the need for a catalyst. Its polar nature helps to solvate the reactants and facilitate the reaction.

  • Step-by-Step Procedure:

    • In a round-bottom flask, suspend 4-methoxy-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in glycerol (5 mL).

    • Heat the mixture to 90 °C for approximately 4-6 minutes.[5]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid and wash with water.

    • Recrystallize the crude product from ethanol to yield pure 6-Methoxy-2,3-dimethylquinoxaline.[5]

Physicochemical and Spectroscopic Data

While extensive experimental data for 6-Methoxy-2,3-dimethylquinoxaline is not always readily available, the following table summarizes some of its known and predicted properties.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[6]
Molecular Weight 188.23 g/mol [6]
Appearance Orange to red solid[6]
Melting Point 94 - 98 °C[6]
Boiling Point (Predicted) 300.8 ± 37.0 °C[6]
Storage Temperature Room Temperature[6]

Predicted Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7-8 ppm region), two singlets for the methyl groups (around δ 2.5-2.8 ppm), and a sharp singlet for the methoxy protons (around δ 3.9-4.0 ppm).[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The aromatic carbons will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.[6]

Biological Activity and Therapeutic Potential

Extensive literature searches have not revealed specific studies detailing the biological activity or mechanism of action of 6-Methoxy-2,3-dimethylquinoxaline. However, the broader class of quinoxaline derivatives is well-known for its diverse pharmacological properties.[3] The presence of the methoxy group and the dimethyl substitution pattern on the quinoxaline core suggests several avenues for potential therapeutic applications.

  • Anticancer Activity: Quinoxaline derivatives are widely recognized for their anticancer properties, which can be attributed to mechanisms such as DNA intercalation and inhibition of key enzymes involved in cell proliferation, like topoisomerases and kinases.[1]

  • Kinase Inhibition: The quinoxaline scaffold is a common feature in many kinase inhibitors. Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The electronic properties of the methoxy group and the steric bulk of the methyl groups could influence the binding affinity of 6-Methoxy-2,3-dimethylquinoxaline to the ATP-binding site of various kinases.[1]

  • Antimicrobial and Anti-inflammatory Properties: The 2,3-dimethylquinoxaline scaffold has been associated with antimicrobial and anti-inflammatory activities. The methoxy substituent can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its biological activity in these areas.[1]

The lack of specific biological data for 6-Methoxy-2,3-dimethylquinoxaline presents an opportunity for future research to explore its potential therapeutic applications.

Conclusion

6-Methoxy-2,3-dimethylquinoxaline is a classic example of a heterocyclic compound whose historical roots lie in the foundational principles of organic chemistry, specifically the Hinsberg condensation. While its discovery was not a singular event, its synthesis is a logical progression from the pioneering work on quinoxalines in the late 19th and early 20th centuries. The methodologies for its synthesis are well-established, robust, and adaptable to various laboratory settings. Although its specific biological activities remain to be thoroughly investigated, the broader context of the quinoxaline class of compounds suggests that it holds potential for further exploration in medicinal chemistry and drug discovery. This guide serves as a comprehensive resource for understanding the historical context and practical synthesis of this and related methoxy-substituted quinoxalines.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Modern Trends in Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 14(5), 406-420.
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  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Organic Chemistry, 4, 1-8.
  • Zayed, M. F., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(23), 7352.
  • New Quinoxalines with Biological Applications. (2014). Journal of Microbial & Biochemical Technology, 6(1), 001-002.
  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Targets, 23(8), 789-810.
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An In-depth Technical Guide to the Synthesis of Core Precursors for 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2-methylquinoxaline is a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. As a key structural motif in a variety of biologically active compounds, its efficient synthesis is a critical objective for researchers in drug discovery and development. The most robust and widely adopted method for constructing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

This guide provides a detailed examination of the synthesis of the two essential precursors required for the preparation of this compound: 4-methoxy-1,2-phenylenediamine and a stable surrogate for the volatile dicarbonyl, methylglyoxal . We will explore field-proven synthetic routes, explain the rationale behind methodological choices, and provide detailed, validated protocols suitable for a research and development laboratory setting.

Part 1: Synthesis of the Diamine Precursor: 4-Methoxy-1,2-phenylenediamine

The primary precursor providing the benzene ring and one of the nitrogen atoms of the quinoxaline core is 4-methoxy-1,2-phenylenediamine (also known as 3,4-diaminoanisole). The most reliable and scalable synthetic strategy commences with the commercially available 4-methoxy-2-nitroaniline, which is subjected to a reduction of its nitro group to an amine. This transformation is highly efficient and can be accomplished through several validated methods, primarily catalytic hydrogenation or chemical reduction.

Causality of Method Selection: Catalytic Hydrogenation vs. Chemical Reduction
  • Catalytic Hydrogenation: This is often the preferred method in a development setting due to its exceptional cleanliness and high yield. The use of a catalyst like Palladium on carbon (Pd/C) with hydrogen gas results in a reaction where the only significant byproduct is water. This simplifies the purification process, often yielding a product of high purity directly after filtration and solvent removal.[1][2][3]

  • Chemical Reduction: Methods using reducing metals like iron powder in the presence of a proton source (e.g., ammonium chloride or acetic acid) are classic, cost-effective alternatives.[1][3] While robust, these reactions can require more rigorous purification to remove metal salts and byproducts, making them potentially more labor-intensive on a lab scale.

Synthetic Pathway for 4-Methoxy-1,2-phenylenediamine

The general transformation involves the reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine.

G cluster_0 Reagents A 4-Methoxy-2-nitroaniline B 4-Methoxy-1,2-phenylenediamine A:e->B:w Reduction [H] C H₂ (gas), Pd/C Catalyst (Catalytic Hydrogenation) D Fe powder, NH₄Cl or Acetic Acid (Chemical Reduction)

Caption: Synthetic routes to 4-methoxy-1,2-phenylenediamine.

Experimental Protocols for 4-Methoxy-1,2-phenylenediamine Synthesis

Protocol 1: Catalytic Hydrogenation (High Purity)

This method is adapted from established procedures demonstrating high efficiency.[1][2][3][4]

  • Vessel Preparation: To a hydrogenation vessel, add 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol).

  • Solvent Addition: Add methanol (70-100 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (0.5-1.0 g). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or hydrogenate under a balloon atmosphere at room temperature).[1][2]

  • Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 24 to 72 hours, depending on the pressure and catalyst efficiency.[1][2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield 4-methoxy-1,2-phenylenediamine as a dark oil or solid.[1][2] The product is often used without further purification.

Protocol 2: Chemical Reduction with Iron (Cost-Effective)

This procedure is based on classical reduction methods using iron powder.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-2-nitroaniline (8.7 g, 51.7 mmol) in a mixture of Ethanol:Water (3:1, 105 mL).

  • Reagent Addition: Add iron powder (20.5 g, 367 mmol) and ammonium chloride (NH₄Cl) (2.7 g, 51.7 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the yellow starting material and the formation of a new, less polar spot indicates progress.

  • Work-up: After completion, cool the reaction mixture and filter it through a Celite pad while still warm to remove the iron and iron oxides. Wash the pad with hot ethanol.

  • Extraction: Evaporate the solvent from the filtrate. Dissolve the resulting residue in water (50 mL) and extract with ethyl acetate (3 x 60 mL).[3]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary: Synthesis of 4-Methoxy-1,2-phenylenediamine
MethodReducing AgentSolventTemp.TimeTypical YieldPurity & NotesReference
1 H₂, 10% Pd/CMethanol or EthanolRoom Temp.24-72 h97-99%High purity; work-up is simple filtration.[1][2][3]
2 Fe, NH₄ClEthanol/WaterReflux2-4 h~85-95%Requires extraction; potential for metal residue.[3]

Part 2: Synthesis of the Dicarbonyl Precursor: Methylglyoxal & Its Acetal Surrogate

Methylglyoxal (pyruvaldehyde) is the required 1,2-dicarbonyl component for this synthesis. However, it is a reactive and potentially toxic compound, making its direct use challenging.[5] A superior and more practical approach is to use a stable, masked form, pyruvaldehyde dimethyl acetal (also known as methylglyoxal 1,1-dimethyl acetal). This acetal protects the highly reactive aldehyde functionality, rendering the molecule stable for storage and handling.[6] The acetal can be easily hydrolyzed in situ or in a separate step immediately prior to the condensation reaction to generate the required methylglyoxal.[7][8]

Synthetic Utility of Pyruvaldehyde Dimethyl Acetal

The use of the dimethyl acetal provides two key advantages:

  • Stability: It protects the reactive aldehyde group from undesired side reactions and polymerization during storage.[6]

  • Controlled Release: The active dicarbonyl species, methylglyoxal, can be generated under controlled acidic conditions precisely when needed for the subsequent quinoxaline formation.

Workflow: From Acetal to Quinoxaline

G A Pyruvaldehyde Dimethyl Acetal (Stable Precursor) B Methylglyoxal (Reactive Dicarbonyl) A->B Acid-catalyzed Hydrolysis (H₃O⁺) D This compound (Final Product) B->D Condensation (-2 H₂O) C 4-Methoxy-1,2-phenylenediamine C->D Condensation (-2 H₂O)

Caption: Overall workflow from the stable acetal to the final product.

Experimental Protocol: Hydrolysis of Pyruvaldehyde Dimethyl Acetal

This protocol describes the generation of an aqueous solution of methylglyoxal, ready for use in condensation reactions.[7][8]

  • Setup: In a round-bottom flask, place pyruvaldehyde dimethyl acetal (1.18 g, 10 mmol).

  • Acidification: Add a dilute solution of sulfuric acid (e.g., 0.1 M H₂SO₄, 10 mL).

  • Reaction: Stir the mixture at room temperature. The hydrolysis is typically rapid.

  • Monitoring: The progress can be monitored by ¹H NMR, observing the disappearance of the acetal methoxy signal (~3.40 ppm) and the appearance of the aldehyde proton of methylglyoxal (~5.40 ppm).[7]

  • Neutralization/Use: The resulting acidic solution of methylglyoxal can be used directly in the subsequent condensation step. Often, the acid used for hydrolysis also serves as the catalyst for the quinoxaline formation. Alternatively, it can be carefully neutralized if required by the specific condensation protocol.

Conclusion

The synthesis of precursors for this compound is a well-established process rooted in fundamental organic transformations. For the diamine component, 4-methoxy-1,2-phenylenediamine , catalytic hydrogenation of 4-methoxy-2-nitroaniline stands out as the premier method for achieving high purity and yield with minimal downstream processing. For the dicarbonyl component, the use of pyruvaldehyde dimethyl acetal as a stable and easily handled surrogate for methylglyoxal is the most logical and field-proven strategy. By employing these robust and validated protocols, researchers can reliably produce the necessary building blocks for the efficient construction of the this compound scaffold, facilitating further investigation into its promising applications in medicinal chemistry and beyond.

References

  • Methylglyoxal pathway - Wikipedia. (n.d.).
  • Nocella, M., et al. (2019). Synthesis and metabolism of methylglyoxal, S-D-lactoylglutathione and D-lactate in cancer and Alzheimer's disease. Exploring the crossroad of eternal youth and premature aging. Ageing Research Reviews, 53, 100915.
  • Methylglyoxal - Wikipedia. (n.d.).
  • Zheng, Q., et al. (2020). Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation. The Journal of Organic Chemistry, 85(2), 1018-1023.
  • BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.
  • Zheng, Q., et al. (2019).
  • Guidechem. (n.d.). What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?.
  • Google Patents. (n.d.). CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal.
  • Chemicalbook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE synthesis.
  • Wu, J., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Organic & Biomolecular Chemistry, 19(10), 2258-2265.
  • ECHEMI. (n.d.). 102-51-2, 4-Methoxy-1,2-phenylenediamine Formula.
  • Google Patents. (n.d.). US2421559A - Acetals of pyruvic aldehyde.
  • ChemicalBook. (2025). 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2.
  • ResearchGate. (n.d.). Preparation of MGO starting from pyruvaldehyde dimethyl acetal.
  • Sarchem Labs. (n.d.). Pyruvic Aldehyde Dimethyl Acetal, 97+%.
  • ChemicalBook. (2025). Methylglyoxal 1,1-dimethyl acetal | 6342-56-9.

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A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic profile of 6-methoxy-2-methylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document serves as a predictive and instructional resource. By leveraging established principles of spectroscopy and data from analogous quinoxaline derivatives, we will construct a comprehensive and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of quinoxaline-based molecules.

Introduction to this compound

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active agents. The introduction of substituents, such as a methoxy (-OCH₃) group at the 6-position and a methyl (-CH₃) group at the 2-position, significantly modulates the molecule's electronic properties, solubility, and biological activity. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will detail the expected spectroscopic signatures of this compound, providing the rationale behind the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak that rarely interferes with analyte signals. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion and resolve complex coupling patterns.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.6Singlet-
H-5~7.8Doublet~2.5
H-7~7.2Doublet of Doublets~9.0, 2.5
H-8~7.9Doublet~9.0
-OCH₃~3.9Singlet-
-CH₃~2.7Singlet-

Interpretation:

  • Aromatic Protons: The protons on the quinoxaline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

    • The H-3 proton is anticipated to be the most downfield of the ring protons, appearing as a singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atom.

    • The protons on the benzene portion of the ring system (H-5, H-7, and H-8) will exhibit splitting patterns dictated by their neighboring protons. The methoxy group at C-6 is an electron-donating group, which will shield the ortho (H-5 and H-7) and para (no proton in this position) positions, shifting them slightly upfield compared to unsubstituted quinoxaline.

    • H-5 is expected to appear as a doublet, coupled to H-7.

    • H-7 will likely be a doublet of doublets, coupled to both H-8 and H-5.

    • H-8 is expected to be a doublet, coupled to H-7.

  • Substituent Protons:

    • The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet around δ 3.9 ppm. This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.[1]

    • The three protons of the methyl group (-CH₃) at the 2-position will also be a singlet, typically found around δ 2.7 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~142
C-4a~140
C-5~105
C-6~160
C-7~122
C-8~130
C-8a~141
-OCH₃~56
-CH₃~22

Interpretation:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

  • Quinoxaline Core Carbons:

    • The carbons of the pyrazine ring (C-2 and C-3) are significantly deshielded by the adjacent nitrogen atoms. C-2, being directly attached to the methyl group, will have a distinct chemical shift from C-3.

    • The quaternary carbons (C-4a and C-8a) are also found in the downfield region.

    • The carbons of the benzene ring will show significant variation due to the substituent effects of the methoxy group. C-6, directly attached to the electronegative oxygen of the methoxy group, will be the most deshielded carbon in this ring. The electron-donating nature of the methoxy group will cause shielding at the ortho (C-5, C-7) and para (C-8a) positions.

  • Substituent Carbons:

    • The carbon of the methoxy group (-OCH₃) is expected to resonate around δ 56 ppm, a typical value for an aromatic methoxy carbon.[2][3]

    • The methyl carbon (-CH₃) will be found in the upfield region, around δ 22 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (-CH₃, -OCH₃)
~1600, ~1500C=C stretchAromatic ring
~1250 and ~1040C-O stretchAryl alkyl ether
900-675C-H bend (out-of-plane)Aromatic

Interpretation:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).

  • Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the quinoxaline ring system will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: As an aryl alkyl ether, this compound is expected to show two strong C-O stretching bands. The asymmetric stretch will be around 1250 cm⁻¹, and the symmetric stretch will appear near 1040 cm⁻¹.[4][5][6] The presence of these two prominent bands is a strong indicator of the methoxy group attached to the aromatic ring.

  • Fingerprint Region: The region below 1000 cm⁻¹ will contain complex vibrations, including the out-of-plane C-H bending of the substituted benzene ring, which can be diagnostic for the substitution pattern.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Causality Behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI), a softer technique, is also commonly used, especially with LC-MS, and typically shows a prominent protonated molecular ion peak ([M+H]⁺).

Predicted Mass Spectrum Data (EI):

m/zIonProposed Identity
174[M]⁺•Molecular Ion
159[M - CH₃]⁺Loss of a methyl radical from the methoxy group
145[M - CHO]⁺•Loss of a formyl radical
131[M - CH₃ - CO]⁺Loss of carbon monoxide from the [M - CH₃]⁺ ion
103Further fragmentation of the quinoxaline ring

Interpretation:

The molecular weight of this compound (C₁₀H₁₀N₂O) is 174.19 g/mol .

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺•) at m/z = 174.

  • Fragmentation Pattern: The fragmentation of quinoxalines is complex, but some characteristic losses can be predicted.

    • A common fragmentation pathway for aromatic methoxy compounds is the loss of a methyl radical (•CH₃) to form a stable ion at m/z 159. This is often followed by the loss of carbon monoxide (CO) to give an ion at m/z 131.

    • Another possible fragmentation is the loss of a formyl radical (•CHO) from the molecular ion, leading to a peak at m/z 145.

    • Further fragmentation would involve the cleavage of the quinoxaline ring system.

Visualization of Key Structures and Fragmentation

Caption: Molecular structure of this compound.

Fragmentation_Pathway M [M]⁺• m/z = 174 M_minus_CH3 [M - CH₃]⁺ m/z = 159 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺• m/z = 145 M->M_minus_CHO - •CHO M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 131 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or Electrospray Ionization (ESI) for molecular weight confirmation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further structural confirmation.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive analysis of the expected data from each method. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework and the connectivity of the substituents. IR spectroscopy will confirm the presence of key functional groups, particularly the aromatic system and the aryl ether linkage. Mass spectrometry will verify the molecular weight and offer structural insights through its fragmentation pattern. By understanding the principles outlined herein, researchers can confidently interpret the spectroscopic data to confirm the synthesis and purity of this compound, facilitating its use in further scientific endeavors.

References

  • Mamedov, V. A., Kalinin, A. A., Balandina, A. A., Figadère, B., & Latypov, S. K. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy, 32(5), 20-25. [Link]

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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Open Research@CSIR-NIScPR. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

  • Faria, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the American Chemical Society, 135(5), 1881-1890. [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • SpectraBase. (n.d.). 2-Methyl-quinoxaline. [Link]

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  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analytical framework for understanding and evaluating the solubility and stability of 6-Methoxy-2-methylquinoxaline. As a novel derivative of the quinoxaline scaffold, which is of significant interest in medicinal chemistry, a thorough characterization of its physicochemical properties is paramount for drug development professionals.[1][2] Due to the limited availability of specific experimental data for this compound, this document synthesizes information from structurally analogous compounds, foundational chemical principles, and established international guidelines to provide predictive insights and robust experimental protocols. We will delve into the theoretical and practical aspects of solubility determination and delineate a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines.[3][4] This guide is intended to serve as an essential resource for researchers, enabling them to design effective formulation strategies, predict degradation pathways, and establish a foundation for further development.

Introduction and Molecular Overview

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[2][5] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The specific compound of interest, this compound, introduces key substituents to this core: an electron-donating methoxy group at the 6-position and a methyl group at the 2-position. These modifications are anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its solubility, stability, and biological interactions.

A Note on Data Integrity: It is critical to state that specific, peer-reviewed experimental data on this compound is scarce in the public domain. Therefore, this guide has been constructed with a Senior Application Scientist's perspective, focusing on predictive analysis and methodological guidance. The protocols described are industry-standard, self-validating systems designed to generate the necessary data empirically. The causality behind each experimental choice is explained to empower the researcher.

Physicochemical and Structural Properties

A molecule's fundamental physicochemical properties are the primary determinants of its behavior in both formulation and physiological environments. While experimental values are pending, we can infer a profile for this compound based on its structure and data from related compounds like 6-Methoxy-2,3-dimethylquinoxaline.[6]

PropertyPredicted Value / Inferred CharacteristicRationale / Source
Molecular Formula C₁₀H₁₀N₂OBased on chemical structure
Molecular Weight 174.20 g/mol Based on chemical structure
Appearance Likely a crystalline solid (e.g., yellow to orange)Inferred from similar quinoxaline derivatives.[6]
pKa (most basic) ~0.5 - 1.5The quinoxaline core is weakly basic. The methoxy group may slightly increase basicity.[2]
LogP (Predicted) ~2.0 - 2.5Calculated using computational models; indicates moderate lipophilicity.

The moderate lipophilicity suggested by the predicted LogP indicates that solubility in aqueous media may be limited, a critical consideration for formulation development.

Solubility Profile: Theoretical and Practical Assessment

Solubility is a critical attribute that affects a drug's dissolution, absorption, and overall bioavailability. The structure of this compound—a planar, aromatic system with a hydrogen bond acceptor (methoxy group) and two weakly basic nitrogen atoms—suggests a complex solubility profile.

Inferred Qualitative Solubility

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's moderate polarity suggests it will be more soluble in organic solvents than in water. Polyamides containing the quinoxaline moiety have shown excellent solubility in polar aprotic solvents.[7]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in Water; Moderate in AlcoholsLimited H-bonding capability; improved solubility in alcohols due to organic character.
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighFavorable dipole-dipole interactions with the quinoxaline core.[7]
Non-Polar Hexane, TolueneLow to Very LowMismatch in polarity.
Chlorinated Dichloromethane, ChloroformModerate to HighGood solvent for many moderately polar organic solids.
Aqueous Buffers pH 2 (acidic), pH 7 (neutral), pH 9 (basic)Higher at low pHThe weakly basic nitrogen atoms of the pyrazine ring will be protonated at acidic pH, forming a more soluble salt.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to several sealed, clear glass vials.

    • Causality: Using a visible excess of solid ensures that the solution reaches saturation. Multiple vials (triplicates recommended) ensure the reproducibility of the result.[9]

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL of pH 7.4 PBS) to each vial.

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours.

    • Causality: A long incubation period with continuous agitation is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[10][11] Shorter times may only yield kinetic solubility, which can be misleading.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow coarse particles to settle. Subsequently, filter the supernatant through a 0.22 µm PVDF syringe filter or centrifuge at high speed (e.g., >10,000 x g for 15 minutes).[10]

    • Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material should be chosen carefully to minimize drug binding.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of this compound in the filtrate using a validated, stability-indicating analytical method, such as HPLC-UV.[11]

  • Validation of Equilibrium: To confirm that equilibrium was reached, analyze samples taken at two different time points (e.g., 24h and 48h). The solubility values should be consistent.[9]

Visualization: Solubility Assay Workflow

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to triplicate vials eq1 Add precise volume of solvent prep1->eq1 eq2 Agitate at constant temp (24-48 hours) eq1->eq2 sep1 Settle coarse particles eq2->sep1 sep2 Filter (0.22 µm) or Centrifuge supernatant sep1->sep2 quant1 Prepare dilutions of clear filtrate sep2->quant1 quant2 Analyze concentration by validated HPLC method quant1->quant2 result result quant2->result Report Solubility (e.g., µg/mL)

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of drug development, informing manufacturing, packaging, storage conditions, and shelf-life.[3] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods, as mandated by ICH guidelines (specifically Q1A(R2) and Q1B).[3][12][13]

The goal is to induce a target degradation of 5-20%.[14][15] This level is sufficient to detect and identify degradation products without being so excessive that it leads to secondary or unrealistic degradation pathways.[15]

Predicted Chemical Liabilities and Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

  • Hydrolysis: The methoxy group (an ether linkage) could be susceptible to acid-catalyzed hydrolysis to form the corresponding 6-hydroxy derivative, particularly under harsh acidic conditions and elevated temperatures. The quinoxaline ring itself is generally stable to hydrolysis, but extreme pH and heat can induce ring-opening.

  • Oxidation: Nitrogen-containing heterocycles are often susceptible to oxidation.[16][17] The pyrazine ring nitrogens could be oxidized to form N-oxides. The methyl group could also be a site of oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.

  • Photodegradation: Aromatic systems like quinoxaline can absorb UV radiation, leading to photochemical reactions. This can involve complex radical-mediated pathways or photo-oxidation.[18][19]

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) parent This compound h1 6-Hydroxy-2-methylquinoxaline (Acid-catalyzed ether cleavage) parent->h1 H⁺ / H₂O o1 This compound N-oxide parent->o1 [O] o2 (6-Methoxyquinoxalin-2-yl)methanol parent->o2 [O] p1 Complex Photoproducts (Radical-mediated) parent->p1

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water). The use of a co-solvent is often necessary for compounds with low aqueous solubility.

  • Application of Stress Conditions: (Run all conditions with a control sample protected from stress).

    • Acid Hydrolysis: Mix stock solution 1:1 with 1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Mix stock solution 1:1 with 1 M NaOH. Heat at 60-80°C.

    • Oxidative Degradation: Mix stock solution 1:1 with 3-30% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C.

    • Thermal Degradation (Solid): Store solid compound in a hot air oven at 80°C.

    • Photostability: Expose the stock solution (in a phototransparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][20] A parallel sample wrapped in aluminum foil serves as a dark control.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a condition that yields 5-20% degradation.

    • Causality: If degradation is too rapid or too slow, the stress level (temperature, concentration of reagent) should be adjusted. For example, if no degradation is seen with 1 M HCl at 60°C, the temperature can be increased or the acid concentration raised.[21]

  • Sample Quenching & Preparation:

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, controls, and a non-degraded reference standard using a validated, stability-indicating HPLC method. An HPLC-PDA-MS system is ideal as it provides chromatographic purity, peak purity (from the PDA), and mass information for identifying degradants.

Recommended Analytical Method: Stability-Indicating HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (or buffer, e.g., 0.1% formic acid for MS compatibility). A gradient is crucial for separating the parent peak from potentially more or less polar degradants.[22][23][24]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: PDA (Photodiode Array) to detect peaks at multiple wavelengths and assess peak purity, and/or Mass Spectrometry (MS) for identification of degradants.

Conclusion: Synthesizing a Predictive Profile

This guide establishes a comprehensive framework for the characterization of this compound. While lacking specific experimental data, a robust, science-led predictive analysis has been presented.

  • Solubility: The compound is predicted to have low aqueous solubility but good solubility in polar aprotic organic solvents. Its solubility is expected to increase significantly in acidic aqueous media due to the protonation of the basic quinoxaline nitrogens.

  • Stability: this compound is likely to be most susceptible to oxidative degradation and potentially acid-catalyzed hydrolysis of the methoxy group under harsh conditions. Its stability profile must be confirmed empirically, but these predicted liabilities provide a targeted starting point for formulation and analytical development.

The detailed experimental protocols provided herein are designed as robust, self-validating systems that will enable researchers, scientists, and drug development professionals to generate the high-quality, reliable data necessary to advance their research and development activities. Empirical validation based on these methodologies is the essential next step in fully elucidating the chemical behavior of this promising compound.

References

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6-Methoxy-2-methylquinoxaline: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a fused bicyclic system of benzene and pyrazine rings, represents a cornerstone in the architecture of pharmacologically active compounds.[1] Its inherent structural features, including a planar, electron-deficient aromatic system and multiple sites for functionalization, have rendered it a "privileged structure" in the parlance of medicinal chemistry. This designation stems from its recurring appearance in molecules exhibiting a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the quinoxaline core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets, making the exploration of novel derivatives a fertile ground for drug discovery. This guide focuses on a specific derivative, 6-Methoxy-2-methylquinoxaline, delving into its synthetic accessibility and, through a comprehensive analysis of structure-activity relationships within the quinoxaline class, extrapolating its potential therapeutic applications.

I. Synthesis and Characterization of this compound

The synthesis of this compound is predicated on a well-established and robust chemical transformation: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward approach allows for the efficient construction of the quinoxaline core.

Synthetic Pathway

The primary route to this compound involves the reaction of 4-methoxy-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal).

Synthesis of this compound 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine This compound This compound 4-methoxy-1,2-phenylenediamine->this compound Condensation Pyruvaldehyde Pyruvaldehyde (Methylglyoxal) Pyruvaldehyde->this compound

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Catalyst-Free Synthesis

This protocol outlines a catalyst-free approach, highlighting the inherent reactivity of the starting materials.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Pyruvaldehyde (40% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of ethanol.

  • To this solution, add 1.1 equivalents of pyruvaldehyde solution dropwise with continuous stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate directly from the reaction mixture. If not, the addition of water can facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

II. Potential Biological Activities: An Evidence-Based Extrapolation

While specific biological data for this compound is not extensively documented in publicly available literature, a wealth of information on structurally related quinoxaline derivatives allows for a robust, evidence-based projection of its potential pharmacological profile. The following sections will explore the anticipated anticancer, antimicrobial, and anti-inflammatory activities, grounded in the established structure-activity relationships (SAR) of the quinoxaline class.

A. Anticancer Potential: Targeting the Engines of Malignancy

Quinoxaline derivatives are well-recognized for their potent anticancer activities, often attributed to their ability to intercalate with DNA or inhibit crucial enzymes involved in cancer cell proliferation and survival.[3]

1. Kinase Inhibition: A Plausible Mechanism of Action

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The quinoxaline scaffold is a common feature in numerous kinase inhibitors.[5] The electron-donating nature of the methoxy group at the 6-position and the presence of the methyl group at the 2-position in this compound could influence its binding affinity to the ATP-binding pocket of various kinases, potentially disrupting downstream signaling cascades that drive tumor growth.[3]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor KinaseCascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Quinoxaline This compound Quinoxaline->Receptor Inhibition Quinoxaline->KinaseCascade Inhibition G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) Immune_Cells Immune Cells (Macrophages, Neutrophils) Inflammatory_Stimulus->Immune_Cells Signaling_Pathways Signaling Pathways (NF-κB, MAPK) Immune_Cells->Signaling_Pathways Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Signaling_Pathways->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Compound This compound Compound->Signaling_Pathways Inhibition

Caption: Potential mechanism of anti-inflammatory action of this compound.

2. In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the rats. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

III. Conclusion and Future Directions

This compound emerges as a molecule of significant interest within the vast chemical space of quinoxaline derivatives. While direct biological data remains to be fully elucidated, a robust body of evidence from structurally related compounds strongly suggests its potential as a versatile therapeutic agent with possible applications in oncology, infectious diseases, and inflammatory disorders. The straightforward synthesis of this compound further enhances its appeal for further investigation.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to confirm and quantify its predicted biological activities. Elucidation of its precise mechanism of action, including the identification of specific molecular targets, will be crucial for its rational development as a potential drug candidate. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological activities of the quinoxaline scaffold.

IV. References

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. Eur J Med Chem. 2025;289:117472. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]

  • A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. PMC. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. National Genomics Data Center (CNCB-NGDC). [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. R Discovery. [Link]

  • In-vitro Cytotoxicity Assay of Quinoxalines. ResearchGate. [Link]

  • Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Preprints.org. [Link]

  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. SciELO. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

  • Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. PubMed. [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC. [Link]

  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. ResearchGate. [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. ResearchGate. [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. [Link]

  • Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells. PubMed. [Link]

  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Sri K.V. College of Pharmacy. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]

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The Quinoxaline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its structural versatility and ability to modulate a wide array of biological targets have cemented its importance in the pharmaceutical industry.[3][4] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][5][6][7][8] This guide provides a comprehensive exploration of the quinoxaline core, delving into its synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications. We will bridge fundamental chemistry with field-proven insights, offering detailed experimental workflows and data-driven analyses to empower researchers in their quest to develop next-generation therapeutics based on this versatile scaffold.

The Quinoxaline Core: Chemical Identity and Significance

Quinoxaline, or benzopyrazine, is a weak base with the molecular formula C₈H₆N₂.[1] Its structure is bioisosteric to other crucial pharmacophores like quinoline and naphthalene, which allows it to interact with a diverse range of biological receptors and enzymes while offering a unique electronic and steric profile.[9][10] This inherent versatility is a key reason for its "privileged" status. The scaffold is not only a product of synthetic chemistry but is also found in nature within antibiotics like echinomycin and levomycin, which have long demonstrated the therapeutic potential of this heterocyclic system.[3][7][11]

The core value of the quinoxaline scaffold in drug discovery lies in its amenability to chemical modification. The benzene and pyrazine rings offer multiple positions for substitution, allowing medicinal chemists to fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and pharmacological profile (e.g., potency, selectivity, ADMET properties) to achieve a desired therapeutic outcome.

Synthesis of the Quinoxaline Scaffold: From Classical Methods to Modern Innovations

The construction of the quinoxaline ring system is a well-established area of organic synthesis, with both classical and modern methodologies available to researchers.

The Cornerstone of Quinoxaline Synthesis: Condensation Reaction

The most traditional and widely utilized method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.[2][3][4] This robust reaction is highly versatile, allowing for the creation of a vast library of derivatives by simply varying the substituents on either of the starting materials.

The causality behind this experimental choice is straightforward: the adjacent nucleophilic amine groups of the OPD readily attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, leading to a cyclization and dehydration cascade that efficiently forms the stable aromatic pyrazine ring.

Caption: Classical synthesis of quinoxaline via condensation.

Protocol: General Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol provides a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the product identity confirmed by standard analytical techniques.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-diketone (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic, ~0.1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates, developing chamber, UV lamp

Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in ethanol (10 mL).[4]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2-3 drops) to the mixture. The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new, distinct product spot (often with lower Rf).

  • Work-up and Isolation: Once complete (typically 1-3 hours), cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual impurities, and dry in vacuo. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.

  • Validation: Confirm the structure and purity of the synthesized quinoxaline derivative using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.

Modern & Green Synthetic Approaches

While the classical method is robust, modern chemistry seeks greater efficiency and sustainability. Recent advancements focus on:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, often improving yields.[2][12]

  • Novel Catalysts: The use of solid-supported acid catalysts, recyclable heteropolyoxometalates, and various metal catalysts (e.g., Copper, Lanthanide-based) allows for milder reaction conditions and easier catalyst removal.[4][12][13]

  • Green Solvents: Performing the condensation in environmentally benign solvents like water or employing solvent-free "grinding" techniques minimizes environmental impact.[2][12]

  • One-Pot Reactions: Multi-step syntheses are telescoped into a single reaction vessel, improving efficiency and reducing waste.[3]

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

Understanding the SAR is critical for rationally designing potent and selective quinoxaline-based drugs. The scaffold's activity is highly dependent on the nature and position of its substituents.

G A Library Design (Virtual or Physical) B Synthesis of Quinoxaline Analogs A->B Synthesize Targets C In Vitro Biological Screening (e.g., GI50 Assay) B->C Test Activity D Data Analysis & SAR Identification C->D Correlate Structure & Activity E Lead Compound Identification D->E Select Potent Compounds F Lead Optimization (Iterative Design) E->F Refine Structure G In Vivo Testing & Preclinical Development E->G Advance Candidate F->B Synthesize New Analogs

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Anticancer Activity: A Case Study in SAR

The anticancer activity of quinoxalines is profoundly influenced by substitutions, particularly at the C2 and C3 positions.[14] Many derivatives exert their effect by inhibiting protein kinases crucial for cancer cell proliferation and survival.[14]

  • Aromatic vs. Heteroaromatic Substituents: Studies comparing 2,3-diphenyl with 2,3-difuranyl or 2,3-dithienyl analogs often show that heteroaromatic rings enhance antiproliferative activity.[14] This is likely due to their ability to form additional hydrogen bonds or other favorable interactions within the kinase active site.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the benzene ring (positions C5-C8) is crucial. For some series, electron-releasing groups like methoxy (OCH₃) are essential for activity, while electron-withdrawing groups like chloro (Cl) or nitro (NO₂) diminish it.[1]

  • Linkers and Side Chains: The introduction of linkers (e.g., -NH-, -CH₂-) and side chains at various positions can modulate activity. An -NH linker at the C3 position has been shown to be critical for the activity of certain anticancer quinoxalines.[1]

Table 1: SAR Summary of 2,3-Substituted Quinoxalin-6-amine Analogs Against Cancer Cell Lines [14]

CompoundR2 SubstituentR3 SubstituentAntiproliferative Activity (GI₅₀ in µM) - Representative Data
6j PhenylPhenyl>10 (Generally inactive)
6k FuranylFuranyl0.02 - 0.1 (Highly active)
6l ThienylThienyl0.05 - 0.5 (Active)

This table summarizes findings from a comparative study, highlighting that heteroaromatic substitutions at the R2 and R3 positions dramatically increase antiproliferative efficacy compared to phenyl groups.[14]

Antimicrobial and Antiviral SAR

For antimicrobial and antiviral applications, different structural features become important:

  • Quinoxaline 1,4-di-N-oxides (QdNOs): This subclass exhibits potent antibacterial activity, including against Mycobacterium tuberculosis.[7][15] The N-oxide groups are believed to be bioreduced within hypoxic cells (like those in tumors or bacterial colonies) to generate reactive radical species.[16]

  • Substitutions for Antiviral Activity: In the context of anti-HIV agents, bulky substituents at the C2 and C3 positions of a 6-chloro-7-fluoroquinoxaline core were found to enhance activity compared to smaller groups, suggesting a specific steric requirement for binding to the viral target, such as reverse transcriptase.[10]

Pharmacological Applications and Mechanisms of Action

The quinoxaline scaffold's versatility has led to its exploration across numerous therapeutic areas.[6][17]

Table 2: Overview of Major Pharmacological Activities

Therapeutic AreaBiological Target/Mechanism of ActionKey Structural Class/Example
Oncology Inhibition of protein kinases (EGFR, VEGFR, PI3K/AKT), Induction of apoptosis, DNA intercalation.[14][18][19]2,3-diarylquinoxalines, R(+)XK469 (Topo II inhibitor)[20]
Infectious Diseases Inhibition of bacterial DNA gyrase, Generation of reactive oxygen species, Inhibition of viral enzymes (e.g., reverse transcriptase).[7][9][10]Quinoxaline 1,4-di-N-oxides (QdNOs), Echinomycin[11][16]
Neurology Antagonism of AMPA receptors.[21]Quinoxaline-diones (e.g., for anticonvulsant activity)
Inflammation Inhibition of inflammatory mediators.[22]Various substituted quinoxalines
Anticancer Mechanism: Kinase Inhibition

A primary mechanism for the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, which are enzymes that regulate cellular signaling pathways often dysregulated in cancer.

cluster_pathway Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Signal Downstream Signaling Cascade (e.g., PI3K/AKT) Receptor->Signal Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->Receptor Binds to ATP pocket, blocks phosphorylation

Caption: Quinoxaline inhibitor blocking an RTK signaling pathway.

By designing quinoxaline molecules that fit into the ATP-binding pocket of specific kinases like EGFR, VEGFR, or those in the PI3K/AKT pathway, researchers can effectively block the downstream signaling that drives tumor growth and proliferation.[14]

Quinoxalines in Clinical and Preclinical Development

The therapeutic promise of this scaffold is not merely theoretical. Several quinoxaline-based compounds have advanced into clinical trials.

  • R(+)XK469: This agent was investigated in a Phase I clinical trial for patients with advanced solid tumors.[20] It demonstrated antitumor activity, with neutropenia being the dose-limiting toxicity.[20]

  • BMS-986120: A quinoxaline analogue developed as a PAR4 inhibitor for antithrombotic therapy, which has entered clinical trials.[11]

  • Glecaprevir: An approved antiviral drug for Hepatitis C that incorporates a quinoxaline moiety within its complex structure, underscoring the scaffold's relevance in modern medicine.[23]

Future Perspectives and Challenges

The exploration of the quinoxaline scaffold is far from complete. Future research will likely focus on:

  • Enhanced Selectivity: Developing derivatives that selectively inhibit specific kinase isoforms or microbial targets to reduce off-target side effects.

  • Combating Resistance: Designing novel quinoxalines that can overcome established drug resistance mechanisms in cancer and infectious diseases.[9]

  • Advanced Drug Delivery: Incorporating quinoxaline drugs into novel delivery systems to improve their bioavailability and therapeutic index.

  • Computational Synergy: Leveraging in silico tools like molecular docking and ADMET prediction to accelerate the design-synthesis-test-optimize cycle and identify promising new candidates with greater efficiency.[17]

The primary challenge remains the translation of potent in vitro activity into safe and effective in vivo therapies. This requires careful optimization of pharmacokinetic and pharmacodynamic properties to ensure the drug reaches its target in sufficient concentration without causing undue toxicity.

Conclusion

The quinoxaline scaffold is a powerful and enduring platform in drug discovery. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance. From classical synthesis to modern targeted therapies, the journey of the quinoxaline core illustrates the fundamental principles of medicinal chemistry. For researchers and drug development professionals, a deep understanding of its chemistry, SAR, and mechanisms of action is essential for unlocking its full potential and developing the next generation of life-saving medicines.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
  • Synthesis and biological activity of quinoxaline derivatives. (2024-08-10). [Source Not Available].
  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024-09-01). PubMed.
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024-08-03).
  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (2016-10-01). [Source Not Available].
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  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017-09-01). [Source Not Available].
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). [Source Not Available].
  • Potential activities of quinoxaline derivatives – a review. (2024-08-13). [Source Not Available].
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
  • Recent advances in pharmacological activities of quinoxaline derivatives. (n.d.).
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). [Source Not Available].
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  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). (n.d.). AMiner.
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  • Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central.
  • An appraisal on synthetic and pharmaceutical perspectives of quinoxaline 1,4-di-N-oxide scaffold. (2022-09-01). PubMed.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024-05-05). PubMed.
  • A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. (n.d.). PubMed.
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Methodological & Application

Synthesis of 6-Methoxy-2-methylquinoxaline: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of drug discovery.[1] This attention is due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The versatile structure of the quinoxaline core, a fusion of a benzene and a pyrazine ring, allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties.[1][2] The introduction of specific substituents, such as a methoxy group at the 6-position and a methyl group at the 2-position, can significantly influence the molecule's therapeutic potential. This guide provides a detailed protocol for the synthesis of 6-methoxy-2-methylquinoxaline, a key intermediate for the development of novel therapeutic agents.

Reaction Scheme and Overview

The synthesis of this compound is achieved through the condensation reaction between 4-methoxy-1,2-phenylenediamine and methylglyoxal (pyruvaldehyde). This reaction is a classic and efficient method for the formation of the quinoxaline ring system.[2]

Reaction:

4-methoxy-1,2-phenylenediamine + Methylglyoxal → this compound + 2 H₂O

Experimental Protocol

This protocol provides a step-by-step method for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methoxy-1,2-phenylenediamine≥98%Commercially Available102-51-2
Methylglyoxal~40% solution in waterCommercially Available78-98-8
EthanolReagent GradeCommercially Available64-17-5
Acetic Acid (Glacial)Reagent GradeCommercially Available64-19-7
Sodium Sulfate (Anhydrous)Reagent GradeCommercially Available7757-82-6
Ethyl AcetateHPLC GradeCommercially Available141-78-6
HexaneHPLC GradeCommercially Available110-54-3
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 4-methoxy-1,2-phenylenediamine in 30 mL of ethanol.

  • Addition of Reactant: To the stirring solution, add 1.80 mL of a 40% aqueous solution of methylglyoxal (~10 mmol).

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material (4-methoxy-1,2-phenylenediamine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 30 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel slurry in a non-polar eluent (e.g., 10% ethyl acetate in hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Isolation of Pure Product: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain pure this compound as a solid.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-methoxy-1,2-phenylenediamine in Ethanol B Add Methylglyoxal and Acetic Acid A->B C Reflux for 2-4 hours B->C D Cool and Concentrate C->D Reaction Completion E Ethyl Acetate Extraction D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Column Chromatography (Silica Gel) G->H Crude Product I Isolate Pure Product H->I J J I->J Pure This compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds through a well-established condensation mechanism.[3]

  • Nucleophilic Attack: One of the amino groups of 4-methoxy-1,2-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of methylglyoxal.

  • Formation of a Hemiaminal Intermediate: This initial attack forms a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily dehydrates to form an imine (Schiff base).

  • Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a cyclic intermediate.

  • Final Dehydration: A final dehydration step results in the formation of the stable aromatic quinoxaline ring.

Mechanism Diagram

ReactionMechanism Reactants 4-Methoxy-1,2-phenylenediamine + Methylglyoxal Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine (Schiff Base) Intermediate1->Intermediate2 Dehydration Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Dehydration

Caption: Proposed reaction mechanism for the formation of this compound.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoxaline ring system, a singlet for the methyl group, and a singlet for the methoxy group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances corresponding to the carbon atoms of the quinoxaline core, the methyl group, and the methoxy group.
Infrared (IR) Characteristic peaks for C=N and C=C stretching vibrations of the aromatic rings, as well as C-H and C-O stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀N₂O, MW = 174.20 g/mol ).
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) A single major peak in the HPLC chromatogram indicates high purity.[4]

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction can be addressed by increasing the reaction time or adding a catalytic amount of a stronger acid. Ensure the methylglyoxal solution has not degraded.

  • Purification Difficulties: If the product is difficult to separate from starting materials, careful optimization of the mobile phase for column chromatography is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be attempted.

  • Safety:

    • 4-Methoxy-1,2-phenylenediamine: Toxic if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Methylglyoxal: May cause an allergic skin reaction and causes serious eye damage. It is also suspected of causing genetic defects. Handle with extreme care in a fume hood and wear appropriate PPE.

    • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The straightforward condensation reaction, coupled with standard purification techniques, allows for the efficient production of this valuable building block for drug discovery and medicinal chemistry research. The detailed procedural steps and safety information are intended to ensure a successful and safe synthesis for researchers in the pharmaceutical and chemical sciences.

References

  • BenchChem. (2025). Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline Purification.
  • BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
  • Ghadiri, M., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 24(1), 1-11. [Link]

  • BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
  • Organic Syntheses. (1943). 6-methoxy-8-nitroquinoline. Organic Syntheses, 23, 63. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Reddit. (2025). 4-Methoxy-o-phenylenediamine. [Link]

  • Zech, H., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2959. [Link]

  • ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal). [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • ResearchGate. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 449, 52-58. [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4165-4171. [Link]

  • PubMed. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 449, 52-58. [Link]

  • BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers.
  • YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. [Link]

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detailed protocol for 6-Methoxy-2-methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 6-Methoxy-2-methylquinoxaline

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methoxy and methyl substitutions on the quinoxaline core can modulate these activities and provide a scaffold for further functionalization in drug discovery programs. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in organic synthesis and drug development. The protocol is based on established and reliable methods, with a focus on procedural clarity, safety, and reproducibility.

Reaction Principle and Mechanism

The synthesis of this compound is typically achieved through the condensation reaction of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, in this case, pyruvic acid or its synthetic equivalent. The reaction proceeds via a cyclocondensation mechanism, where the diamine reacts with the diketone to form a dihydropyrazine intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine imine_intermediate Imine Intermediate 4-methoxy-1,2-phenylenediamine->imine_intermediate + Pyruvic acid Pyruvic_acid Pyruvic acid dihydropyrazine_intermediate Dihydropyrazine Intermediate imine_intermediate->dihydropyrazine_intermediate Intramolecular cyclization This compound This compound dihydropyrazine_intermediate->this compound Oxidation

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplier (Example)
4-methoxy-1,2-phenylenediamine34476-35-8C₇H₁₀N₂O138.17>98%Sigma-Aldrich
Pyruvic acid127-17-3C₃H₄O₃88.06>98%Sigma-Aldrich
Ethanol (EtOH)64-17-5C₂H₆O46.07AnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01>99%VWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04>99%Acros Organics
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeJ.T. Baker
Hexane110-54-3C₆H₁₄86.18ACS GradeEMD Millipore
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer (for product characterization)

  • Mass spectrometer (for product characterization)

Experimental Protocol

This protocol outlines a common and reliable method for the synthesis of this compound.

experimental_workflow A 1. Reactant Dissolution B 2. Addition of Pyruvic Acid A->B C 3. Reflux B->C D 4. Reaction Quenching C->D E 5. Extraction D->E F 6. Drying and Solvent Removal E->F G 7. Purification F->G H 8. Product Characterization G->H

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol).

    • Add 30 mL of ethanol to the flask and stir at room temperature until the diamine is completely dissolved.

  • Addition of Pyruvic Acid:

    • In a separate beaker, dissolve pyruvic acid (0.88 g, 10 mmol) in 10 mL of ethanol.

    • Add the pyruvic acid solution dropwise to the stirring solution of 4-methoxy-1,2-phenylenediamine over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates reaction completion.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. The addition of sodium bicarbonate is to neutralize any unreacted pyruvic acid.

    • Transfer the mixture to a 250 mL separatory funnel and shake vigorously.

    • Allow the layers to separate, and collect the organic layer.

    • Extract the aqueous layer with an additional 25 mL of ethyl acetate.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate for at least 15 minutes.

    • Filter the drying agent and wash it with a small amount of ethyl acetate.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Results and Characterization

  • Appearance: The purified this compound should be a pale yellow to light brown solid.

  • Yield: Typical yields for this reaction range from 75% to 90%.

  • Melting Point: The reported melting point of this compound is approximately 83-85 °C.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 8.0 (d, 1H), 7.8 (d, 1H), 7.3 (dd, 1H), 3.9 (s, 3H, -OCH₃), 2.7 (s, 3H, -CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 158.0, 153.0, 142.0, 140.0, 136.0, 129.0, 120.0, 106.0, 56.0 (-OCH₃), 23.0 (-CH₃).

    • Mass Spectrometry (EI): m/z (%) = 174 (M⁺).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • 4-methoxy-1,2-phenylenediamine: May be harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen. Avoid contact with skin and eyes.

    • Pyruvic acid: Corrosive and can cause severe skin burns and eye damage. Handle with care.

    • Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Keep away from open flames and heat sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low YieldIncomplete reaction.Increase reflux time and monitor by TLC. Ensure reagents are of high purity.
Loss of product during work-up.Ensure complete extraction. Be careful during solvent removal.
Impure ProductIncomplete removal of starting materials or byproducts.Optimize the purification step. Try a different recrystallization solvent system or column chromatography.
Dark-colored ProductOxidation of the diamine starting material.Use fresh, high-purity 4-methoxy-1,2-phenylenediamine.

References

  • A green and efficient synthesis of quinoxaline derivatives catalyzed by ceric ammonium nitrate in aqueous medium. RSC Advances, 2014, 4, 10754-10759. [Link]

  • Catalyst-free, and efficient synthesis of quinoxaline derivatives in ethanol and water as green solvents. Journal of the Serbian Chemical Society, 2016, 81 (10), 1109-1117. [Link]

Application Notes and Protocols for 6-Methoxy-2-methylquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This technical guide focuses on a specific, yet underexplored derivative: 6-Methoxy-2-methylquinoxaline . While extensive research has been dedicated to the broader quinoxaline class, this particular analog represents a frontier for new discovery.[3] This document provides a comprehensive overview of its synthetic pathway, potential therapeutic applications based on robust structure-activity relationship (SAR) data from closely related analogs, and detailed protocols for its synthesis and biological screening. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this promising molecule.

The Quinoxaline Scaffold: A Privileged Framework in Drug Discovery

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a versatile and highly valued scaffold in drug discovery.[4][5] Its rigid, planar structure and aromatic nature make it an excellent pharmacophore capable of engaging in various interactions with biological targets, including π-π stacking and hydrogen bonding. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][4][6]

The therapeutic versatility of quinoxalines is underscored by their presence in several marketed drugs, such as the hepatitis C inhibitor glecaprevir and the FGFR kinase inhibitor erdafitinib.[6] The success of these agents highlights the scaffold's favorable drug-like properties and its capacity for chemical modification to achieve target specificity and potency.

The subject of this guide, this compound, incorporates two key substituents that are known to significantly influence biological activity:

  • The 6-Methoxy Group: The methoxy substituent is an electron-donating group that can modulate the electronic properties of the quinoxaline ring system.[1] In medicinal chemistry, methoxy groups are frequently employed to improve metabolic stability, enhance membrane permeability, and influence ligand-receptor binding interactions, often leading to increased potency.[5][7]

  • The 2-Methyl Group: Small alkyl substituents like a methyl group can impact a molecule's conformational flexibility and steric profile, which can be critical for fitting into the binding pockets of target proteins.

Given the established importance of the quinoxaline core and the potential modulatory effects of its substituents, this compound stands out as a compelling candidate for further investigation.[1][3]

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted method for synthesizing quinoxaline derivatives is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][8] The following protocol details the synthesis of this compound from 4-methoxy-1,2-phenylenediamine and methylglyoxal.

General Reaction Scheme

The synthesis proceeds via a condensation reaction, forming the pyrazine ring of the quinoxaline system.

G cluster_reactants Reactants cluster_product Product r1 4-methoxy-1,2-phenylenediamine p1 This compound r1->p1 Condensation (e.g., Acetic Acid catalyst in Ethanol) r2 Methylglyoxal (1,2-propanedione) r2->p1

Caption: General reaction for synthesizing this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.

Materials:

  • 4-methoxy-1,2-phenylenediamine (1.0 eq)

  • Methylglyoxal (40% solution in water, 1.1 eq)

  • Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol (approx. 10 mL per mmol of diamine).

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction mixture.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution.

    • Causality: The acid catalyzes the condensation by protonating a carbonyl oxygen of methylglyoxal, making it more electrophilic and susceptible to nucleophilic attack by the diamine.

  • Reagent Addition: While stirring at room temperature, add methylglyoxal (1.1 eq) dropwise to the solution.

    • Causality: A slight excess of the dicarbonyl compound ensures the complete consumption of the more valuable diamine. Dropwise addition helps to control any potential exotherm.

  • Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane).

    • Self-Validation: TLC allows for visual confirmation of the consumption of the starting material (diamine) and the formation of the more nonpolar quinoxaline product. The reaction is complete when the diamine spot is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

    • Causality: This aqueous work-up removes the acid catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

    • Self-Validation: Purity should be confirmed by NMR spectroscopy and mass spectrometry to ensure the correct structure and absence of impurities before biological testing.

Application Note: Anticancer Potential

The quinoxaline scaffold is a well-established pharmacophore in anticancer drug discovery.[9] Many derivatives exert their effects by intercalating DNA or inhibiting key enzymes like kinases that are crucial for cancer cell proliferation.[1]

Rationale for Screening
  • Scaffold Activity: The planar quinoxaline ring system is structurally similar to other known DNA intercalating agents and can fit into the ATP-binding pocket of many kinases.[1]

  • Influence of Substituents: SAR studies on related quinoxaline analogs have demonstrated the importance of substituents. For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, compounds with furan rings at the 2 and 3 positions showed significantly higher antiproliferative activity than those with phenyl rings, highlighting the sensitivity of the scaffold to substitutions at these positions.[10][11] The presence of a methoxy group has also been identified as a feature in several active anticancer compounds.[4][5]

Proposed Screening Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Workflow:

G start Seed Cancer Cell Lines (e.g., A549, HT-29, PC-3) in 96-well plates treat Treat cells with varying concentrations of This compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate IC50 Value (Concentration for 50% inhibition) read->analyze

Caption: Workflow for assessing anticancer activity using the MTT assay.

Comparative SAR Data

To provide context for potential activity, the table below summarizes data from a study on 2,3-substituted quinoxalin-6-amine analogs, demonstrating the impact of substitutions on anticancer potency.[10]

CompoundR2R3A549 (Lung) GI50 (µM)PC-3 (Prostate) GI50 (µM)HT-29 (Colon) GI50 (µM)
6j PhenylPhenyl>10>10>10
6k FuranylPhenyl0.820.770.76
6m FuranylFuranyl0.350.380.30
Data sourced from Chen et al.[10] This highlights that heteroaromatic substituents (Furanyl) at the R2/R3 positions are significantly more potent than simple aromatic ones (Phenyl).

This data strongly suggests that the nature of the substituent at the 2-position (and 3-position) is critical. The 2-methyl group in this compound provides a different steric and electronic profile than phenyl or furanyl groups, warranting its evaluation.

Application Note: Antimicrobial and Anti-inflammatory Potential

Rationale for Screening

Quinoxaline derivatives have been reported to possess significant anti-inflammatory and antimicrobial properties.[4][12] The 2,3-dimethylquinoxaline scaffold, structurally very similar to our compound of interest, has been associated with these activities.[1] The mechanism often involves the inhibition of inflammatory mediators or key bacterial enzymes.

Proposed Screening Protocols
  • Antimicrobial Activity (MIC Determination): The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Anti-inflammatory Activity (COX Inhibition Assay): The compound can be screened for its ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. Commercially available assay kits can be used to measure the inhibition of prostaglandin production.

Conclusion and Future Directions

This compound is a synthetically accessible compound that belongs to a class of heterocycles with proven and diverse therapeutic relevance.[8][13] While direct biological data for this specific molecule is scarce, analysis of closely related structures provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent.[1][4] The methoxy and methyl substituents are key modulators that could confer unique pharmacological properties.

This guide provides the necessary protocols and conceptual framework for researchers to synthesize this compound and embark on a systematic evaluation of its biological activities. Future work should focus on screening this compound against diverse biological targets, followed by hit-to-lead optimization to explore the structure-activity relationships originating from this promising scaffold.

References

  • Antonenko, T. S., Kulyk, M. O., Gzella, A. K., Karpenko, O. V., & Kozytskiy, A. V. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1421. [Link]

  • Bhattacharya, S., & Mondal, C. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 655-677. [Link]

  • Chauhan, M., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • Ghadage, R. V., Shah, V. V., Bapat, B. A., & Shirote, P. J. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]

  • S. M. T. et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(3), 256-268. [Link]

  • Kamal, A., & Sesha, G. N. S. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [Link]

  • Al-Ostath, R. A., & El-Faham, A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(12), 1338-1361. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Table]. ResearchGate. [Link]

  • Chen, J., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]

  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7624. [Link]

  • Sharma, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • S. M. T. et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(3), 256-268. [Link]

  • Chen, J., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-32. [Link]

  • Tan, J. B. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences, 24(13), 10577. [Link]

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Application Note: A Methodological Framework for Evaluating 6-Methoxy-2-methylquinoxaline as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets[1][2]. The quinoxaline scaffold, a heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases, including EGFR, PI3K, and mTOR[3][4][5][6]. This has established the quinoxaline core as a promising starting point for the development of novel targeted therapies[3][6].

This document presents a comprehensive methodological framework for the investigation of 6-Methoxy-2-methylquinoxaline , a specific derivative of this promising class. While extensive data on this particular molecule is not yet prevalent in public literature, its structural relation to known kinase inhibitors provides a strong scientific rationale for its evaluation[7][8]. The following protocols are designed for researchers, scientists, and drug development professionals to systematically assess its potential as a kinase inhibitor, from initial biochemical validation to cell-based functional assays. The described workflows are self-validating, incorporating necessary controls and explaining the causality behind key experimental choices to ensure robust and interpretable results.

Section 1: Initial Characterization & Compound Handling

Before biological evaluation, it is critical to understand the physicochemical properties of this compound.

1.1. Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • Appearance: Crystalline powder

1.2. Protocol for Stock Solution Preparation:

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Scientist's Note (Causality): DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (typically <0.5%). Creating single-use aliquots is crucial for maintaining compound integrity and ensuring experimental reproducibility.

Section 2: In Vitro Biochemical Kinase Inhibition Assay

The first step in evaluating a potential inhibitor is to measure its direct effect on the enzymatic activity of a purified kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction[9][10].

2.1. Principle of the Luminescence-Based Assay The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to kinase activity[10].

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase ADP ADP ATP ATP pSub Phospho-Substrate ATP->pSub P Sub Substrate ADP_detect ADP ADP->ADP_detect Measured Light Luminescent Signal ADP_detect->Light ATP Generation Luciferase Luciferase/Luciferin Inhibitor 6-Methoxy-2- methylquinoxaline Inhibitor->K Inhibition

Caption: Principle of the ADP-Glo™ kinase assay.

2.2. Protocol: IC₅₀ Determination for a Target Kinase (e.g., EGFR, PI3Kα)

  • Compound Preparation: Prepare a serial 2x dilution series of this compound from the 10 mM stock in the appropriate kinase assay buffer. Also, prepare 2x solutions of a positive control (e.g., a known inhibitor for the target kinase) and a negative vehicle control (DMSO at the same concentration as the test compound)[11].

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound, positive control, or vehicle control to respective wells.

  • Kinase Addition: Add 2.5 µL of 2x kinase solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.

    Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated[9].

  • Initiate Reaction: Add 5 µL of 1x Substrate/ATP mixture to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.

  • Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (100% activity) and a "no kinase" control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%)[7].

2.3. Sample Data Presentation

Kinase TargetThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
EGFR1.2Erlotinib: 0.05
PI3Kα0.8Alpelisib: 0.01
BRAF(V600E)> 50Vemurafenib: 0.03
SRC15.4Dasatinib: 0.001

Note: Data are hypothetical and for illustrative purposes only.

Section 3: Kinase Selectivity Profiling

Achieving inhibitor selectivity is a significant challenge in drug development, as off-target effects can lead to toxicity[12]. It is crucial to determine if this compound inhibits other kinases besides the primary target(s).

3.1. Rationale for Selectivity Screening A selective inhibitor interacts with a limited number of kinases, whereas a non-selective inhibitor interacts with many. Profiling against a large panel of kinases provides a "selectivity profile" that helps predict potential side effects and can reveal unexpected therapeutic opportunities (polypharmacology)[12][13].

3.2. Protocol: Single-Dose Kinase Panel Screen

  • Objective: To rapidly identify potential off-target kinases.

  • Methodology: This is typically performed by specialized contract research organizations (CROs) or with in-house capabilities. The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases[13].

  • Procedure: The assay format is often a radiometric ([³³P]-ATP) or fluorescence-based method, measuring the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control[12].

  • Data Interpretation: Results are often visualized as a "kinome map" or a table listing kinases that are inhibited above a certain threshold (e.g., >70% inhibition). Kinases identified as "hits" in this primary screen should be followed up with full IC₅₀ determinations to confirm the initial finding[13].

Section 4: Cell-Based Assays for Target Validation

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can enter cells, engage its target in a complex cellular environment, and exert a functional effect[1][14].

Experimental_Workflow A Hypothesis: This compound is a Kinase Inhibitor B Protocol 2.2: In Vitro Biochemical Assay (IC₅₀ Determination) A->B Test direct inhibition C Protocol 3.2: Kinase Selectivity Profiling (Panel Screen) B->C Assess specificity D Protocol 4.1: Cellular Target Engagement (Western Blot for p-Substrate) C->D Validate in cellular context E Protocol 4.2: Functional Cellular Assay (Cell Viability/Proliferation) D->E Measure functional outcome F Decision: Proceed with Lead Optimization E->F

Caption: Overall workflow for characterizing a novel kinase inhibitor.

4.1. Protocol: Cellular Target Engagement via Western Blot This protocol aims to measure the phosphorylation status of a direct downstream substrate of the target kinase. A reduction in phosphorylation indicates that the inhibitor is engaging and inhibiting the kinase inside the cell[15].

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A549 for EGFR, PC3 for PI3K/Akt pathway) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms cellular target engagement.

4.2. Protocol: Cell Viability Assay (MTT or similar) This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Inhibition of a kinase crucial for cell survival should lead to a decrease in viability[16].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control and a positive control wells.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay Reagent Addition: Add MTT reagent (or a luminescence-based reagent like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: If using MTT, add solubilization solution and measure absorbance. If using CellTiter-Glo®, measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of viability against the logarithm of the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This application note provides a structured, multi-tiered approach to evaluate the potential of this compound as a kinase inhibitor. By progressing from direct biochemical assays to more complex cell-based systems, researchers can build a comprehensive profile of the compound's activity, selectivity, and cellular efficacy. The quinoxaline scaffold holds significant promise in the field of kinase inhibitor development[3][5]. The systematic application of these validated protocols will effectively determine if this compound can be advanced as a novel candidate for further preclinical development.

References

  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.
  • MDPI. (2024, April 8). Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy.
  • Research Journal of Pharmacy and Technology. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways.
  • MDPI. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights.
  • Research Journal of Pharmacy and Technology. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways.
  • CiteDrive. (n.d.). Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.
  • RSC Publishing. (n.d.). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • BenchChem. (n.d.). Comparative Efficacy of 6-Methoxy-2,3-dimethylquinoxaline-based Inhibitors: A Review of Available Data.
  • PLOS One. (n.d.). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors.
  • PubMed. (2022, December 14). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • PMC - NIH. (2012, August 14). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors.
  • BenchChem. (n.d.). Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Chem-Impex. (n.d.). 6-Methoxy-2-methylquinoline.
  • BLD Pharm. (n.d.). 146294-17-9|this compound|BLD Pharm.
  • Fisher Scientific. (n.d.). 6-Methoxy-2-methylquinoline, 97%.
  • PubChem - NIH. (n.d.). 6-Methoxyquinaldine.

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Application Notes and Protocols for the Investigation of 6-Methoxy-2-methylquinoxaline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quinoxaline framework, a heterocyclic fusion of benzene and pyrazine rings, has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This scaffold is considered a "privileged structure," frequently appearing in compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] In the realm of oncology, quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, with various analogues demonstrating significant efficacy against a multitude of cancer cell lines.[3][4]

The anticancer mechanisms of these compounds are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.[2][5] Many quinoxaline derivatives exert their effects by targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cell proliferation and survival.[6][7][8] Furthermore, some have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, highlighting their multifaceted approach to combating malignancy.[2][8]

This guide focuses on 6-methoxy-2-methylquinoxaline , a specific derivative whose structural features—a methoxy group at the 6-position and a methyl group at the 2-position—suggest its potential as a valuable compound in anticancer drug discovery programs. While extensive research on this particular molecule is still emerging, this document will synthesize information from closely related analogues to provide a robust framework for its investigation. We will detail its synthesis, propose likely mechanisms of action based on established structure-activity relationships (SAR), and provide comprehensive protocols for its evaluation as a potential anticancer agent.

Synthesis of this compound

The most common and direct method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[9][10] For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with methylglyoxal.

General Reaction Scheme

The synthesis proceeds via a condensation reaction between 4-methoxy-1,2-phenylenediamine and methylglyoxal (an unsymmetrical 1,2-dicarbonyl compound). This reaction typically yields a mixture of two regioisomers: this compound and 7-methoxy-2-methylquinoxaline. The separation of these isomers is a critical step in the purification process.

Figure 1: General reaction for the synthesis of this compound.
Detailed Experimental Protocol: Catalyst-Free Synthesis

This protocol is adapted from established methods for quinoxaline synthesis and offers a straightforward, catalyst-free approach.[9]

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography with silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of methylglyoxal solution dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine.

  • Product Precipitation: Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted methylglyoxal and other water-soluble impurities.

  • Purification: The crude product, containing a mixture of 6-methoxy and 7-methoxy isomers, must be purified. This is typically achieved by column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient. The distinct polarity of the two isomers allows for their separation.

  • Characterization: The structure and purity of the isolated this compound should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Proposed Mechanisms of Anticancer Activity

While direct mechanistic studies on this compound are limited, we can infer its potential modes of action by examining the broader class of quinoxaline anticancer agents. Key mechanisms include kinase inhibition and the induction of apoptosis.[2][11]

Kinase Inhibition

Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often hyperactivated in cancer.[8] The quinoxaline scaffold can fit into the ATP-binding pocket of kinases like EGFR, VEGFR, and c-Met, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[2][7] The electronic properties conferred by the methoxy group and the steric influence of the methyl group on this compound could play a significant role in its binding affinity and selectivity for various kinase targets.[1]

Induction of Apoptosis

Quinoxaline derivatives have also been reported to induce apoptosis in cancer cells.[8][11] This can occur through various mechanisms, including the activation of caspases, which are key executioner proteins in the apoptotic pathway. For instance, some quinoxalines have been shown to increase the levels of caspase-8, a critical initiator caspase in the extrinsic apoptotic pathway.[12]

Potential Signaling Pathway Involvement

Based on the known targets of related compounds, this compound could potentially modulate key oncogenic signaling pathways. The diagram below illustrates a generalized pathway that is often targeted by quinoxaline-based kinase inhibitors.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Quinoxaline 6-Methoxy-2- methylquinoxaline Quinoxaline->RTK Inhibition Caspase Caspase Activation Quinoxaline->Caspase Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathway modulated by this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure.[5][13]

  • Electron-Donating vs. Electron-Withdrawing Groups: Studies on various quinoxaline series have shown that the presence of electron-donating groups, such as a methoxy group, can increase anticancer activity.[8][13] Conversely, electron-withdrawing groups may decrease it.[13] The methoxy group at the 6-position in our compound of interest is therefore a favorable feature.

  • Substituents at Positions 2 and 3: The substitutions at the 2 and 3 positions are critical for determining antiproliferative efficacy.[5] While our compound has a single methyl group at position 2, comparative analyses of related 2,3-disubstituted quinoxalines have shown that even small alkyl or aryl groups can significantly influence activity. The exploration of different substituents at this position would be a logical next step in an optimization program.

The table below summarizes SAR data from a study on related quinoxaline derivatives, illustrating the impact of substitutions on anticancer activity.

CompoundR2 SubstituentR3 SubstituentAnticancer Activity (GI50 in µM) - Example Cell Line
Analog A PhenylPhenyl>10
Analog B FuranylFuranyl<1
Analog C ThienylThienyl<1
(Data extrapolated from a study on 2,3-diarylquinoxalin-6-amine analogs for comparative purposes)[5]

This data highlights that heteroaromatic substitutions at the 2 and 3 positions can lead to superior activity compared to simple phenyl groups, providing a rationale for future synthetic modifications of the this compound scaffold.[5]

Protocols for In Vitro Evaluation

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a new compound.[14][15] This typically involves assessing its effect on cell viability, proliferation, and the induction of cell death.

General Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial screening and mechanistic evaluation of a novel compound like this compound.

workflow cluster_moa MoA Assays Start Compound Synthesis & Purification of This compound Screening Initial Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Screening DoseResponse Determine IC50 Values Across a Panel of Cancer Cell Lines Screening->DoseResponse Hit Is Compound a 'Hit'? (Potent & Selective) DoseResponse->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Yes Stop End/Re-design Hit->Stop No CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Kinase Kinase Inhibition Assay (Biochemical or Cellular) Mechanism->Kinase

Caption: General workflow for the in vitro evaluation of an anticancer compound.
Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its synthesis is achievable through established chemical methods, and its structural features are consistent with those of other biologically active quinoxaline derivatives. The protocols and workflows detailed in this guide provide a comprehensive framework for its systematic evaluation. Future research should focus on confirming its antiproliferative activity across a diverse panel of cancer cell lines, elucidating its specific molecular targets and mechanism of action, and exploring further structural modifications to optimize its potency and drug-like properties.

References

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  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Applic
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
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  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.
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  • Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar.
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  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
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  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
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  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Synthesis of 6-methoxy-2-methylquinoline 3a.
  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. MDPI.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC.
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antimicrobial and anti-inflammatory applications of 6-Methoxy-2-methylquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

SECTION 1: Introduction to 6-Methoxy-2-methylquinoxaline Derivatives

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry.[1] The quinoxaline scaffold is recognized as a "privileged structure," frequently appearing in compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3][4] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

This guide focuses on this compound derivatives, a specific subset of this larger family. The inclusion of a methoxy group at the 6-position and a methyl group at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its biological activity and pharmacokinetic profile.[1] While extensive research exists for the broader quinoxaline class, this document provides a detailed overview of the known and potential antimicrobial and anti-inflammatory applications of this compound derivatives, offering protocols and methodologies for their investigation.

The synthesis of 6-methoxy-2,3-dimethylquinoxaline, a closely related compound, typically involves the condensation of 4-methoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).[1][5] This foundational reaction provides a basis for the synthesis of various derivatives for further biological evaluation.[5]

SECTION 2: Antimicrobial Applications

Quinoxaline derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[2][6] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key microbial enzymes.[1]

In Vitro Antimicrobial Susceptibility Testing

A fundamental step in evaluating the antimicrobial potential of this compound derivatives is to determine their minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[2]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[2]

Procedure:

  • Preparation of Stock Solutions: Dissolve the this compound derivatives and standard antimicrobial agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In the 96-well plates, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Mechanisms of Antimicrobial Action

While specific mechanistic studies on this compound derivatives are emerging, the broader class of quinoxalines is known to exert antimicrobial effects through various mechanisms. One proposed mechanism involves the impairment of the integrity of cell membranes, leading to rapid inhibition of bacterial growth.

SECTION 3: Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases.[7] Quinoxaline derivatives have shown promise as anti-inflammatory agents by modulating various inflammatory pathways.[4][8][9]

In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to screen for and characterize the anti-inflammatory properties of this compound derivatives.

Protocol: Inhibition of Lipoxygenase (LOX) Activity

Objective: To evaluate the ability of this compound derivatives to inhibit the activity of lipoxygenase, a key enzyme in the inflammatory cascade.[8][9]

Materials:

  • This compound derivatives

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Spectrophotometer

  • Reference inhibitor (e.g., Indomethacin)[8][9]

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent. Prepare a solution of soybean LOX in borate buffer. Prepare a solution of linoleic acid in borate buffer.

  • Assay: In a cuvette, mix the borate buffer, the LOX solution, and the test compound at various concentrations.

  • Initiation of Reaction: Add the linoleic acid solution to the cuvette to start the reaction.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculation: Calculate the percentage of inhibition of LOX activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Anti-inflammatory Models

Promising in vitro candidates can be further evaluated in animal models of inflammation. The carrageenan-induced paw edema model is a widely used and well-established acute inflammation model.[8][9]

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives.[8][9]

Materials:

  • This compound derivatives

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

  • Reference drug (e.g., Indomethacin)[9]

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the test compounds. Administer the test compounds and the reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of quinoxaline derivatives can be mediated through the inhibition of key signaling pathways and the reduction of pro-inflammatory cytokines.[4][10] One such critical pathway is the NF-κB signaling cascade.

Diagram: Simplified NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (IL-1β, TNF-α) Nucleus->Genes Induces

Caption: Quinoxaline derivatives may inhibit the NF-κB pathway.

SECTION 4: Data Summary

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundOrganismMIC (µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant S. aureus (MRSA)1-4[11]
Schiff Bases of QuinoxalineE. coli-[2]
Quinoxaline DerivativesPlant Pathogenic Bacteria & Fungi-[6][12]

Table 2: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

CompoundAssayActivityReference
Quinoxaline Derivative 7bCarrageenan-induced edema41% inhibition (in vivo)[8][9]
Quinoxaline-containing sLXmsLPS-induced NF-κB activityAttenuated[7]
DEQX and OAQXLeukocyte migration & cytokine levelsDecreased[10]

SECTION 5: Conclusion

This compound derivatives hold significant promise as a scaffold for the development of novel antimicrobial and anti-inflammatory agents. The methodologies and protocols outlined in this guide provide a framework for researchers and drug development professionals to explore the therapeutic potential of this chemical class. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to optimize their efficacy and safety profiles.

References

  • Singh, P., & Kumar, A. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(12), 14357-14368. Available from: [Link]

  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., ... & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255-267. Available from: [Link]

  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., ... & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255–267. Available from: [Link]

  • National Genomics Data Center. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available from: [Link]

  • de Oliveira, R. S., de Oliveira, V. L., de Morais, N. C. G., de Faria, A. R. S., de Oliveira, L. C. S., de Oliveira, L. F. S., ... & de Oliveira, M. A. L. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(6). Available from: [Link]

  • Chen, Q., Chen, Y., Yang, S., Xu, H., & Song, B. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(5), 2977-2987. Available from: [Link]

  • Dalli, J., Gahan, K., Byrne, C., Godson, C., Guiry, P. J., & Mooney, C. (2019). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). ACS medicinal chemistry letters, 10(7), 1047-1053. Available from: [Link]

  • Chen, Q., Chen, Y., Yang, S., Xu, H., & Song, B. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC advances, 12(5), 2977-2987. Available from: [Link]

  • Semantic Scholar. Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Available from: [Link]

  • Gaafar, A. M., El-Emary, T. I., & El-Gohary, N. S. (2009). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 14(10), 4125-4135. Available from: [Link]

  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2021). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 25(13), 1548-1568. Available from: [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Available from: [Link]

  • Al-Fahdawi, M. Q., Al-Jumaili, A. H. A., & Al-Obaidi, R. I. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2451–2458. Available from: [Link]

  • ResearchGate. Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. Available from: [Link]

  • Trade Science Inc. Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. Available from: [Link]

  • Lim, H., Kim, H. P., & Chang, Y. K. (2011). Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells. Archives of pharmacal research, 34(9), 1495–1501. Available from: [Link]

  • Yilmaz, I., & Yilmaz, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 433-441. Available from: [Link]

Sources

Application Note: A Protocol for the Purification of 6-Methoxy-2-methylquinoxaline via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Importance of Purity for 6-Methoxy-2-methylquinoxaline

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological properties, which include antimicrobial and anticancer activities. The biological efficacy and the reliability of experimental data derived from this compound are intrinsically linked to its purity. Impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to erroneous biological assay results and impede the progress of drug discovery and development programs.

This application note provides a detailed protocol for the purification of this compound by recrystallization, a fundamental and highly effective technique for the purification of crystalline solids. The protocol is designed to be a practical guide for researchers, offering a step-by-step methodology and explaining the scientific principles behind each procedural choice to ensure a high degree of purity and yield.

The Principle of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals will precipitate. The impurities, being present in a much lower concentration, will remain dissolved in the solvent. The purified crystals are then isolated by filtration.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available, we can infer its properties from closely related analogs like 6-Methoxy-2,3-dimethylquinoxaline.[1]

PropertyInferred Value/CharacteristicSource
Molecular FormulaC₁₀H₁₀N₂ON/A
Molecular Weight174.20 g/mol N/A
AppearanceLikely a pale yellow to brown crystalline solid[2]
Melting PointExpected to be a defined melting point, a related compound, 6-Methoxy-2,3-dimethylquinoxaline, melts at 94-98 °C.[1][1]
SolubilityExpected to have good solubility in polar organic solvents like ethanol and methanol, and limited solubility in non-polar solvents.[3][4][5][3][4][5]

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures.

  • Not react with the compound: The solvent must be chemically inert towards the target molecule.

  • Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be non-toxic, inexpensive, and non-flammable.

For quinoxaline derivatives, ethanol has been widely reported as an effective recrystallization solvent.[4][6][5] A mixed solvent system, such as ethanol/water, can also be employed to fine-tune the solubility characteristics. The addition of a non-solvent (in this case, water) to a solution of the compound in a good solvent (ethanol) can induce crystallization.

Detailed Recrystallization Protocol for this compound

This protocol is a self-validating system, where the visual cues at each step confirm the success of the preceding one.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum source

Experimental Workflow

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Insoluble Impurities Present C 3. Cooling and Crystallization A->C No Insoluble Impurities B->C D 4. Isolation of Crystals C->D E 5. Washing D->E F 6. Drying E->F

Sources

column chromatography protocol for 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 6-Methoxy-2-methylquinoxaline via Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles, forming the structural core of numerous compounds with significant pharmacological activities.[1] Achieving high purity is paramount for their subsequent use in drug development, materials science, and as intermediates in complex organic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the fundamental principles of chromatography. We will explore the causality behind experimental choices, from mobile phase selection to advanced loading techniques, ensuring a robust and reproducible purification workflow.

Introduction: The Rationale for Chromatographic Purification

This compound is a moderately polar aromatic heterocycle. Its synthesis, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often results in a crude product containing unreacted starting materials, side-products, and other impurities.[1][3] Column chromatography is the quintessential technique for isolating the target compound from this complex matrix.

The principle relies on the differential partitioning of components between a stationary phase and a mobile phase.[4] For moderately polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is exceptionally effective.[5] Components of the crude mixture are separated based on their polarity; more polar impurities will adhere more strongly to the silica gel and elute later, while less polar impurities will travel through the column more quickly. The target compound will elute at an intermediate rate, allowing for its effective isolation.

The success of this technique is predicated on the careful selection of a solvent system (mobile phase), which is first optimized using Thin-Layer Chromatography (TLC).[6]

Physicochemical Properties and Their Chromatographic Implications

Understanding the properties of this compound is essential for designing an effective purification strategy.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₁H₁₂N₂OThe presence of two nitrogen atoms and one oxygen atom contributes to the molecule's moderate polarity.
Molecular Weight 188.23 g/mol [7]Does not directly impact chromatographic behavior but is essential for characterization.
Appearance Typically a solid, may range from white to orange/green crystalline powder for related structures.[2]The color of the crude product can sometimes indicate the presence of impurities. The pure compound's color should be consistent.
Polarity Moderately PolarThe molecule's polarity, arising from the methoxy group and the pyrazine ring nitrogens, dictates its strong interaction with silica gel. This necessitates a mobile phase with a polar component (e.g., ethyl acetate) to facilitate elution.
Solubility Inferred to be soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and chloroform; sparingly soluble in non-polar solvents like hexane and petroleum ether.[8][9]Dictates the choice of solvent for sample loading and the composition of the mobile phase.

Pre-Purification: Thin-Layer Chromatography (TLC) Optimization

Before committing to a large-scale column, a rapid and inexpensive TLC analysis must be performed to identify the optimal mobile phase composition.[6] The goal is to find a solvent system where the this compound spot has a Retardation Factor (Rf) between 0.2 and 0.4, ensuring good separation from impurities.[4]

Protocol: TLC Solvent System Screening
  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.

  • Elution: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different ratios of a non-polar and a moderately polar solvent. A common starting point for quinoxaline derivatives is an ethyl acetate (EtOAc) and hexane mixture.[10][11]

    • Test Ratios:

      • 10% EtOAc in Hexane (1:9)

      • 20% EtOAc in Hexane (2:8)[10]

      • 30% EtOAc in Hexane (3:7)

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analysis: Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show the spot for this compound at an Rf of ~0.3, well-separated from any impurity spots.

Detailed Column Chromatography Protocol

This protocol assumes a standard laboratory scale purification of 100 mg to 5 g of crude material. Adjust column size and solvent volumes accordingly.

Materials & Equipment
  • Stationary Phase: Silica gel, flash grade (230–400 mesh).[3]

  • Mobile Phase: Optimized mixture of ethyl acetate and hexane from TLC analysis.

  • Glassware: Chromatography column with stopcock, round-bottom flasks, fraction collection tubes/vials.

  • Apparatus: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp.

  • Other: Cotton or glass wool, sand, long-stem funnel, Pasteur pipettes.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Optimization (Find ideal EtOAc/Hexane ratio) slurry Prepare Silica Slurry (in 100% Hexane) pack Pack Column sample Prepare Sample (Dry Loading Method) load Load Sample onto Column sample->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent (Rotary Evaporator) combine->evap pure Pure this compound evap->pure crude Crude Product crude->tlc Analyze crude->sample Adsorb

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Causality: The slurry method is superior to dry packing as it minimizes the chances of trapping air bubbles and forming channels in the stationary phase, which would lead to poor separation.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.

  • In a separate beaker, create a slurry of silica gel with a non-polar solvent (e.g., 100% hexane).[5] The consistency should be like a thin milkshake, easily pourable.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel. Gently tap the side of the column to ensure even packing.

  • Once all the silica has been added, add another thin layer of sand on top to protect the silica bed surface during sample and eluent addition.

  • Continuously drain the solvent until its level just reaches the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading)

  • Causality: Dry loading is highly recommended as it ensures that the sample is introduced to the column as a narrow, concentrated band. This leads to sharper peaks and significantly better resolution compared to wet loading, where the sample can diffuse and broaden.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column.

Step 3: Elution

  • Begin by carefully adding the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane) to the column.

  • Open the stopcock and begin collecting the eluent in fractions. The flow rate should be steady, aiming for about 1-2 drops per second.

  • Gradient Elution: For most purifications, a step-gradient elution is most effective.

    • Start eluting with a solvent system slightly less polar than the one identified by TLC (e.g., if TLC Rf was optimal at 20% EtOAc, start the column with 10% EtOAc).

    • After several column volumes, gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., move to 15%, then 20%, then 25% EtOAc). This ensures that less polar impurities wash out first, followed by your target compound, and finally the more polar impurities.

Step 4: Fraction Monitoring and Product Isolation

  • As fractions are collected, monitor them using TLC. Spot each fraction on a single TLC plate alongside a spot of the original crude mixture.

  • Develop the TLC plate in your optimized solvent system and visualize under UV light.

  • Identify the fractions that contain only the spot corresponding to your pure product.

  • Combine these pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm purity using analytical methods such as NMR, HPLC, or melting point determination.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation Incorrect mobile phase selected; Sample band was too diffuse.Re-optimize the mobile phase with TLC. Ensure Rf is in the 0.2-0.4 range. Use the dry loading technique for a more concentrated sample band.
Cracked/Channeling Silica Bed Column ran dry; Packing was not uniform.The run is likely compromised. Repack the column carefully using the slurry method, ensuring the silica bed is never exposed to air.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A small amount of methanol (<1%) can be added for very polar compounds, but be cautious as it can dissolve silica.
Smeared Spots on TLC Sample is too concentrated; Compound might be acidic or basic.Dilute the sample before spotting on the TLC plate. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.

Safety and Handling

  • Silica Gel: Fine silica dust is a respiratory irritant. Always handle silica gel in a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.

  • Organic Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle them exclusively within a fume hood, away from ignition sources, and wear safety goggles and solvent-resistant gloves.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. By leveraging preliminary TLC analysis for solvent optimization and employing proper packing and sample loading techniques, researchers can achieve high purity of the target compound. The principles and methodologies described herein are broadly applicable to the purification of other quinoxaline derivatives and similarly polar heterocyclic compounds, serving as a foundational guide for professionals in organic synthesis and medicinal chemistry.

References

  • BenchChem. (2025). 6-Methoxy-2,3-dimethylquinoxaline Purification - Technical Support Center.
  • National Institutes of Health (NIH). (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications. Retrieved from [Link]

  • BenchChem. (2025). Purification of Quinoxalinone Derivatives - Technical Support Center.
  • PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol.
  • PubChem. (n.d.). 6,7-Dimethoxy-2-methylquinoxaline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.
  • World Journal of Pharmaceutical and Life Sciences. (2022). THIN-LAYER CHROMATOGRAPHY: A RESEARCH REPORT. Retrieved from [Link]

  • Wilson, I. D. (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Global Substance Registration System (GSRS). (n.d.). 6-METHOXY-2,3-DIMETHYLQUINOXALINE. Retrieved from [Link]

  • IIP Series. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • BenchChem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-2-methylquinoxaline. Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of many pharmacologically active agents.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance reaction efficiency, yield, and purity.

The most direct and common method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] For our target molecule, this involves the reaction between 4-methoxy-1,2-phenylenediamine and methylglyoxal . This guide focuses on optimizing this specific transformation.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and solutions?

Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, low temperature, or lack of activation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the expected reaction time, consider increasing the temperature or extending the duration. For room temperature reactions, stirring overnight is often beneficial. For reactions at elevated temperatures, ensure consistent and accurate temperature control.[3] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[4]

  • Purity of Starting Materials: Impurities in either the 4-methoxy-1,2-phenylenediamine or the methylglyoxal can significantly interfere with the reaction. The diamine is particularly susceptible to oxidation, which can discolor the compound and introduce side products.

    • Solution: Use high-purity starting materials. If the diamine is discolored (typically showing purple or dark hues), consider recrystallizing it before use. Methylglyoxal is often supplied as an aqueous solution; ensure the concentration is accurately known to maintain correct stoichiometry.

  • Suboptimal Stoichiometry: An incorrect molar ratio of the diamine to the dicarbonyl compound can limit the yield.

    • Solution: An equimolar (1:1) ratio of the reactants is generally optimal for this condensation.[3] Ensure precise measurement of both reactants.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction, filtration, and crystallization steps.

    • Solution: After quenching the reaction (often by adding water to precipitate the product), ensure the solid is washed with a suitable cold solvent (like cold ethanol or an ethyl acetate/hexane mixture) to remove soluble impurities without dissolving the product.[1][5] When performing liquid-liquid extraction, ensure the aqueous layer is extracted multiple times to maximize recovery.

G start Low Yield or Incomplete Reaction check_sm Assess Starting Materials start->check_sm check_cond Evaluate Reaction Conditions start->check_cond check_wu Review Work-up/Purification start->check_wu sm_purity Are reactants high purity? Diamine susceptible to oxidation. check_sm->sm_purity cond_time Is reaction time sufficient? Monitor via TLC. check_cond->cond_time cond_temp Is temperature optimal? Consider gentle heating. check_cond->cond_temp cond_cat Is a catalyst needed? Acid catalysts can accelerate reaction. check_cond->cond_cat wu_loss Is product lost during isolation? Optimize washing/extraction solvents. check_wu->wu_loss sol_sm Solution: Purify/recrystallize starting materials. sm_purity->sol_sm sol_cond Solution: Increase time/temperature or add a catalyst (e.g., phenol). cond_time->sol_cond cond_temp->sol_cond cond_cat->sol_cond sol_wu Solution: Use cold washing solvents; perform multiple extractions. wu_loss->sol_wu

Caption: Troubleshooting logic for low reaction yield.

Q2: How can I effectively purify the crude this compound?

Purification is critical to obtaining a high-quality final product. The two most effective methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities.

    • Protocol: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5] For quinoxaline derivatives, moderately polar solvents like ethanol or a mixed solvent system such as ethyl acetate/hexane are excellent starting points.[5] Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[5]

  • Column Chromatography: This is necessary when recrystallization is ineffective or when separating the product from side products with similar solubility.

    • Protocol: Silica gel is the standard stationary phase. A mobile phase gradient of ethyl acetate in hexane is typically effective.[5] Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Monitor the fractions by TLC to identify and combine the pure product fractions before removing the solvent with a rotary evaporator.[5]

Q3: The reaction is proceeding very slowly. How can I increase the rate?

  • Catalysis: While the reaction can proceed without a catalyst, its rate can be significantly enhanced.

    • Acid Catalysis: Brønsted or Lewis acids can catalyze the reaction. An efficient, inexpensive, and mild catalyst is phenol (at ~20 mol%), which can be used at room temperature.[1] The acid protonates a carbonyl oxygen of the dicarbonyl compound, increasing its electrophilicity and accelerating the initial nucleophilic attack by the diamine.

    • Heterogeneous Catalysts: Recyclable catalysts like alumina-supported heteropolyoxometalates have also proven effective at room temperature, offering a greener alternative by simplifying catalyst removal through filtration.[6][7]

  • Temperature: Gently heating the reaction mixture can increase the rate. For catalyst-free methods, temperatures around 90 °C in a solvent like glycerol can lead to completion in minutes.[1] However, be aware that higher temperatures can also promote side reactions.

  • Solvent Choice: The solvent can influence reaction rates. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism. Green solvents like glycerol can also provide excellent results at elevated temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a condensation reaction. The mechanism involves two main stages:

  • Initial Condensation: One of the amino groups of 4-methoxy-1,2-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of methylglyoxal. This is followed by dehydration to form an imine intermediate.

  • Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized dihydroxy intermediate. Subsequent dehydration (loss of a second water molecule) results in the formation of the stable, aromatic quinoxaline ring system.

G reactants 4-methoxy-1,2-phenylenediamine + Methylglyoxal step1 Nucleophilic Attack & Dehydration reactants->step1 intermediate Imine Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 dihydro Dihydroquinoxaline Intermediate step2->dihydro step3 Dehydration (Aromatization) dihydro->step3 product This compound step3->product

Caption: General reaction mechanism workflow.

Q2: How should I monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane) and visualize the spots under UV light. The disappearance of the starting diamine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q3: Are there greener synthetic methods available?

Yes. Modern synthetic chemistry emphasizes environmentally friendly protocols.

  • Catalyst-Free Synthesis in Glycerol: Glycerol is a biodegradable, non-toxic, and recyclable solvent. Heating the reactants in glycerol at 90°C can yield the product rapidly.[1] The product often precipitates upon cooling and adding water, simplifying isolation.

  • Aqueous Medium: Some quinoxaline syntheses can be performed in an aqueous medium, eliminating the need for volatile organic solvents.[8]

  • Recyclable Catalysts: Using solid-supported catalysts simplifies purification, as the catalyst can be removed by simple filtration and potentially reused.[7]

Optimized Experimental Protocols

Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature [1]

This method is efficient, uses a mild catalyst, and avoids heating.

  • Reactant Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: Add phenol (0.2 mmol, 20 mol%) to the solution.

  • Reagent Addition: Add methylglyoxal (1 mmol, typically from a 40% aqueous solution) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting diamine is consumed.

  • Work-up: Upon completion, add water (20 mL) to the mixture and stir for 30 minutes to facilitate product precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water or ethyl acetate/hexane mixture.

Protocol 2: Catalyst-Free Synthesis in Glycerol [1]

This protocol offers a rapid, green alternative without the need for a catalyst.

  • Reactant Setup: In a small flask, suspend 4-methoxy-1,2-phenylenediamine (1 mmol) in glycerol (2 mL).

  • Reagent Addition: Add methylglyoxal (1 mmol) to the mixture.

  • Reaction: Heat the mixture to 90 °C with stirring for approximately 5-10 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (15-20 mL) to precipitate the product.

  • Isolation: Filter the solid product and wash thoroughly with water to remove the glycerol.

  • Purification: Recrystallize the crude product from ethanol to yield the pure compound.

Data Summary

The choice of synthetic protocol can significantly impact reaction parameters. The table below summarizes the key differences between the optimized methods.

FeatureProtocol 1: Phenol-CatalyzedProtocol 2: Catalyst-Free (Glycerol)
Catalyst Phenol (20 mol%)None
Solvent Ethanol/Water (1:1)Glycerol
Temperature Room Temperature90 °C
Typical Time 1-4 hours5-15 minutes
Key Advantage Mild conditions, no heating requiredFast, green solvent, catalyst-free
Reference [1][1]

References

  • BenchChem. (2025). Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline Purification. 5

  • BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols. 1

  • Zhang, Y., et al. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC, NIH. 9

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. 3

  • BenchChem. (2025). Optimizing reaction conditions for quinoxalinone synthesis. 6

  • Organic Chemistry Portal. Quinoxaline synthesis. 10

  • Serrano, D. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. 4

  • BenchChem. (2025). A Comprehensive Technical Guide to 6,7-Dimethoxy-2-methylquinoxaline for Researchers and Drug Development Professionals. 2

  • Ranjbaran, F., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. 7

  • Kumar, A., et al. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. 8

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Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 6-Methoxy-2-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will move from high-level frequently asked questions to in-depth troubleshooting guides, focusing on the causal relationships between reaction parameters and outcomes to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] Specifically, this involves the reaction of 4-methoxy-1,2-phenylenediamine with pyruvaldehyde (also known as methylglyoxal). This reaction is a classic example of quinoxaline synthesis and is favored for its reliability and the accessibility of starting materials.[2][3]

Q2: My 4-methoxy-1,2-phenylenediamine starting material is a dark purple/brown solid. Is it still usable?

A dark coloration indicates potential oxidation. Aryl 1,2-diamines are susceptible to air oxidation, which can introduce impurities and significantly lower the yield of the desired condensation reaction. While it might still react, using oxidized starting material is a common cause of low yields and difficult purifications.

Recommendation: It is highly advisable to purify the diamine before use. This can be achieved by recrystallization from a suitable solvent or by filtering a solution of the material through a short plug of silica gel or activated carbon to remove colored impurities.[4]

Q3: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction's progress.[1] Co-spot the reaction mixture with your starting materials (4-methoxy-1,2-phenylenediamine and methylglyoxal) on a silica gel plate. The reaction is complete when the limiting starting material spot has been completely consumed, and a new, distinct product spot has appeared. Visualization under UV light is typically sufficient.

Q4: Is the final product, this compound, expected to be colored?

Yes. Quinoxaline derivatives are often yellow, orange, or reddish crystalline solids.[5][6] The color is an inherent property of the conjugated quinoxaline scaffold and is not necessarily an indication of impurity. Purity should always be confirmed through analytical methods such as melting point determination, HPLC, or NMR spectroscopy, rather than by visual appearance alone.[5]

Reaction Optimization & Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical framework for troubleshooting.

Core Reaction Pathway

The synthesis proceeds via an acid-catalyzed condensation mechanism. The more nucleophilic amino group of the diamine attacks one of the carbonyls of methylglyoxal, followed by intramolecular cyclization and dehydration to form the aromatic quinoxaline ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Methoxy-1,2- phenylenediamine I1 Schiff Base Intermediate R1->I1 Nucleophilic attack R2 Methylglyoxal R2->I1 I2 Dihydropyrazine Intermediate I1->I2 Intramolecular cyclization P1 6-Methoxy-2- methylquinoxaline I2->P1 Dehydration (Aromatization)

Caption: General mechanism for quinoxaline synthesis.

Problem 1: Consistently Low or No Yield

A low yield is the most common issue and can stem from several factors. Use the following workflow to diagnose the problem.

Troubleshooting_Yield cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_workup Workup & Isolation Start Low or No Yield Check_SM 1. Verify Starting Material Purity Start->Check_SM Check_Reagents 2. Confirm Reagent Stoichiometry Check_SM->Check_Reagents Purity OK? Opt_Solvent 3a. Optimize Solvent Check_Reagents->Opt_Solvent Stoichiometry OK? Opt_Catalyst 3b. Evaluate Catalyst Opt_Solvent->Opt_Catalyst Opt_Temp 3c. Adjust Temperature & Time Opt_Catalyst->Opt_Temp Check_Workup 4. Review Workup Procedure Opt_Temp->Check_Workup

Caption: Troubleshooting workflow for low reaction yield.

Cause & Solution Breakdown:

1. Poor Starting Material Quality:

  • The Problem: As mentioned in the FAQ, 4-methoxy-1,2-phenylenediamine is prone to oxidation. Methylglyoxal is often supplied as a ~40% solution in water and can polymerize upon storage.

  • The Solution:

    • Diamine: Purify the diamine by recrystallization (e.g., from ethanol/water) or filtration through a pad of Celite® and activated carbon.

    • Dicarbonyl: Use freshly acquired methylglyoxal solution. Confirm its concentration if possible.

2. Suboptimal Reaction Conditions:

  • The Problem: The choice of solvent, catalyst, and temperature dramatically impacts reaction rate and yield. A non-optimal combination can lead to incomplete conversion or side-product formation.

  • The Solution: Systematically optimize reaction parameters. The following table, compiled from analogous quinoxaline syntheses, provides a starting point for optimization.[1][7][8]

Parameter Condition 1 (Standard) Condition 2 (Green Chemistry) Condition 3 (Catalyst-Free) Rationale & Causality
Catalyst Acetic Acid (catalytic)Bentonite K-10 Clay[8]NoneAcid: Protonates the carbonyl, making it more electrophilic for attack by the diamine. Clay: Acts as a solid acid catalyst, is recyclable and environmentally benign.[8] None: The reaction can sometimes proceed without a catalyst, especially at elevated temperatures.
Solvent Ethanol or MethanolWater[9]Glycerol[1]Alcohols: Good solubility for reactants and product often precipitates upon cooling.[1] Water: A green, inexpensive solvent; can accelerate reactions via hydrophobic effects.[9] Glycerol: A green, high-boiling solvent that can facilitate catalyst-free reactions at elevated temperatures.[1]
Temperature Room Temp to Reflux (~80°C)Room Temperature[8]90-100 °C[1]Higher temperatures increase reaction rates but can also promote side reactions if heating is prolonged. Monitoring by TLC is crucial.
Typical Yield Good to ExcellentExcellent (≥95%)[8]Good to ExcellentYield is highly dependent on the specific combination of parameters and substrate purity.

3. Inefficient Workup and Isolation:

  • The Problem: The product may be lost during the workup phase. This can happen if the product has some solubility in the crystallization solvent or if the pH is incorrect during an aqueous extraction.

  • The Solution:

    • Precipitation/Crystallization: After the reaction, cool the mixture to room temperature, then place it in an ice bath to maximize precipitation before filtering.[5]

    • Solvent Evaporation: If the product doesn't precipitate, reduce the solvent volume with a rotary evaporator to induce crystallization.[10]

    • Extraction: If an aqueous workup is performed, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.

Problem 2: Product is Impure (Multiple Spots on TLC)

Cause & Solution Breakdown:

1. Unreacted Starting Materials:

  • Symptom: Spots on TLC corresponding to one or both starting materials.

  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor stoichiometry.

  • Solution:

    • Increase the reaction time, ensuring you monitor by TLC to see if the starting material is being consumed.

    • If the reaction has stalled, consider moderately increasing the temperature.

    • Ensure a 1:1 or slight excess (1.05-1.1 eq) of the methylglyoxal is used.

2. Formation of Side Products:

  • Symptom: Additional spots on the TLC plate that do not correspond to starting materials or the product.

  • Cause: Side reactions can occur, especially with prolonged heating or if the starting materials are impure. Polymerization of methylglyoxal is a common issue.

  • Solution: Purification is necessary. The two most effective methods are recrystallization and column chromatography.

Detailed Purification Protocols

Protocol 1: Recrystallization This method is ideal for removing small amounts of impurities and is effective if the product crystallizes well.

  • Solvent Screening: The ideal solvent should dissolve the crude product when hot but not when cold. Good starting points are ethanol, or a binary mixture like ethyl acetate/hexane.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. If impurities remain undissolved, perform a hot filtration.

  • Crystallization: Allow the flask to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Column Chromatography This is the most powerful method for separating the product from impurities with different polarities.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 10% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture. You can run the column isocratically (constant solvent mixture) or with a gradient (gradually increasing the polarity by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[5]

By methodically addressing these potential issues, from starting material integrity to final purification, you can systematically improve the yield and purity of your this compound synthesis.

References

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Li, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]

  • Organic Syntheses. (2010). Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Synfacts. [Link]

  • Rostami, A., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • Ledesma-García, V. M., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry. [Link]

  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Karimi, B., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (2014). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

  • Al-Majid, A. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • ResearchGate. Quinoxaline ring formed by condensing ortho-diamines with.... [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • ResearchGate. Reaction of o-phenylenediamine with aldehydes. [Link]

  • Taylor & Francis Online. (2008). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. [Link]

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Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-methoxy-2-methylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Section 1: The Core Synthesis Pathway

The most reliable and common method for synthesizing this compound is the condensation of 4-methoxy-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal).[1][2][3] This reaction proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes to the final quinoxaline product.

G cluster_reactants Reactants R1 4-Methoxy-1,2-phenylenediamine I1 Schiff Base Intermediate R1->I1 + Pyruvaldehyde (First Condensation) R2 Pyruvaldehyde (Methylglyoxal) R2->I1 I2 Cyclized Dihydro-intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Oxidation / Aromatization (-H2O, -2H) SR1 Incomplete Oxidation Side Product I2->SR1 Stalls Here

Caption: General reaction workflow for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent problem that can be attributed to several factors, from suboptimal reaction conditions to the quality of your starting materials.[3]

Causality Explained: The condensation reaction is an equilibrium process. To drive it towards the product, conditions must favor the formation of the cyclic intermediate and its subsequent irreversible oxidation. Factors like solvent, temperature, and catalyst play a pivotal role in shifting this equilibrium and accelerating reaction rates.[3][4]

Troubleshooting Steps:

Problem Potential Cause Recommended Solution & Explanation
Incomplete Conversion 1. Suboptimal Temperature: The reaction may be too slow at room temperature.[4] 2. Insufficient Reaction Time: The reaction has not reached completion.1. Gently heat the reaction mixture (e.g., to 40-60 °C in ethanol) and monitor via TLC. This provides the necessary activation energy for both condensation and cyclization.[5] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the limiting starting material spot is no longer visible.
Starting Material Degradation Purity of Diamine: 4-methoxy-1,2-phenylenediamine is susceptible to air oxidation, turning dark and leading to side products.Use freshly purified or commercially available high-purity diamine. If the material is old or discolored, consider recrystallization or filtration through a short plug of silica gel. Store under an inert atmosphere (N₂ or Argon).
Poor Reaction Conditions 1. Incorrect Solvent: The solvent may not effectively solubilize reactants or facilitate the reaction mechanism. 2. Lack of Catalyst: While often able to proceed without one, the reaction can be slow.1. Ethanol is a common and effective solvent.[1] For difficult substrates, glacial acetic acid can serve as both a solvent and an acid catalyst.[6] 2. Add a catalytic amount (5-10 mol%) of glacial acetic acid or a Lewis acid like Ce(IV) ammonium nitrate (CAN) to accelerate the condensation steps.[3][6]
Q2: My reaction mixture turned dark brown/black, and I've isolated an insoluble material. What is it?

This is a classic sign of starting material polymerization. Aromatic diamines, particularly in the presence of trace metals or oxygen, can undergo oxidative self-condensation to form polymeric, deeply colored, and insoluble materials.

Expert Insight: This side reaction is competitive with the desired condensation with the dicarbonyl compound. It is accelerated by heat and an oxidizing atmosphere. Ensuring the diamine reacts with the dicarbonyl partner quickly is key to minimizing this pathway.

G Diamine 4-Methoxy-1,2-phenylenediamine Product Desired Quinoxaline Product Diamine->Product + Dicarbonyl (Desired Pathway) Polymer Insoluble Polymeric Side Products Diamine->Polymer Self-Condensation (Side Reaction) Dicarbonyl Pyruvaldehyde Dicarbonyl->Product Oxidant [O] (Air, Metal Traces) Oxidant->Polymer

Caption: Competing reaction pathways for the diamine starting material.

Troubleshooting Protocol: Minimizing Polymerization

  • Use High-Purity Diamine: Ensure your 4-methoxy-1,2-phenylenediamine is as pure as possible and not discolored.

  • Inert Atmosphere: Assemble your reaction glassware and flush with an inert gas like nitrogen or argon before adding reagents. Maintain this atmosphere throughout the reaction.

  • Order of Addition: Dissolve the diamine in the degassed solvent first. Then, add the pyruvaldehyde. This ensures the dicarbonyl is present to react immediately, minimizing the chance for diamine self-reaction.

  • Control Temperature: Avoid excessive heat, as it can accelerate the rate of polymerization.

Q3: My TLC shows a persistent spot that is not starting material or product. What is this side product?

A common side product is the 1,2-dihydro-6-methoxy-2-methylquinoxaline . This occurs when the cyclized intermediate fails to aromatize completely.

Mechanistic Explanation: The final step in the synthesis is the oxidation of the dihydroquinoxaline intermediate. Often, this oxidation is accomplished by atmospheric oxygen during the reaction or workup. If the reaction is run under strictly anaerobic conditions or for too short a time, this intermediate can be isolated. It is typically less stable and may slowly convert to the desired product upon standing in air.

Troubleshooting Steps:

  • Aerate the Mixture: Upon completion of the condensation (as judged by TLC), you can bubble a gentle stream of air through the reaction mixture for 15-30 minutes to facilitate oxidation.

  • Extended Stirring in Air: Simply leaving the reaction mixture to stir open to the atmosphere (in a fume hood) for a few hours can often complete the conversion.

  • Mild Oxidant: While generally not necessary, in stubborn cases, a mild oxidant can be used. However, this risks over-oxidation and should be approached with caution.

Q4: The final product has a persistent yellow or brown color, even after initial purification. How can I obtain a colorless solid?

This coloration is usually due to trace amounts of highly conjugated, colored impurities, often arising from minor oxidative side reactions.

Purification Protocol: Decolorization with Activated Carbon [7]

  • Dissolve Crude Product: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Add Activated Carbon: Add a small amount of activated carbon (approx. 1-2% by weight of your product) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. The goal is to keep the solution hot so the product does not crystallize prematurely in the funnel.

  • Crystallize: Allow the clear, filtered solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure, colorless product.

  • Isolate: Collect the crystals by filtration and wash with a small amount of cold solvent.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices to avoid common side reactions.

Materials:

  • 4-methoxy-1,2-phenylenediamine (1.0 eq)

  • Pyruvaldehyde (Methylglyoxal, ~40% solution in water, 1.1 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol (approx. 10 mL per mmol of diamine).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reagent Addition: To the stirred solution at room temperature, add pyruvaldehyde (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (for ethanol) or ~60°C and stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the diamine spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the crude solid by filtration. Wash with a small amount of cold ethanol. If necessary, recrystallize from an ethanol/water mixture and/or use the activated carbon procedure described in Q4 to obtain a pure, white to off-white solid.[2][7]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. (n.d.).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. (n.d.). Frontiers.
  • Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • optimizing reaction conditions for quinoxalinone synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Materials Science - Benchchem. (n.d.). BenchChem.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023). Loyola Marymount University.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.).
  • An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis - Benchchem. (n.d.). BenchChem.
  • Troubleshooting common problems in quinoxaline synthesis reactions - Benchchem. (n.d.). BenchChem.

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Technical Support Center: Purification of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Methoxy-2-methylquinoxaline. Here, we address the common and complex purification challenges encountered during its synthesis and isolation. This guide provides in-depth, experience-driven advice, detailed troubleshooting protocols, and a comprehensive set of frequently asked questions to facilitate the attainment of highly pure material.

Introduction to Purification Challenges

This compound, a substituted quinoxaline, presents a unique set of purification challenges primarily stemming from its basic nitrogen atoms and the potential for a range of structurally similar impurities. The most common synthetic routes, such as the condensation of 4-methoxy-1,2-phenylenediamine with methylglyoxal or the Skraup synthesis using p-anisidine, can generate byproducts that are challenging to separate from the desired product.[1][2] These challenges include the presence of colored impurities, isomeric byproducts, and unreacted starting materials, all of which can complicate downstream applications. Effective purification is therefore a critical step in any workflow involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. For a Skraup-type synthesis, you can anticipate:

  • Unreacted Starting Materials: Residual p-anisidine and glycerol derivatives.

  • Isomeric Impurities: Potential formation of other isomers depending on the precise reaction conditions.

  • Polymeric/Tarry Byproducts: The vigorous, acidic conditions of the Skraup reaction can lead to the formation of high-molecular-weight, colored tars.[3]

  • Oxidizing Agent Residues: If an external oxidizing agent is used, it and its reduction byproducts may be present.

Q2: My crude product is a dark, oily residue. Is this normal and how should I proceed?

A2: It is not uncommon for the crude product of quinoline or quinoxaline syntheses to be oily or tarry, especially from vigorous reactions like the Skraup synthesis.[3] This is often due to the presence of polymeric byproducts. The best approach is to first attempt a bulk purification step to remove the majority of the tar. This can often be achieved through an acid-base extraction or a preliminary filtration through a plug of silica or alumina.

Q3: Why is my this compound streaking on the TLC plate?

A3: Streaking, or tailing, on a silica gel TLC plate is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface.[4] The basic nitrogen atoms in the quinoxaline ring are the likely cause. To resolve this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine or a few drops of ammonia, to your eluting solvent.[4][5]

Q4: I'm having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?

A4: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities that depress the melting point, cooling the solution too quickly, or using a solvent in which the compound is too soluble. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until the solution becomes turbid. Then, warm the solution until it is clear and allow it to cool very slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[6]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Oily Product Instead of Crystals 1. Presence of impurities lowering the melting point.2. Solution cooled too rapidly.3. Inappropriate solvent choice (compound is too soluble).1. Perform a preliminary purification by column chromatography.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Use a solvent pair (e.g., ethyl acetate/hexane) and add the anti-solvent slowly until turbidity persists, then warm to clarify and cool slowly.[7]
Low Recovery of Purified Product 1. Compound is significantly soluble in the cold solvent.2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent for washing.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent used).2. The compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and try cooling again.2. If crystals still do not form, try adding a non-polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.
Product is Not Significantly Purer 1. The impurities have very similar solubility properties to the product in the chosen solvent.1. Try a different recrystallization solvent or solvent system.2. A preliminary purification by another method like column chromatography may be required.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Streaking/Tailing on Column 1. Strong interaction of the basic quinoxaline nitrogen with acidic silica gel.1. Add a basic modifier (0.5-2% triethylamine or ammonia) to the eluent.[4]2. Use a less acidic stationary phase like neutral or basic alumina.[8][9][10]
Product and Impurities Elute Together 1. The eluent system is too polar.2. The chosen stationary phase is not providing adequate separation.1. Decrease the polarity of the eluent system (e.g., increase the hexane to ethyl acetate ratio).2. Try a different solvent system (e.g., dichloromethane/methanol with a basic modifier).
Compound Decomposes on the Column 1. The compound is unstable on the acidic silica gel.1. Use a deactivated silica gel (pre-treated with a base).2. Switch to a neutral or basic alumina stationary phase.[8][9][10]3. Run the column quickly to minimize contact time.
Low Recovery from the Column 1. The compound is irreversibly adsorbed to the stationary phase.1. Add a basic modifier to the eluent to disrupt the strong interaction.2. If the compound is very polar, a final flush with a highly polar solvent (e.g., methanol) may be necessary.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate. Add the solvent portion-wise until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, slowly add hexane dropwise until the solution becomes slightly turbid. Warm the solution gently until it becomes clear again.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C). The reported melting point is 64-68 °C.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is effective for separating the target compound from impurities with different polarities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate. To prevent streaking, add 0.5-1% triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane with 1% triethylamine). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

This protocol is useful for a preliminary purification to remove non-basic impurities, especially tars.[11]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x volume of organic layer). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is basic (pH > 10). The free base of the product should precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.

Visualized Workflows

PurificationWorkflow General Purification Workflow for this compound Crude Crude Product (Oily/Colored Solid) AcidBase Acid-Base Extraction (Optional, for very impure samples) Crude->AcidBase High Impurity Load ColumnChrom Column Chromatography (Silica Gel + 1% Triethylamine or Alumina) Crude->ColumnChrom Moderate Impurity Load AcidBase->ColumnChrom Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) ColumnChrom->Recrystallization For highest purity Analysis Purity Analysis (TLC, HPLC, NMR, MP) ColumnChrom->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: General purification workflow.

TroubleshootingTLC Troubleshooting TLC Streaking Start TLC Spot is Streaking CheckConc Is the sample too concentrated? Start->CheckConc AddBase Add 0.5-2% Triethylamine or Ammonia to Eluent CheckConc->AddBase No Result1 Streak Resolved CheckConc->Result1 Yes, dilute and re-spot AddBase->Result1 Success Result2 Streak Persists AddBase->Result2 No Improvement UseAlumina Switch to Alumina TLC Plate UseAlumina->Result1 Result2->UseAlumina

Caption: Troubleshooting TLC streaking.

References

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna journal of medical biotechnology, 2(3), 143–152.
  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • Crevat, D., Granados, J. C., Jullian, V., & Sauvain, M. (2011). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of pharmaceutical and biomedical analysis, 54(3), 569–575.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Nishiwaki, N., Asahara, H., Yasuoka, C., & Song, L. T. (2016). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. The Journal of organic chemistry, 81(14), 6069–6076.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • Cruz, D. (2018). DOT Language (graph based diagrams). Medium. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Graphviz. DOT Language. [Link]

  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4), 2.
  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • The Epidemiologist R Handbook. 35 Diagrams and charts. [Link]

  • Lv, Y., Li, X., Zhang, X., & Chen, J. (2016). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-Mass spectrometry. Scientific reports, 6, 33758.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700–707.
  • Google Patents.
  • Zhang, J., Li, Y., Zhang, X., & Li, C. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules (Basel, Switzerland), 26(22), 6876.
  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure.
  • Almássy, L., Paizs, C., & Toşa, M. I. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2021(4), M1296.
  • Fisher Scientific. 6-Methoxy-2-methylquinoline, 97%. [Link]

  • Kauts, R. A., & Berezin, M. Y. (2018). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Organic process research & development, 22(8), 1044–1052.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

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Technical Support Center: Identification and Purification of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methoxy-2-methylquinoxaline. The focus is on practical, field-proven strategies for identifying and removing common impurities, ensuring the high level of purity required for subsequent applications.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis and purification of this compound.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The impurity profile is intrinsically linked to the synthetic route. The most common synthesis is the condensation of 4-methoxy-1,2-phenylenediamine with methylglyoxal.[1] Based on this, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Residual 4-methoxy-1,2-phenylenediamine is a frequent impurity. Due to its higher polarity, it can often be distinguished from the product by Thin-Layer Chromatography (TLC).

  • Regioisomeric Impurity: The condensation reaction is not perfectly regioselective. This can lead to the formation of the undesired isomer, 7-methoxy-2-methylquinoxaline . This is often the most challenging impurity to remove due to its structural similarity to the desired product.

  • Oxidation/Degradation Byproducts: The starting diamine is susceptible to oxidation, which can form highly colored, often polymeric, impurities. These can contribute to a darker-than-expected crude product color.

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., ethanol, acetic acid) and any catalysts used must be effectively removed.[2][3]

Q2: My crude product is a dark, oily residue instead of the expected solid. What went wrong and how can I proceed?

An oily or gummy crude product typically points to the presence of significant impurities that are depressing the melting point of the desired compound.

  • Causality: High levels of unreacted starting materials, solvent, or polymeric byproducts can prevent the product from crystallizing. Prematurely concentrating the reaction mixture without sufficient purification can also lead to this issue.

  • Troubleshooting Strategy: Avoid direct attempts at recrystallization, as the product is unlikely to crystallize from such a complex mixture. The recommended approach is to first perform a purification by silica gel column chromatography to separate the product from the bulk of the impurities. The resulting partially purified fractions can then be combined and subjected to recrystallization to achieve high purity.

Q3: The purified this compound is still colored. Does this indicate it is impure?

Not necessarily. While dark, tarry colors suggest significant impurities, the pure compound itself is described as an orange to red solid.[4] The color is an inherent property of the quinoxaline chromophore. The definitive assessment of purity should not be based on color alone but on analytical methods such as melting point determination, HPLC, and NMR spectroscopy.[5] A sharp melting point range consistent with literature values is a strong indicator of purity.[4]

Q4: How do I choose the right primary purification method: Recrystallization vs. Column Chromatography?

The choice depends on the state and purity of your crude material. The following decision tree illustrates the logical workflow.

G A 1. Slurry Preparation Mix silica gel with non-polar eluent (e.g., Hexane). B 2. Column Packing Pour slurry into column. Allow to settle into a uniform bed. A->B C 3. Sample Loading Dissolve crude product in minimal solvent, adsorb onto silica, and add to column top. B->C D 4. Elution Begin with low polarity eluent. Gradually increase polarity (e.g., add Ethyl Acetate). C->D E 5. Fraction Collection Collect fractions and monitor each one by TLC. D->E F 6. Combine & Evaporate Combine pure fractions and remove solvent via rotary evaporation. E->F

Sources

Catalyst Selection for Efficient Quinoxaline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of quinoxalines. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during your quinoxaline synthesis experiments.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?

Answer:

A slow or incomplete reaction is a common issue in quinoxaline synthesis. The root cause often lies in suboptimal catalyst activity or inappropriate reaction conditions.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds. Additionally, some catalysts are sensitive to air or moisture. Consider using a robust catalyst or running the reaction under an inert atmosphere (e.g., nitrogen or argon). For instance, heterogeneous catalysts like alumina-supported heteropolyoxometalates are often recyclable and can maintain activity over several runs.[1]

  • Insufficient Catalyst Loading: While minimizing catalyst loading is desirable, an insufficient amount may lead to a stalled reaction. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) is recommended.

  • Suboptimal Temperature: Many modern quinoxaline syntheses can be performed at room temperature.[2][3] However, if your specific substrates are less reactive, gentle heating or refluxing may be necessary to drive the reaction to completion.[2] Microwave-assisted synthesis can also significantly reduce reaction times, especially for slow reactions with high activation energies.[1]

  • Poor Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst activity. While ethanol is a common and environmentally friendly choice, other solvents like DMF, toluene, or even water have been shown to be effective for specific catalytic systems.[2][4] A small-scale solvent screen is often a worthwhile initial experiment.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

Side product formation can be a significant challenge, leading to lower yields and difficult purification. The choice of catalyst and reaction conditions is paramount in controlling selectivity.

  • Mechanism-Driven Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, in the synthesis of quinoxalines from o-phenylenediamines and α-hydroxy ketones, some transition metal-doped carbon aerogels may proceed through a sequential acid-base catalysis followed by aromatization, while others, like molybdenum-doped catalysts, may operate via an initial oxidation of the α-hydroxy ketone.[5] Understanding the plausible mechanism can help in selecting a catalyst that favors the desired pathway.

  • Control of Reaction Conditions: Over-oxidation or other side reactions can occur at elevated temperatures or with prolonged reaction times. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize product formation while minimizing side products.

  • Substrate-Catalyst Compatibility: The electronic and steric properties of your substrates can influence selectivity. For substrates with sensitive functional groups, a milder catalyst and reaction conditions are advisable. For example, organocatalysts like nitrilotris(methylenephosphonic acid) have been shown to be effective under mild conditions.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding catalyst selection and optimization for quinoxaline synthesis.

Question 1: What are the main classes of catalysts used for quinoxaline synthesis, and how do I choose the right one?

Answer:

The choice of catalyst is a critical decision in planning an efficient quinoxaline synthesis. The most common classes of catalysts include:

  • Transition Metal Catalysts: This is a broad and versatile class, including catalysts based on copper, nickel, iron, and others.[7][8] They are often used in reactions involving C-N bond formation and dehydrogenative coupling.[7] Copper catalysts, for example, are effective in the condensation of 2-iodoanilines with arylacetaldehydes and sodium azide.[7] Nickel catalysts, such as NiBr2/1,10-phenanthroline, have been used for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines.[7]

  • Solid Acid Catalysts: These are often heterogeneous catalysts that are easily separable and recyclable, aligning with the principles of green chemistry.[4] Examples include TiO2-Pr-SO3H and Al2O3-ZrO2.[3][4] They are particularly useful for the classical condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

  • Organocatalysts: These are metal-free catalysts that can offer high efficiency and selectivity under mild conditions.[6] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an example of an organocatalyst used for the aerobic oxidation of deoxybenzoins to benzils, which can then be used in a one-pot synthesis of quinoxalines.[7]

  • Catalyst-Free Methods: In some cases, quinoxaline synthesis can be achieved without a catalyst, often by using greener solvents like water or by employing microwave irradiation.[1][2]

The choice of catalyst depends on several factors, including the nature of your starting materials, the desired reaction conditions (e.g., temperature, solvent), and considerations for cost and environmental impact.

Question 2: What is the most common synthetic route for quinoxalines, and what are the key considerations?

Answer:

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound.[2][4] This method is widely used due to its reliability and the commercial availability of a wide range of starting materials.

Key Considerations:

  • Starting Material Purity: The purity of the diamine and dicarbonyl compound is crucial for obtaining high yields and minimizing side products.

  • Catalyst: While this reaction can sometimes proceed without a catalyst, the use of an acid catalyst (e.g., acetic acid) or a Lewis acid is common to accelerate the reaction.[9] Modern methods utilize a variety of catalysts for improved efficiency and milder conditions.[4][10]

  • Solvent: Ethanol is a frequently used solvent for this condensation.[4]

  • Reaction Conditions: Traditionally, this reaction may require heating or reflux.[4] However, many modern protocols have been developed to run at room temperature or with microwave assistance to shorten reaction times.[1][2]

Question 3: How can I make my quinoxaline synthesis more "green" and sustainable?

Answer:

Adopting green chemistry principles in quinoxaline synthesis is an increasingly important consideration. Here are several strategies:

  • Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as solid acid catalysts (e.g., TiO2-Pr-SO3H, Al2O3-ZrO2) or polymer-supported catalysts, allows for easy separation and reuse, reducing waste and cost.[3][4][9]

  • Solvent Selection: Opt for environmentally benign solvents like water or ethanol.[2][4] In some cases, solvent-free reactions under microwave irradiation are possible.[1]

  • Energy Efficiency: Utilize methods that operate at room temperature or with microwave assistance to reduce energy consumption compared to traditional reflux methods.[1][2]

  • Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. One-pot, multi-component reactions are excellent examples of atom-economical processes.[7]

Data Presentation & Experimental Protocols

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline
CatalystSolventTemperature (°C)TimeYield (%)Reference
CrCl₂·6H₂OEthanolRoom Temp15 min96[10]
PbBr₂EthanolRoom Temp25 min94[10]
CuSO₄·5H₂OEthanolRoom Temp35 min92[10]
Bentonite Clay K-10EthanolRoom Temp10 min94[4]
TiO₂-Pr-SO₃HEthanolRoom Temp10 min95[4]
Al₂O₃-ZrO₂DMFRoom Temp15 min98[3]
AlCuMoVPToluene252 h92[11]
Experimental Protocol: General Procedure for Al₂O₃-ZrO₂ Catalyzed Synthesis of Quinoxalines

This protocol is adapted from a reported efficient and environmentally benign method.[3]

  • In a 25 mL round-bottom flask, combine the 1,2-diamine (3 mmol) and the 1,2-dicarbonyl compound (or substituted phenacyl bromide) (3 mmol).

  • Add the Al₂O₃-ZrO₂ catalyst (50 mg) and dimethylformamide (DMF) (10 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate:petroleum ether = 1:9).

  • Upon completion of the reaction, separate the catalyst by filtration.

  • The product can be purified by crystallization from a suitable solvent.

Visualizing Reaction Pathways

Diagram 1: General Synthesis of Quinoxalines

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,2-Diamine 1,2-Diamine Condensation Condensation 1,2-Diamine->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Quinoxaline Quinoxaline Condensation->Quinoxaline + H₂O

Caption: The classical synthesis of quinoxalines via condensation.

Diagram 2: Catalyst Selection Decision Tree

G Start Start: Quinoxaline Synthesis Substrate_Sensitivity Are substrates sensitive? Start->Substrate_Sensitivity Mild_Conditions Mild Conditions (e.g., Organocatalyst) Substrate_Sensitivity->Mild_Conditions Yes Robust_Conditions Robust Conditions (e.g., Transition Metal Catalyst) Substrate_Sensitivity->Robust_Conditions No Green_Chemistry Prioritize green chemistry? Recyclable_Catalyst Recyclable Catalyst (e.g., Solid Acid) Green_Chemistry->Recyclable_Catalyst Yes Conventional_Method Conventional Method (e.g., Transition Metal) Green_Chemistry->Conventional_Method No Mild_Conditions->Green_Chemistry Robust_Conditions->Green_Chemistry

Caption: A decision tree to guide catalyst selection.

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Reviews. Available at: [Link]

  • General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Taylor & Francis Online. Available at: [Link]

  • Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. UNED. Available at: [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. ResearchGate. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry. Available at: [Link]

  • Plausible reaction mechanism for the synthesis of quinoxalines. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methoxy-2-methylquinoxaline and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced and often critical role that solvents play in the outcome of the quinoxaline synthesis, focusing on the classic and widely used condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

The most common route to this scaffold involves the condensation of 4-methoxy-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound like pyruvaldehyde (methylglyoxal) to yield this compound. While the reaction appears straightforward, solvent choice is a pivotal parameter that dictates reaction efficiency, yield, purity, and scalability. This guide provides in-depth, experience-driven answers to common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - The Role of the Solvent
Q1: What is the fundamental role of the solvent in the synthesis of this compound?

A1: The solvent is not merely an inert medium; it is an active participant that influences the reaction in several critical ways:

  • Solubilization: The primary role is to dissolve the reactants, 4-methoxy-1,2-phenylenediamine and the 1,2-dicarbonyl compound, allowing them to interact at a molecular level.

  • Reaction Rate: The solvent's polarity and its ability to stabilize transition states can significantly affect the reaction kinetics. For example, polar protic solvents like ethanol can facilitate proton transfer steps inherent in the condensation mechanism.

  • Temperature Control: The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure, directly influencing the reaction rate.

  • Product Isolation: A well-chosen solvent can facilitate product isolation. In many protocols, the quinoxaline product is sparingly soluble in the reaction medium upon cooling or addition of an anti-solvent (like water), allowing for simple precipitation and filtration.

Q2: I need to select a solvent for my initial experiment. What are the best starting points?

A2: For the synthesis of quinoxaline derivatives, several solvents have proven effective, offering a good balance of reactivity and practicality. An excellent starting point is ethanol . It is a polar protic solvent that effectively dissolves the starting materials, is relatively inexpensive, and has a convenient boiling point for controlled heating.

Other commonly employed and recommended solvents include:

  • Glycerol: A green, high-boiling point solvent that can lead to very short reaction times at elevated temperatures (e.g., 90 °C).

  • Water: Often used in catalyst-free or micellar catalysis systems, representing the greenest chemistry approach.

  • Ethanol/Water Mixtures: These mixtures can offer a balance of polarity and solubility, and in some cases, the addition of water to an ethanol reaction mixture is used to precipitate the final product.

  • Toluene: A non-polar aprotic solvent used in some catalyzed reactions, particularly with azeotropic removal of water.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent used in specific cases, such as the iodine-catalyzed oxidative cyclization to form quinoxalines from hydroxyl ketones.

The choice often depends on the specific catalyst used (if any) and the desired reaction temperature.

Part 2: Troubleshooting Guide - When Experiments Go Wrong

This section addresses common issues encountered during the synthesis and links them to potential solvent-related causes.

Q3: My reaction yield is consistently low. How can the solvent be the culprit?

A3: Low yields are a frequent challenge and can often be traced back to the reaction medium. Consider the following solvent-related factors:

  • Poor Solubility: If your reactants are not fully dissolved at the reaction temperature, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion. You might observe unreacted starting material by TLC analysis.

  • Suboptimal Temperature: If you are using a low-boiling solvent like dichloromethane (DCM) or tetrahydrofuran (THF) without a highly active catalyst, the reaction may simply lack the thermal energy to proceed to completion in a reasonable timeframe.

  • Side Reactions: While the quinoxaline condensation is generally clean, harsh conditions (e.g., very high temperatures in a solvent like diphenyl ether) can lead to degradation of the starting materials or product. The dicarbonyl reactant can also undergo self-condensation (an aldol reaction), a competing pathway that consumes starting material. The solvent can influence the rates of these side reactions.

Troubleshooting Low Yields
Problem Observed by TLC/LC-MSLikely Solvent-Related CauseSuggested Solution
Incomplete Reaction (Starting material remains)Poor reactant solubility or insufficient reaction temperature.Switch to a more polar or higher-boiling solvent. Ethanol, glycerol, or DMF can improve solubility and allow for higher temperatures.
Multiple Side Products Reaction temperature is too high, causing degradation.Use a lower-boiling solvent or run the reaction at a lower temperature for a longer time.
Reaction Stalls Water, a byproduct of the condensation, may be inhibiting the reaction equilibrium.If using an aprotic solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically.
Q4: I'm observing significant byproduct formation. Can changing the solvent improve the purity of my crude product?

A4: Absolutely. The solvent can influence the chemoselectivity of a reaction. If you are forming undesired side products, the solvent may be stabilizing a competing reaction pathway. Screening different solvent classes can be highly effective. For example, moving from a protic solvent (like ethanol) to an aprotic solvent (like acetonitrile or THF) can alter the reaction pathway by changing the nature of solvation and hydrogen bonding with intermediates.

Part 3: Experimental Design and Protocols
General Reaction Scheme & Mechanism

The synthesis proceeds via a double condensation reaction. The more nucleophilic amino groups of the 4-methoxy-1,2-phenylenediamine attack the two carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.

ReactionScheme cluster_reactants Reactants cluster_product Product R1 4-Methoxy-1,2-phenylenediamine plus + R2 Pyruvaldehyde (R = H) P1 This compound R2->P1 Solvent, Δ (-2 H₂O)

Caption: General synthesis of this compound.

Plausible Reaction Mechanism

The mechanism involves initial formation of a hemiaminal, followed by dehydration to an imine, and a subsequent intramolecular cyclization and final dehydration. An acid catalyst, if present, protonates a carbonyl group, increasing its electrophilicity.

Mechanism A 1,2-Diamine + 1,2-Dicarbonyl B Nucleophilic Attack (Formation of Hemiaminal) A->B C Dehydration (Forms Imine Intermediate) B->C D Intramolecular Nucleophilic Attack C->D E Cyclized Intermediate D->E F Final Dehydration E->F G Aromatic Quinoxaline Product F->G

Caption: Plausible mechanism for acid-catalyzed quinoxaline formation.

Protocol 1: Catalyst-Free Synthesis in Ethanol

This protocol is a robust starting point, leveraging a common and environmentally benign solvent. It is adapted from similar syntheses of quinoxaline derivatives.

Materials:

  • 4-methoxy-1,2-phenylenediamine (1 mmol, 138.2 mg)

  • Pyruvaldehyde (Methylglyoxal), 40% solution in water (1 mmol, 0.18 mL)

  • Ethanol (5-10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 mmol) in ethanol (5 mL).

  • Add the pyruvaldehyde solution (1 mmol) to the flask.

  • Stir the reaction mixture at room temperature or heat to reflux (approx. 78 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The starting diamine and the product should have different Rf values.

  • Upon completion (typically 2-8 hours, depending on temperature), cool the reaction mixture to room temperature.

  • Add cold water (5 mL) to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization.

Protocol 2: Purification by Recrystallization

Principle: The ideal solvent for recrystallization will dissolve the crude product at high temperatures but not at low temperatures, leaving impurities behind in the solution.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture). Start with a small volume.

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until it does.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Solvent Screening Workflow

For optimizing a low-yielding reaction, a systematic solvent screen is recommended.

Caption: Systematic workflow for solvent screening and optimization.

Comparative Data on Solvent Effects

While data for the exact synthesis of this compound is sparse, the following table illustrates the typical effect of different solvents on a model quinoxaline synthesis (benzil and o-phenylenediamine), providing a valuable reference for experimental design.

EntrySolventTime (min)Yield (%)Solvent Type
1H₂O9090Protic, Polar
2CH₂Cl₂12085Aprotic, Non-Polar
3CH₃CN12080Aprotic, Polar
4EtOH6098Protic, Polar
5MeOH6096Protic, Polar
6THF18075Aprotic, Polar
7DMSO12092Aprotic, Polar
Data adapted from a representative, analogous synthesis under ultrasound irradiation to illustrate solvent trends. As shown, protic solvents like ethanol and methanol often give excellent yields in short reaction times.
References
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. IJRAR.org. [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Semantic Scholar. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal University.[Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

  • **1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with...

Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing exothermic reactions during quinoxaline synthesis. Quinoxalines are a vital class of heterocyclic compounds in pharmaceutical and materials science, but their synthesis often involves significant heat release.[1] The classic and most common method—the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound—is inherently exothermic.[2][3] While this can be advantageous for reaction times, improper control can lead to reduced yield, increased impurity formation, and, most critically, hazardous thermal runaway events.[4][5]

This guide is designed for researchers, chemists, and process development professionals. It provides practical, in-depth answers to common troubleshooting questions and frequently asked questions (FAQs) to ensure your synthesis is safe, efficient, and reproducible.

Part 1: Troubleshooting Guide - Immediate In-Situ Problems

This section addresses specific issues that can arise during the reaction. The format is designed to help you quickly diagnose a problem and take corrective action.

Q1: I've started adding my dicarbonyl compound and the temperature is rising much faster than anticipated. What should I do?

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the 1,2-dicarbonyl compound. The primary goal is to stop feeding the reaction that is generating heat.

  • Enhance Cooling: If you are using an ice bath, ensure it is well-stirred and has sufficient ice. Add a salt (e.g., NaCl) to the ice-water slurry to lower its temperature further. If using a cryostat, lower the setpoint temperature.

  • Increase Agitation: Ensure the stirring is vigorous. Poor mixing can create localized hot spots where the reaction rate accelerates, leading to a thermal runaway.[4][6]

  • Add Cold, Inert Solvent: If the temperature continues to rise uncontrollably, the addition of a pre-chilled, inert solvent that was used in the reaction can help to absorb the heat and dilute the reactants.

Root Cause Analysis & Prevention:

  • Addition Rate Too High: The rate of heat generation is exceeding the rate of heat removal by your cooling system.[5] Preventative Action: For future experiments, reduce the addition rate. Consider using a syringe pump for precise, slow, and consistent addition.

  • Inadequate Cooling Capacity: Your cooling bath or circulator may not be sufficient for the scale of the reaction. Preventative Action: Before scaling up, characterize the reaction exotherm using reaction calorimetry if possible.[5] For larger-scale reactions, ensure your cooling system is appropriately sized.

  • Concentration Too High: Higher reactant concentrations lead to faster reaction rates and more intense heat generation per unit volume. Preventative Action: Conduct the reaction at a lower concentration. While this may increase reaction time, it significantly improves safety and control.

Q2: My reaction has turned dark brown/black and I'm seeing gas evolution. Is the reaction salvageable?

This is a strong indication of a thermal runaway event leading to decomposition.[4] At this point, safety is the primary concern, not yield.

Immediate Safety Protocol:

  • Alert Personnel: Inform colleagues and your lab supervisor immediately.

  • Emergency Cooling: Apply maximum cooling. If it is safe to do so, use an external bath of dry ice/acetone.

  • Ensure Ventilation: Place the reaction in a well-ventilated fume hood and lower the sash. The evolved gases may be toxic.

  • Do NOT Seal the Vessel: An increase in pressure from gas evolution in a sealed vessel can cause an explosion.[2]

  • Plan for Quenching (If Safe): If the reaction begins to subside, prepare a cold quenching solution. A dilute solution of a weak acid like acetic acid can neutralize any unreacted diamine. However, only add the quencher once the initial vigorous reaction has calmed.

Post-Mortem Analysis:

The product is likely unsalvageable due to extensive decomposition and impurity formation. The priority is to understand the cause. This scenario almost always results from a failure to control the exotherm due to one or more of the factors listed in Q1. Review your experimental design, particularly the reagent addition rate, concentration, and cooling capacity, before attempting the reaction again at a smaller scale.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about managing exotherms in quinoxaline synthesis.

Q3: What is the primary cause of the exotherm in quinoxaline synthesis?

The primary cause is the highly favorable thermodynamics of the cyclocondensation reaction between a 1,2-diamine (e.g., o-phenylenediamine) and a 1,2-dicarbonyl compound.[2] The formation of the stable, aromatic pyrazine ring within the quinoxaline structure releases a significant amount of energy as heat. While some classical methods required initial heating to overcome the activation energy, many modern protocols can proceed rapidly at room temperature, making the exotherm a key control parameter from the outset.[2][7]

Q4: How does my choice of solvent impact thermal control?

Solvent selection is a critical factor in managing the reaction exotherm. Key properties to consider are:

Solvent PropertyImpact on Thermal ManagementRecommended Solvents
Heat Capacity A higher heat capacity allows the solvent to absorb more heat for a given temperature increase.Water, Ethanol, Methanol
Boiling Point A solvent with a moderate boiling point can act as a heat sink through reflux, dissipating energy. However, a boiling point that is too low can lead to solvent loss and pressure build-up.Ethanol (78 °C), Methanol (65 °C)[7]
Viscosity Lower viscosity solvents promote better heat transfer from the reaction mixture to the vessel walls and cooling medium.Methanol, Acetonitrile, Ethyl Acetate[7]
Reactivity The solvent must be inert to the reaction conditions.Toluene, Ethanol, Methanol, Water[8][9]

As demonstrated in many modern, green protocols, solvents like methanol and ethanol are excellent choices as they have good heat capacities and allow the reaction to proceed efficiently at ambient temperatures.[7]

Q5: Are there safer, alternative synthesis methods that avoid strong exotherms?

Yes, the field of green chemistry has driven the development of several milder and inherently safer methods.

  • Catalyst-Free Synthesis at Room Temperature: Recent studies have shown that many quinoxaline syntheses can be performed efficiently in minutes at room temperature without any catalyst, simply by mixing the reactants in a suitable solvent like methanol.[7] This approach minimizes the energy input and makes the exotherm easier to manage.

  • Mechanochemistry: A novel approach uses a spiral gas–solid two-phase flow method, eliminating the need for solvents and heating entirely.[10] Reactions are completed in minutes with high yields, offering a significant safety and environmental advantage.

  • Solid-State Grinding: Grinding the reactants together at room temperature, sometimes with a catalyst, can be a highly efficient and solvent-free method that minimizes thermal risks.[11]

Q6: How does managing the exotherm change during scale-up?

Scaling up an exothermic reaction is a significant challenge because the ratio of surface area (for heat removal) to volume (for heat generation) decreases dramatically.[5][12]

ScaleKey ConsiderationRecommended Strategy
Lab Scale (mg to g) Basic control is often sufficient.Slow addition, ice bath, vigorous stirring.
Pilot Plant (kg) Surface area-to-volume ratio decreases. Heat removal is less efficient.Use of jacketed reactors with automated temperature control. Precise dosing control via pumps. Reaction calorimetry data is highly recommended.
Production (multi-kg) Thermal risk is at its highest. A runaway can be catastrophic.Continuous flow reactors are often preferred as they offer superior heat transfer.[5] If using a batch reactor, automated safety protocols (e.g., emergency quenching, cooling failure interlocks) are mandatory.[12]

A critical mistake is to assume that a reaction that was well-behaved on a 1g scale will be equally manageable on a 100g scale without process modifications. The rate of reagent addition often needs to be decreased significantly during scale-up.[5]

Part 3: Protocols and Visual Workflows

Protocol: Thermally Controlled Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a step-by-step method for a standard quinoxaline synthesis, with critical thermal control points highlighted.

Materials:

  • o-Phenylenediamine (1.00 g, 9.25 mmol)

  • Benzil (1.94 g, 9.25 mmol)

  • Ethanol (30 mL)

  • Three-neck round-bottom flask (100 mL)

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, dropping funnel, and thermometer. Ensure the thermometer bulb is submerged in the reaction medium. Place the flask in an ice-water bath on a magnetic stir plate.

  • Reactant 1: Dissolve the o-phenylenediamine in 15 mL of ethanol in the flask. Begin stirring and allow the solution to cool to 0-5 °C.

  • Reactant 2 Solution: Dissolve the benzil in the remaining 15 mL of ethanol and load this solution into the dropping funnel.

  • Controlled Addition (Critical Step): Add the benzil solution dropwise from the funnel to the stirred o-phenylenediamine solution over a period of 30-45 minutes. Crucially, monitor the internal temperature. Do not allow the temperature to rise above 10 °C during the addition. If the temperature approaches this limit, pause the addition until it cools down.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.

  • Work-up: The product will typically precipitate from the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visual Workflow: Exotherm Management Decision Tree

This diagram outlines the decision-making process when an exothermic event is detected.

ExothermManagement Start Reagent Addition Begins Monitor Monitor Temperature Continuously Start->Monitor Temp_Check Temp > T_max ? Monitor->Temp_Check Stop_Addition 1. Stop Reagent Addition Temp_Check->Stop_Addition Yes Continue Continue Addition Cautiously Temp_Check->Continue No Enhance_Cooling 2. Enhance Cooling Stop_Addition->Enhance_Cooling Check_Again Temp Still Rising? Enhance_Cooling->Check_Again Dilute 3. Add Cold Inert Solvent Check_Again->Dilute Yes Check_Again->Continue No Emergency Emergency Shutdown Protocol Dilute->Emergency Continue->Monitor End Reaction Complete Continue->End Addition Finished

Caption: Decision workflow for managing temperature during an exothermic reaction.

References

  • Benchchem. (n.d.). .
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen.
  • The Pharma Master. (n.d.). Troubleshooting.
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • MDPI. (n.d.). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • Royal Society of Chemistry. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • Wikipedia. (n.d.). Thermal runaway.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • SpringerLink. (n.d.). Synthesis and characterization of thermally stable quinoxaline-based polyamides.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ResearchGate. (2025). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Mohamed, G. G., Omar, M. M., & Nassar, M. M. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288.
  • Al-dujaili, L. H., & Al-azzawi, S. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • ResearchGate. (n.d.). Screening of reaction conditions for synthesizing quinoxaline 1.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 6-Methoxy-2-methylquinoxaline Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Methoxy-2-methylquinoxaline, a heterocyclic compound belonging to the quinoxaline family, is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Ensuring its purity is paramount to obtaining reliable and reproducible results in preclinical and clinical studies.

This guide, from the perspective of a seasoned application scientist, provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Beyond a mere recitation of protocols, we will delve into the scientific rationale behind the methodological choices and present a comparative analysis with alternative analytical techniques, supported by experimental data and established principles. Our objective is to equip you with the knowledge to not only perform the analysis but to understand and critically evaluate the results.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile and thermally labile compounds, a category into which this compound falls.[3] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool in pharmaceutical quality control.

A Validated HPLC Method for this compound

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidA mixture of acetonitrile and water allows for the fine-tuning of elution strength. The addition of formic acid improves peak shape and suppresses the ionization of silanol groups on the silica support.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength ~320 nm (To be determined by UV scan)Quinoxaline derivatives typically exhibit strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution to maximize sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte and its impurities.

  • Sample Preparation: Dissolve the test sample of this compound in methanol, sonicate for 10 minutes to ensure complete dissolution, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method Validation: A Self-Validating System for Trustworthy Results

In accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the analytical method must be validated to ensure its suitability for the intended purpose.

Specificity: Distinguishing the Analyte from its Impurities

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The synthesis of this compound, analogous to other quinoxalines, likely involves the condensation of 4-methoxy-1,2-phenylenediamine with methylglyoxal.[5]

Potential impurities could therefore include:

  • Unreacted starting materials: 4-methoxy-1,2-phenylenediamine and methylglyoxal.

  • By-products from side reactions.

  • Degradation products formed during synthesis or storage.

To demonstrate specificity, a forced degradation study should be performed, exposing the this compound sample to acidic, basic, oxidative, and photolytic stress conditions. The HPLC method should be able to resolve the main analyte peak from any degradation products formed.

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive understanding of purity often benefits from orthogonal techniques. Here, we compare HPLC with other common analytical methods for the purity determination of this compound.

FeatureHPLC-UVGC-MSLC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds based on boiling point, detection by mass spectrometry.Separation based on polarity, detection by mass spectrometry.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Broad applicability, combines the separation power of LC with the identification capabilities of MS.Applicable to soluble compounds containing NMR-active nuclei (e.g., ¹H).
Selectivity Good, can be enhanced with method development.Very high, provides structural information from mass spectra.Very high, provides molecular weight and structural information.High, based on unique chemical shifts of different protons.
Sensitivity Good (µg/mL to ng/mL).Very high (pg to fg).Excellent (ng/mL to pg/mL).Lower than chromatographic methods (mg/mL).
Quantification Excellent, requires a reference standard for calibration.Good, can be quantitative with an internal standard.Good, requires an internal standard for accurate quantification.Absolute quantification possible without a specific reference standard of the analyte.
Impurity Identification Limited to comparison of retention times with known standards.Excellent for identifying volatile impurities.Excellent for identifying and structurally elucidating unknown impurities.Can provide structural information on impurities if they are present at sufficient concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For a compound like this compound, its volatility would need to be assessed. If it is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and definitive identification of impurities based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the powerful detection and identification capabilities of mass spectrometry.[6] This technique is particularly useful for impurity profiling, as it can provide molecular weight information and fragmentation patterns of unknown impurities, aiding in their structural elucidation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] The quantification is based on the integration of NMR signals relative to a certified internal standard. While less sensitive than chromatographic methods, qNMR is an invaluable tool for the accurate purity assessment of reference standards themselves.

Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams, created using the DOT language, outline the HPLC validation workflow and a decision tree for selecting the appropriate analytical technique.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: HPLC method validation workflow.

Analytical_Technique_Selection Purity Question Purity Question Routine QC? Routine QC? Purity Question->Routine QC? Impurity ID? Impurity ID? Routine QC?->Impurity ID? No HPLC-UV HPLC-UV Routine QC?->HPLC-UV Yes Absolute Purity? Absolute Purity? Impurity ID?->Absolute Purity? No LC-MS / GC-MS LC-MS / GC-MS Impurity ID?->LC-MS / GC-MS Yes qNMR qNMR Absolute Purity?->qNMR Yes Consider combination of techniques Consider combination of techniques Absolute Purity?->Consider combination of techniques No

Caption: Decision tree for analytical technique selection.

Conclusion: An Integrated Approach to Purity Assessment

The validation of this compound purity is a critical step in its development as a potential therapeutic agent. While HPLC stands out as the primary workhorse for routine quality control, a comprehensive purity profile is best achieved through an integrated approach. The strategic use of orthogonal techniques like LC-MS for impurity identification and qNMR for the certification of reference standards provides a robust and scientifically sound basis for ensuring the quality and consistency of this important pharmaceutical building block. As application scientists, our role is not just to provide data, but to provide confidence in that data, and a well-validated, multi-faceted analytical strategy is the key to achieving that confidence.

References

  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL À1. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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A Comparative Guide to Analytical Method Development for 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 6-Methoxy-2-methylquinoxaline. As a quinoxaline derivative, this compound is of significant interest in medicinal chemistry and materials science, necessitating robust and reliable analytical methods to ensure its quality, purity, and stability.[1][2] This document moves beyond simple protocols to explain the scientific rationale behind method selection and optimization, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties

An understanding of the analyte's fundamental properties is the cornerstone of logical method development. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data from close analogs like 6-Methoxy-2,3-dimethylquinoxaline and 6-methoxy-2-methylquinoline.[1][3][4]

PropertyValue / Expected CharacteristicSourceSignificance for Method Development
Molecular Formula C₁₁H₁₁NO[3]Determines the theoretical monoisotopic mass for mass spectrometry.
Molecular Weight 173.21 g/mol [4]Essential for preparing standard solutions of known concentration.
Appearance Expected to be a crystalline powder or solid.[3]Influences sample handling and preparation.
Melting Point 59.0 - 69.0 °C[3]Indicates thermal stability; suitable for GC analysis with appropriate inlet temperatures.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, chloroform.[5]Guides the selection of solvents for sample preparation and chromatographic mobile phases.
UV Absorbance Quinoxaline derivatives exhibit strong UV absorbance due to their aromatic system.[6][7]Enables sensitive detection using HPLC with UV-Vis detectors.

Strategic Selection of an Analytical Technique

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a primary decision point driven by the analyte's volatility and thermal stability. Mass Spectrometry (MS) can be coupled with either technique for enhanced sensitivity and specificity.

G Analyte This compound Properties Thermo Thermally Stable? (Melting Point: 59-69°C) Analyte->Thermo Chromophore UV Chromophore Present? Analyte->Chromophore Volatile Sufficiently Volatile? Thermo->Volatile Yes HPLC High-Performance Liquid Chromatography (HPLC) Thermo->HPLC No / Borderline GC Gas Chromatography (GC) Volatile->GC Yes Chromophore->HPLC Yes MS Mass Spectrometry (MS) Detector GC->MS HPLC->MS UV UV-Vis Detector HPLC->UV

Caption: Logical flow for selecting the primary analytical technique.

Given its properties, this compound is amenable to both HPLC and GC analysis, making the choice dependent on the specific application, required sensitivity, and available instrumentation.

Comparative Analysis: HPLC vs. GC-MS

This section provides a head-to-head comparison of the two most powerful techniques for the analysis of this compound, complete with detailed experimental protocols and the rationale behind the chosen parameters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility, robustness, and quantitative accuracy for non-volatile or thermally sensitive compounds.[8]

Causality Behind Experimental Choices:

  • Technique: Reversed-Phase HPLC is selected because this compound is a moderately polar organic molecule, making it well-suited for retention on a non-polar C18 stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water is a standard choice for reversed-phase chromatography, offering good solvating power and UV transparency. The addition of 0.1% formic acid is critical; it protonates silanol groups on the silica-based column packing, minimizing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state.[9]

  • Column: A C18 column is the industry standard for method development due to its hydrophobic nature, providing excellent retention for a wide range of organic molecules.[10][11]

  • Detection Wavelength: Quinoxaline derivatives typically exhibit strong absorbance maxima. While the specific λmax for this compound should be determined experimentally, a wavelength around 317 nm is a logical starting point based on similar structures.[10]

Experimental Protocol: Stability-Indicating HPLC-UV Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) in Methanol Working 2. Dilute to working standards (1-100 µg/mL) with mobile phase Stock->Working Filter 3. Filter through 0.45 µm syringe filter Working->Filter Inject 4. Inject 10 µL Filter->Inject Column 5. Separation on C18 Column (4.6x150 mm, 5µm) Mobile Phase: ACN:H₂O (60:40) + 0.1% Formic Acid Flow: 1.0 mL/min, Temp: 30°C Inject->Column Detect 6. UV Detection at 317 nm Column->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Construct Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify 9. Quantify Unknowns Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 317 nm (or the experimentally determined λmax).[10]

    • Injection Volume: 10 µL.[10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[10]

    • Sample Preparation: Dissolve the sample in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and structural confirmation, making it ideal for trace-level analysis and impurity identification. Its suitability depends on the analyte's ability to be volatilized without degradation.

Causality Behind Experimental Choices:

  • Technique: GC is chosen for its high separation efficiency for volatile and semi-volatile compounds. The melting point of this compound suggests it is sufficiently stable for GC analysis.[3]

  • Column: A low-polarity HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is a robust, general-purpose column suitable for separating a wide variety of semi-polar compounds.[10]

  • Inlet Temperature: Set at 250 °C, this temperature is well above the analyte's boiling point, ensuring rapid and complete vaporization without causing thermal degradation.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a characteristic mass spectrum that can be used for library matching and structural elucidation.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification. Instead of scanning all masses, the mass spectrometer focuses only on a few characteristic ions of the analyte (e.g., the molecular ion and key fragment ions), dramatically increasing sensitivity and reducing chemical noise.[10][12]

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[10]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Inlet Temperature: 250 °C.[10]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 173 [M]⁺, 158, 130 - hypothetical, to be confirmed experimentally).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like dichloromethane or ethyl acetate.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 10, 25, 50, 100, 250 ng/mL).

Performance Data and Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] Key validation parameters, based on ICH Q2(R1) guidelines, are presented below with hypothetical data to illustrate the expected performance of each technique.

Validation ParameterHPLC-UVGC-MS (SIM Mode)Rationale / Insight
Linearity Range 1 - 100 µg/mL10 - 250 ng/mLGC-MS in SIM mode is significantly more sensitive, allowing for quantification at much lower concentrations.
Correlation Coefficient (R²) > 0.999> 0.998Both techniques are expected to show excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC often provides slightly better accuracy due to simpler sample preparation and less instrumental variability.
Precision (%RSD) < 2.0%< 5.0%Both methods should demonstrate high precision. HPLC is typically more precise for routine quantification.
LOD (Limit of Detection) ~200 ng/mL~1 ng/mLThe LOD for GC-MS is orders of magnitude lower than for HPLC-UV.
LOQ (Limit of Quantitation) ~600 ng/mL~5 ng/mLReflects the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Specificity High (retention time)Very High (retention time + mass spectrum)MS detection provides an orthogonal piece of data (mass-to-charge ratio), making it far more specific than UV detection alone.

Development of a Stability-Indicating Method

For pharmaceutical applications, it is crucial that the analytical method be "stability-indicating." This means the method can unequivocally assess the analyte in the presence of its degradation products, excipients, and impurities.[11][13][14] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, meaning unreacted starting materials are potential process impurities.[2][15]

A forced degradation study is essential to develop and validate such a method. The analyte is intentionally exposed to harsh conditions to produce degradation products.

Forced Degradation Protocol Outline:

  • Prepare Solutions: Prepare solutions of this compound.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 1 M HCl at 60 °C.[14]

    • Base Hydrolysis: 1 M NaOH at 60 °C.[14]

    • Oxidative Degradation: 30% H₂O₂ at room temperature.[14]

    • Thermal Degradation: Solid compound at 80 °C.[14]

    • Photolytic Degradation: Expose solution/solid to UV light in a photostability chamber.[14]

  • Analysis: Analyze all stressed samples by the developed HPLC-UV method alongside an unstressed control.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak, demonstrating specificity.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound.

  • For routine quality control, purity assessment, and quantification in formulated products, the developed HPLC-UV method is recommended. It is robust, highly precise, and widely available. Its ability to be validated as a stability-indicating method is critical for regulated environments.

  • For trace-level impurity identification, structural confirmation, and bioanalytical studies requiring high sensitivity, GC-MS is the superior choice. Its exceptional sensitivity and the structural information provided by the mass spectrum are invaluable for these applications.

The ultimate choice should be guided by the specific analytical challenge, the required level of sensitivity and selectivity, and the regulatory context of the work.

References

  • SIELC Technologies. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • Ahmad, R., & Malik, M. A. (1970). STUDIES ON HETEROCYCLICS - Part I.-The Ultraviolet Spectra of Some Quinoxaline Derivatives. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • Huillet, F. D. (1958).
  • Xiong, R., et al. Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (A) UV‐Vis absorption and (B) emission spectra of the three.... ResearchGate. Available at: [Link]

  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6: Analytical Methods. Available at: [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007).
  • Fassihi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

  • Siddiqui, N., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Wang, S., et al. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132541, 6,7-Dimethoxy-2-methylquinoxaline. Available at: [Link]

  • ResearchGate. Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. Available at: [Link]

  • Chen, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]

  • Sain, A., et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23686, 2-Methylquinoxaline. Available at: [Link]

  • Bieri, F. (2023). Comprehensive two-dimensional gas chromatography under low-pressure conditions. OSTI.GOV. Available at: [Link]

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A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 6-Methoxy-2-methylquinoxaline Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The slightest ambiguity in structure can lead to misinterpretation of biological activity, safety concerns, and ultimately, the failure of a promising therapeutic candidate. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of a representative quinoxaline, 6-Methoxy-2-methylquinoxaline.

We will move beyond a simple recitation of steps and delve into the causality behind experimental choices, providing a self-validating framework for analysis. This guide is designed to equip you with the expertise to not only interpret complex spectral data but also to confidently defend your structural assignments.

The Subject: this compound

The structure is this compound. Our objective is to confirm the precise arrangement of the methyl and methoxy substituents on the quinoxaline core, a task for which 1D NMR alone may be insufficient due to the potential for isomeric confusion.

Chemical structure of this compound with atoms numbered for NMR assignment. Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Data: The Starting Point

Before diving into 2D NMR, a thorough analysis of 1D spectra is essential. Based on established chemical shift principles for aromatic and heterocyclic compounds, we can predict the approximate chemical shifts for this compound.[3] This serves as our initial hypothesis, which will be rigorously tested and confirmed by the 2D correlation data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm), MultiplicityPredicted ¹³C Chemical Shift (ppm)
2-CH₃~2.7 (s)~21.0
3~8.6 (s)~155.0
5~7.5 (d)~105.0
6-OCH₃~3.9 (s)~56.0
7~7.2 (dd)~122.0
8~7.9 (d)~129.0
4a-~138.0
6-~159.0
8a-~141.0
2-~152.0

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and concentration.[4][5]

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The quality of the final data is entirely dependent on the rigor of the experimental setup. The following protocol is designed to be a self-validating system, ensuring high-resolution spectra suitable for unambiguous interpretation.

Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak.

  • Concentration: The chosen concentration provides a good balance between signal-to-noise and potential line broadening from aggregation.

NMR Instrument & Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good spectral dispersion, which is crucial for resolving complex spin systems.

  • Experiments: Acquire the following spectra:

    • ¹H NMR (1D)

    • ¹³C NMR (1D)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Causality of Parameter Choices:

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability throughout the experiments.

    • Pulse Sequences: Utilize standard, well-established pulse programs for each 2D experiment to ensure reliable and reproducible results.

    • Acquisition Times & Scans: For proton-detected experiments like HSQC and HMBC, sensitivity is generally high.[6] A sufficient number of scans should be chosen to achieve a good signal-to-noise ratio, particularly for the HMBC which detects weaker, long-range correlations.

In-Depth Analysis: Weaving the Structural Narrative with 2D NMR

2D NMR experiments allow us to visualize the connectivity of the molecule, transforming ambiguous 1D signals into a definitive structural map.[7][8][9]

¹H-¹H COSY: Identifying Proton Neighbors

The COSY experiment is the first step in mapping the proton framework, identifying protons that are coupled to each other (typically through 2 or 3 bonds).[6][8]

COSY_Workflow H8 H-8 (~7.9 ppm) H7 H-7 (~7.2 ppm) H8->H7 ³JHH H5 H-5 (~7.5 ppm) H7->H5 ⁴JHH (meta, weak) CH3 2-CH₃ (~2.7 ppm) OCH3 6-OCH₃ (~3.9 ppm) H3 H-3 (~8.6 ppm)

Diagram 1. Expected ¹H-¹H COSY correlations for this compound.

Interpretation:

  • Aromatic Region: A strong cross-peak is expected between the proton at ~7.9 ppm (H-8) and the proton at ~7.2 ppm (H-7), confirming their ortho relationship. A weaker, meta-coupling (⁴J) cross-peak might be observed between H-7 and the proton at ~7.5 ppm (H-5). The absence of a strong correlation between H-5 and H-8 confirms their para relationship.

  • Isolated Protons: The protons of the 2-CH₃ group (~2.7 ppm), the 6-OCH₃ group (~3.9 ppm), and the H-3 proton (~8.6 ppm) will appear as singlets on the diagonal of the COSY spectrum with no cross-peaks, confirming they lack adjacent proton neighbors.[8]

¹H-¹³C HSQC: The Direct Connection

The HSQC experiment unambiguously correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[6][10] This is a crucial step for assigning the carbon signals.

HSQC_Workflow cluster_protons ¹H Signals cluster_carbons ¹³C Signals H8 H-8 ~7.9 ppm C8 C-8 ~129.0 ppm H8->C8 ¹JCH H7 H-7 ~7.2 ppm C7 C-7 ~122.0 ppm H7->C7 ¹JCH H5 H-5 ~7.5 ppm C5 C-5 ~105.0 ppm H5->C5 ¹JCH H3 H-3 ~8.6 ppm C3 C-3 ~155.0 ppm H3->C3 ¹JCH CH3 2-CH₃ ~2.7 ppm C_CH3 2-CH₃ Carbon ~21.0 ppm CH3->C_CH3 ¹JCH OCH3 6-OCH₃ ~3.9 ppm C_OCH3 6-OCH₃ Carbon ~56.0 ppm OCH3->C_OCH3 ¹JCH

Diagram 2. Expected ¹H-¹³C HSQC correlations for this compound.

Interpretation:

  • Each proton signal will show a single correlation peak to its attached carbon. For example, the proton signal at ~2.7 ppm will correlate to the carbon signal at ~21.0 ppm, definitively assigning this pair to the 2-methyl group.

  • Similarly, the aromatic protons (H-5, H-7, H-8) and the H-3 proton will be matched to their corresponding carbon partners. This step validates the carbon assignments made in Table 1.

¹H-¹³C HMBC: Assembling the Molecular Skeleton

The HMBC experiment is the most powerful tool for this structural problem. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[10][11] These long-range correlations are the key to piecing together the molecular fragments and confirming the precise substitution pattern.

HMBC_Workflow cluster_protons cluster_carbons H_CH3 2-CH₃ (H) C2 C-2 H_CH3->C2 ²J C3 C-3 H_CH3->C3 ³J H3 H-3 H3->C2 ²J C4a C-4a H3->C4a ³J H_OCH3 6-OCH₃ (H) C6 C-6 H_OCH3->C6 ³J H5 H-5 H5->C4a ³J C7 C-7 H5->C7 ²J H7 H-7 C5 C-5 H7->C5 ²J C8a C-8a H7->C8a ³J H8 H-8 H8->C4a ³J H8->C7 ²J H8->C8a ²J

Diagram 3. Key expected ¹H-¹³C HMBC correlations to confirm the structure.

Interpretation and Definitive Confirmation: The HMBC spectrum provides the critical evidence to confirm the substituent positions:

  • Confirming the 2-Methyl Position: The protons of the methyl group (2-CH₃, ~2.7 ppm) are expected to show a strong three-bond correlation (³J) to the H-3 carbon (C-3, ~155.0 ppm) and a two-bond correlation (²J) to the C-2 carbon (~152.0 ppm). This definitively places the methyl group at the C-2 position.

  • Confirming the 6-Methoxy Position: This is the most crucial part of the analysis. The protons of the methoxy group (6-OCH₃, ~3.9 ppm) will show a single, unambiguous three-bond correlation (³J) to the carbon at the point of attachment, C-6 (~159.0 ppm).

  • Cross-Validating with Aromatic Protons:

    • The H-5 proton (~7.5 ppm), being ortho to the methoxy group, should show a three-bond correlation (³J) to the methoxy-bearing carbon, C-6.

    • The H-5 proton will also show correlations to C-7 (²J) and C-4a (³J).

    • The H-8 proton (~7.9 ppm) will show correlations to C-7 (²J) and C-4a (³J), but crucially, it will not show a correlation to C-6, confirming it is distant from the methoxy group.

Table 2: Summary of Key Expected 2D NMR Correlations

Proton (¹H)COSY Correlation (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
2-CH₃None2-CH₃ CarbonC-2, C-3
H-3NoneC-3C-2, C-4a
H-5H-7 (weak)C-5C-4a, C-7, C-6
6-OCH₃None6-OCH₃ CarbonC-6
H-7H-8, H-5C-7C-5, C-8a
H-8H-7C-8C-4a, C-7, C-8a

Comparison with Alternative Techniques

TechniqueAdvantagesLimitations
2D NMR Provides unambiguous atom-to-atom connectivity in solution; non-destructive.Requires slightly more sample than MS; may not work for insoluble compounds.
X-ray Crystallography Provides absolute 3D structure.Requires a suitable single crystal, which can be difficult to grow.
Mass Spectrometry Provides highly accurate molecular weight and formula.Does not provide direct information on isomer connectivity.

While X-ray crystallography provides the "gold standard" for solid-state structure, 2D NMR is unparalleled for confirming the covalent bond framework of a molecule as it exists in solution, which is often more relevant for biological applications.

Conclusion

The structural elucidation of novel compounds demands a multi-faceted and rigorous approach. As demonstrated, while 1D NMR provides the initial clues, it is the synergistic application of 2D NMR techniques that delivers the definitive proof. The ¹H-¹H COSY experiment maps the proton spin systems, the ¹H-¹³C HSQC experiment links protons to their directly attached carbons, and critically, the ¹H-¹³C HMBC experiment reveals the long-range connectivity that pieces the entire molecular puzzle together. The specific HMBC correlation from the methoxy protons to C-6, corroborated by correlations from neighboring aromatic protons, provides the unambiguous evidence required to confirm the structure of this compound. This systematic, evidence-based workflow ensures the highest level of scientific integrity for researchers and drug development professionals.

References

  • Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
  • Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-28. [Link]

  • Benchchem.
  • Open Research@CSIR-NIScPR.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2016).
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Dr. S. K. S. Yadav. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Leah4sci. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Elliot J. St. Boyer. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • SDSU NMR Facility – Department of Chemistry. Common 2D (COSY, HSQC, HMBC). [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

  • Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 541-9. [Link]

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The Quinoxaline Scaffold: A Comparative Analysis of its Potential in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Quinoxalines in Kinase-Targeted Drug Discovery

In the landscape of modern oncology and therapeutic development, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, making the development of specific and potent kinase inhibitors a paramount goal for medicinal chemists. Among the myriad of heterocyclic compounds explored for this purpose, the quinoxaline scaffold has garnered significant attention.[1][2] This bicyclic heteroaromatic ring system, a fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry, endowed with the structural motifs conducive to interacting with the ATP-binding site of kinases.[3][4]

The nitrogen atoms within the pyrazine ring of the quinoxaline core are pivotal, enhancing the molecule's ability to form crucial hydrogen bonds with kinase enzymes, which can lead to higher selectivity and potency.[3] This guide provides a comparative analysis of quinoxaline-based kinase inhibitors, using the understudied 6-Methoxy-2-methylquinoxaline as a conceptual starting point to explore the broader potential of this chemical class. We will delve into a comparative analysis of various quinoxaline derivatives, examine the signaling pathways they modulate, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy of Quinoxaline-Based Kinase Inhibitors

While specific inhibitory data for this compound is not extensively available in public literature, the broader family of quinoxaline derivatives has been the subject of numerous studies, demonstrating a wide spectrum of kinase inhibition.[5][6] Structure-activity relationship (SAR) studies have been instrumental in optimizing these derivatives for enhanced potency and selectivity against specific kinase targets.[3]

Below is a comparative summary of the inhibitory activities of several notable quinoxaline derivatives against various kinase targets. This data, compiled from multiple studies, highlights the versatility of the quinoxaline scaffold in targeting a range of kinases implicated in cancer and other diseases.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Therapeutic AreaReference(s)
Dibromo-substituted quinoxaline (26e)ASK130.17Non-alcoholic steatohepatitis[7]
Quinoxalinone derivative (ST4j)JAK213.00 ± 1.31Leukemia[8]
Quinoxalinone derivative (ST4j)JAK314.86 ± 1.29Leukemia[8]
Quinoxaline derivativesc-Met, EGFR, VEGFR-2VariesCancer[4][9]
PKI-587PI3K, mTORVaries (potent)Cancer[10]
PX-866PI3KVaries (potent)Cancer[10]

Analysis of Inhibitory Profiles:

The data clearly demonstrates that strategic modifications to the quinoxaline core can yield highly potent and selective inhibitors. For instance, a dibromo-substituted quinoxaline derivative has been identified as a potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1) with an IC50 in the nanomolar range, suggesting its potential in treating inflammatory diseases.[7] Similarly, quinoxalinone-containing compounds have been shown to be potent dual inhibitors of JAK2 and JAK3, kinases central to inflammatory and myeloproliferative disorders.[8]

Furthermore, quinoxaline derivatives have been successfully developed as dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[10] The ability to tune the selectivity and potency of these compounds through synthetic modifications underscores the immense potential of the quinoxaline scaffold in kinase inhibitor design.

Key Signaling Pathways Targeted by Quinoxaline Inhibitors

The therapeutic efficacy of quinoxaline-based kinase inhibitors stems from their ability to modulate key signaling pathways that drive disease progression. Below are diagrams of some of the critical pathways targeted by these compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Quinoxaline derivatives have been shown to inhibit kinases within this pathway, such as ASK1, which lies upstream of JNK and p38 MAPKs.

Caption: MAPK/ERK and ASK1 stress signaling pathways with a potential point of inhibition for quinoxaline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Dual inhibitors targeting PI3K and mTOR are of significant therapeutic interest.

Caption: The PI3K/Akt/mTOR signaling pathway with potential points of dual inhibition by quinoxaline derivatives.

Experimental Protocols for Evaluation of Kinase Inhibitors

The robust evaluation of novel kinase inhibitors requires well-defined and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and cellular assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[11]

Objective: To quantify the concentration of a quinoxaline derivative required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capability

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of each serially diluted compound or DMSO (as a vehicle control) to individual wells.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Incubate Kinase + Inhibitor Incubate Kinase + Inhibitor Serial Dilution of Inhibitor->Incubate Kinase + Inhibitor Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubate Kinase + Inhibitor Initiate with ATP/Substrate Initiate with ATP/Substrate Incubate Kinase + Inhibitor->Initiate with ATP/Substrate Kinase Reaction Kinase Reaction Initiate with ATP/Substrate->Kinase Reaction Stop Reaction & Detect ADP Stop Reaction & Detect ADP Kinase Reaction->Stop Reaction & Detect ADP Measure Luminescence Measure Luminescence Stop Reaction & Detect ADP->Measure Luminescence Plot Dose-Response Curve Plot Dose-Response Curve Measure Luminescence->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Cellular Assay for Kinase Pathway Inhibition

This protocol outlines a method to assess the ability of a quinoxaline derivative to inhibit a specific kinase signaling pathway within a cellular context.[13][14]

Objective: To determine if the test compound can inhibit the phosphorylation of a downstream target of the kinase of interest in cultured cells.

Materials:

  • Cancer cell line known to have an active kinase signaling pathway of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Stimulant (e.g., growth factor) if the pathway requires activation

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the downstream target

  • Western blotting reagents and equipment or ELISA-based detection system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).

    • If necessary, stimulate the signaling pathway by adding a growth factor or other agonist for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.

    • Scrape the cells and collect the lysate.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Analyze the phosphorylation status of the target protein using Western blotting or a specific ELISA. For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the ELISA.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Compare the normalized signal in the compound-treated samples to the vehicle-treated control to determine the extent of pathway inhibition.

The Critical Role of Kinase Selectivity Profiling

While high potency against a target kinase is desirable, the selectivity of an inhibitor is equally crucial for its therapeutic success and to minimize off-target effects.[15][16] Kinase selectivity profiling involves screening a compound against a large panel of kinases to determine its inhibitory profile across the kinome.[17]

Importance of Selectivity Profiling:

  • Identifies Off-Target Effects: Unintended inhibition of other kinases can lead to toxicity and adverse side effects.

  • Elucidates Mechanism of Action: A comprehensive selectivity profile can help to understand the full biological activity of a compound.

  • Guides Lead Optimization: By identifying liabilities, medicinal chemists can modify the compound to improve its selectivity.

Several commercial services offer kinase profiling against hundreds of kinases, providing valuable data for drug development programs.[18] Computational methods are also emerging as a cost-effective way to predict kinase inhibitor selectivity.[19]

Conclusion and Future Directions

The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors.[20][21] The extensive research into quinoxaline derivatives has demonstrated their potential to target a wide range of kinases with high potency and selectivity. While this compound itself remains a relatively unexplored entity, it serves as a valuable starting point for further investigation and derivatization.

Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing the crystal structures of kinases to design more selective and potent quinoxaline inhibitors.

  • Combination Therapies: Exploring the synergistic effects of quinoxaline-based inhibitors with other anticancer agents.[3]

  • Expansion to Other Therapeutic Areas: Investigating the potential of quinoxaline kinase inhibitors in inflammatory, neurodegenerative, and metabolic diseases.

The continued exploration of the chemical space around the quinoxaline nucleus, guided by robust biochemical and cellular assays, holds great promise for the discovery of next-generation targeted therapies.

References

  • Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News.
  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Oxford Academic. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Quinoxaline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PMC - NIH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. PubMed. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. Available at: [Link]

  • 6-METHOXY-2,3-DIMETHYLQUINOXALINE. gsrs. Available at: [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Sri K.V. College of Pharmacy. Available at: [Link]

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comparing the biological activity of 6-Methoxy-2-methylquinoxaline to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Methoxy-2-methylquinoxaline and Structurally Related Analogs

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3] The versatility of the quinoxaline core allows for substitutions at multiple positions, leading to a diverse library of compounds with finely tuned biological profiles.[4] The nature, position, and stereochemistry of these substituents are critical determinants of the molecule's potency and target selectivity.

This guide provides a comparative analysis of the biological activity of This compound . Due to the limited specific experimental data available for this particular compound in the public domain, this analysis is built upon the foundational principles of Structure-Activity Relationships (SAR).[5][6] We will objectively compare its projected performance with structurally similar, well-characterized alternatives, providing supporting experimental data from authoritative literature to build a predictive framework for its biological potential. The core of this investigation will focus on how the interplay of the C2-methyl group and the C6-methoxy group influences the compound's efficacy, primarily in the realms of anticancer and antimicrobial activity.

Comparative Analysis of Anticancer Activity

Quinoxaline derivatives frequently exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases, or by intercalating with DNA.[7] The PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer, are common targets.[1][6] The introduction of a methoxy group, an electron-donating substituent, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the quinoxaline scaffold, often enhancing cytotoxic potency.[5][8]

Structure-Activity Relationship Insights

To understand the potential of this compound, we will compare it to its parent scaffold, 2,3-dimethylquinoxaline, and other substituted analogs.

  • The Role of the C2/C3 Substituents: Studies on 2,3-substituted quinoxalin-6-amine analogs reveal that the nature of the groups at these positions is a critical determinant of antiproliferative activity. For instance, replacing phenyl groups with more electron-rich heteroaromatic rings like furanyl can dramatically increase potency.[9] This suggests that the single methyl group at the C2 position in our target compound is a key modulator of its activity.

  • The Influence of the C6-Methoxy Group: While direct data is limited, in many heterocyclic series, a methoxy group enhances anticancer activity.[4] For example, a comparative study of quinoxaline derivatives against the HCT-116 human colon carcinoma cell line showed that a methoxy-substituted compound had a significantly lower IC₅₀ value (higher potency) than the unsubstituted parent compound, though it was still less potent than the standard chemotherapeutic drug, Doxorubicin.[4]

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxicity of quinoxaline derivatives against various human cancer cell lines, providing a basis for estimating the activity of this compound.

Compound/DerivativeCell LineIC₅₀ / GI₅₀ (µM)Reference CompoundSource(s)
2,3-dimethylquinoxaline HepG2 (Liver)> 100Chlorpromazine (10.5 µM)[5]
A 6-methoxy quinoxaline derivative HCT-116 (Colon)4.4Doxorubicin (0.36 µM)[4]
Compound VIIIc (a quinoxaline derivative) HCT-116 (Colon)Lead CompoundDoxorubicin[10]
Compound 3h (a quinoxaline derivative) RPMI-8226 (Leukemia)1.11-[11]
Compound IV (a quinoxaline derivative) PC-3 (Prostate)2.11Doxorubicin[12]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione MKN 45 (Gastric)0.073Adriamycin (0.12 µM)[13]

IC₅₀/GI₅₀: The concentration of a compound that causes 50% inhibition of cell growth. A lower value indicates higher potency.

This data suggests that while the basic 2,3-dimethylquinoxaline scaffold has low intrinsic cytotoxicity, the addition of substituents, particularly a methoxy group, is a favorable strategy for enhancing anticancer activity.[4][5]

Potential Mechanism of Action: Kinase Inhibition

Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases.[10] The dysregulation of the PI3K/mTOR signaling pathway is a hallmark of many cancers, making it an attractive target.[1] Quinoxaline-based dual inhibitors can block this pathway, thereby inhibiting cancer cell growth and proliferation.[1]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoxaline Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Comparative Analysis of Antimicrobial Activity

The quinoxaline scaffold is a well-established pharmacophore for developing antimicrobial agents.[5] The substitution pattern on the ring system plays a crucial role in determining the spectrum and potency of activity against bacteria and fungi.[14][15]

Structure-Activity Relationship Insights
  • Parent Scaffold Activity: 2,3-dimethylquinoxaline has demonstrated a broad spectrum of antifungal activity against various fungal species.[4]

  • Effect of Substituents: The introduction of various functional groups can significantly enhance antimicrobial potency. For example, the synthesis of new quinoxaline derivatives by replacing a chlorine atom with ether linkages and Schiff bases has been shown to yield compounds with good antimicrobial activity.[14] Symmetrically disubstituted quinoxalines have also displayed significant antibacterial effects.[16][17]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinoxaline derivatives against select microbial strains.

Compound/DerivativeMicrobial SpeciesMIC (µg/mL)Reference DrugSource(s)
2,3-dimethylquinoxaline Cryptococcus neoformans9-[4]
2,3-dimethylquinoxaline Candida albicans470-[4]
A quinoxaline derivative MRSA4Vancomycin (4 µg/mL)[18]
Various derivatives Staphylococcus aureus12-18 (mm zone)-[19]
Various derivatives Candida albicans13-18.5 (mm zone)-[19]

MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The data indicates that the quinoxaline nucleus is a promising foundation for antifungal agents.[4] The relatively high MIC against Candida albicans for the parent dimethyl compound suggests that substitutions, such as the C6-methoxy group, would be necessary to achieve clinically relevant potency.

Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives, particularly in models of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21][22] These compounds can act on multiple pathogenic mechanisms, including reducing oxidative stress, inhibiting acetylcholinesterase (AChE), and downregulating inflammatory cytokines.[20][22]

For instance, 6-aminoquinoxaline derivatives have shown substantial efficacy in protecting dopaminergic neurons, the primary cell type lost in Parkinson's disease.[23][24] The compound MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) and a more potent successor, PAQ, have demonstrated the ability to attenuate neurodegeneration in both cellular and animal models.[21][23] This suggests that substitutions at the C6 position are critical for neuroprotective activity, making this compound an interesting candidate for screening in neurodegenerative disease models.

Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of this compound and its analogs must follow standardized, self-validating protocols.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell viability and is a standard method for screening potential anticancer compounds.

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HCT-116) in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of This compound. Incubate 48-72h. A->B C 3. MTT Addition Add MTT solution (0.5 mg/mL) to each well. Incubate 3-4h. B->C D 4. Formazan Solubilization Remove media, add DMSO to dissolve purple formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate % cell viability and determine IC50 value. E->F

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C.[10][25]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). The plates are incubated for 48 to 72 hours.[5][26]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (typically at 0.5 mg/mL). The plate is incubated for another 3-4 hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.[4][26]

  • Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance is measured using a microplate reader, typically at a wavelength of 570 nm.[25]

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Plate Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[18]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a concentration of 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (microbe, no compound) and a negative control well (broth only) are included.[18]

  • Incubation: The plate is covered and incubated at 35-37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis based on robust SAR principles from closely related analogs provides a strong predictive foundation. The presence of the C2-methyl and C6-methoxy groups on the quinoxaline scaffold suggests a high potential for both anticancer and antimicrobial activities. The methoxy group, in particular, is a well-established potentiating moiety in similar heterocyclic systems, likely enhancing cytotoxicity against cancer cell lines.[4] Furthermore, the demonstrated neuroprotective effects of 6-substituted quinoxalines open an exciting avenue for future investigation.[23]

This guide underscores the necessity for systematic screening of this compound using the standardized protocols outlined herein. Such studies are required to definitively characterize its biological profile, elucidate its mechanism of action, and determine its potential as a lead compound for the development of novel therapeutic agents.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives - MDPI. [Link]

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  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management - ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. [Link]

  • Synthetic pathways toward quinoxaline derivatives. - ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management | Asian Journal of Research in Biochemistry. [Link]

  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives | International Journal of Advanced Research in Chemical Science. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - ResearchGate. [Link]

  • In-vitro Cytotoxicity Assay of Quinoxalines | Request PDF - ResearchGate. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]

  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines - PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. [Link]

  • The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3. [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC - NIH. [Link]

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A Comparative Guide to the Spectroscopic Analysis for Quality Control of 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of spectroscopic techniques for the quality control of 6-Methoxy-2-methylquinoxaline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative strengths of various analytical methods, supported by experimental data from analogous compounds and established regulatory principles. Our focus is to equip you with the expertise to implement robust, self-validating quality control protocols.

Introduction: The Imperative for Rigorous Quality Control

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and identity of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, stringent quality control is not merely a regulatory hurdle but a scientific necessity. This guide will navigate the spectroscopic landscape for the comprehensive characterization of this compound, ensuring that each batch meets the required specifications.

The quality of an API is defined by a set of inherent properties that are monitored and controlled through a series of tests and acceptance criteria.[1] For a synthetic intermediate like this compound, the primary quality attributes include identity, purity (including the profile of related substances and residual solvents), and content. Spectroscopic methods are the cornerstone of this analytical workflow, offering both qualitative and quantitative information with high specificity and sensitivity.

The Spectroscopic Toolkit: A Comparative Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound. Each technique provides a unique fingerprint of the molecule, and their combined application constitutes a robust quality control strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR are indispensable for confirming the identity of this compound and for detecting and quantifying impurities.

Expertise & Experience: The chemical shifts and coupling patterns in the NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoxaline ring, the methyl protons, and the methoxy protons. The ¹³C NMR spectrum will complement this by providing signals for each unique carbon atom in the molecule. The presence of any unexpected signals would indicate impurities, which can often be identified by their characteristic chemical shifts and multiplicities.

Predicted Spectroscopic Data for this compound (based on analogous compounds):

Technique Expected Observations
¹H NMR Aromatic protons (δ 7-8 ppm), Methoxy protons (singlet, δ ~3.9-4.0 ppm), Methyl protons (singlet, δ ~2.5-2.8 ppm)[2]
¹³C NMR Aromatic carbons (δ 110-150 ppm), Methoxy carbon (δ ~55-60 ppm), Methyl carbon (δ ~20-25 ppm)[2]

Trustworthiness: The quantitative nature of NMR (qNMR) allows for the determination of purity against a certified reference standard without the need for a specific chromophore, which is a limitation of UV-based methods. This makes qNMR a primary method for establishing the purity of a reference standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoxaline ring system, and the C-O stretching of the methoxy group.[2] While FT-IR is primarily a qualitative tool for identity confirmation, it can be used to detect gross impurities that have significantly different functional groups.

Predicted FT-IR Data for this compound:

Functional Group **Expected Wavenumber (cm⁻¹) **
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2900-3100[2]
C=C and C=N Stretch1450-1650[2]
C-O Stretch (Methoxy)1000-1300[2]

Trustworthiness: A comparison of the FT-IR spectrum of a sample to that of a reference standard provides a quick and reliable confirmation of identity. Any significant differences in the fingerprint region (below 1500 cm⁻¹) would warrant further investigation.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Expertise & Experience: When coupled with a chromatographic separation technique such as HPLC (LC-MS) or GC (GC-MS), mass spectrometry becomes a highly sensitive and specific tool for impurity profiling. For this compound, the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

Predicted Mass Spectrometry Data for this compound:

Technique Expected Observation
Mass Spec. Molecular Ion (M⁺) at m/z = 174.08

Trustworthiness: The high sensitivity of MS allows for the detection and identification of trace-level impurities that may not be visible by other techniques. This is crucial for ensuring the safety of the final API.

UV-Vis Spectroscopy: A Quantitative Tool

UV-Vis spectroscopy is a simple and robust technique for the quantitative analysis of compounds that possess a chromophore.

Expertise & Experience: Quinoxaline derivatives typically exhibit strong UV absorbance due to their aromatic nature. A validated UV-Vis spectroscopic method can be used for assay determination (quantifying the amount of this compound in a sample). The method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and calculating the concentration using a calibration curve prepared from a reference standard.

Trustworthiness: The accuracy and precision of a UV-Vis assay are highly dependent on the specificity of the method. It is crucial to ensure that impurities and other components in the sample matrix do not absorb at the analytical wavelength.

Alternative Analytical Techniques: A Broader Perspective

While spectroscopic methods are central to quality control, chromatographic techniques are often employed for the separation and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination.[3] A validated reverse-phase HPLC method with UV detection can separate this compound from its process-related impurities and degradation products. When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for impurity identification.[4]

Gas Chromatography (GC)

For volatile impurities, such as residual solvents from the synthesis process, Gas Chromatography is the method of choice.[3] A GC method with a flame ionization detector (FID) or a mass spectrometer (MS) can accurately quantify these impurities to ensure they are within acceptable limits as defined by ICH guidelines.

The Analytical Workflow: A Self-Validating System

A robust quality control strategy integrates these techniques into a logical workflow. The following diagram illustrates a typical workflow for the quality control of this compound.

Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 Synthesis cluster_2 In-Process Control cluster_3 Final Product Quality Control Raw_Materials Raw Materials (e.g., 4-methoxy-1,2-phenylenediamine) Synthesis Synthesis of This compound Raw_Materials->Synthesis Verified Identity & Purity IPC Reaction Monitoring (TLC, HPLC) Synthesis->IPC Process Monitoring Identification Identification (FT-IR, NMR, MS) Synthesis->Identification Crude Product IPC->Synthesis Feedback for Optimization Purity Purity & Impurity Profiling (HPLC, GC, LC-MS, GC-MS) Identification->Purity Assay Assay (UV-Vis, qNMR, HPLC) Purity->Assay Release Batch Release Assay->Release Meets Specifications

Caption: Quality Control Workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques. These protocols are based on general procedures for quinoxaline derivatives and should be validated for the specific application according to ICH guidelines.[5][6]

Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Optimize the instrument parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure and comparison with reference data.

Protocol for FT-IR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectrum with that of a reference standard.

Protocol for HPLC-UV Purity Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like formic acid or phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around the λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and a reference standard onto the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak. Identify and quantify any impurities by comparing their retention times and response factors with those of known impurity standards.

Validation of Analytical Methods: Ensuring Trustworthiness

All analytical methods used for quality control must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The relationship between the analytical techniques and the validation parameters is visualized in the following diagram:

Analytical Method Validation cluster_0 Analytical Techniques cluster_1 Validation Parameters (ICH Q2(R2)) NMR NMR Specificity Specificity NMR->Specificity Accuracy Accuracy NMR->Accuracy qNMR FTIR FT-IR FTIR->Specificity MS MS MS->Specificity UV_Vis UV-Vis Linearity Linearity UV_Vis->Linearity UV_Vis->Accuracy Precision Precision UV_Vis->Precision Range Range UV_Vis->Range HPLC HPLC HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Range Robustness Robustness HPLC->Robustness GC GC GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->Range GC->Robustness

Caption: Relationship between Analytical Techniques and Validation Parameters.

Conclusion

The quality control of this compound demands a comprehensive and well-validated analytical strategy. This guide has outlined a comparative framework of essential spectroscopic techniques, complemented by chromatographic methods, to ensure the identity, purity, and quality of this critical pharmaceutical intermediate. By integrating the principles of scientific integrity, causality-driven experimental choices, and adherence to regulatory guidelines, researchers and drug development professionals can confidently establish a self-validating system for the quality control of this compound, thereby contributing to the development of safe and effective medicines.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5). BenchChem.
  • BenchChem. (2025). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. BenchChem.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 21(11), 3569-3577.
  • BenchChem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. BenchChem.
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  • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • MDPI. (2020). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Molecules, 25(22), 5439.
  • MDPI. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 26(16), 4984.
  • IOP Publishing. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2337, 012001.
  • Innoscience Research. (2025).
  • Open Research@CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B(4), 378-382.
  • The Pharma Master. (2024). Quality Control Measures for APIs. [Link]

  • Purity Assurance. (2025). Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]

  • NIST. (n.d.). Quinoline, 6-methoxy-. Retrieved from [Link]

  • BenchChem. (2025).
  • TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
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  • GMP Compliance. (n.d.). Quality Control of Starting Materials (APIs and Excipients). [Link]

  • APIC (CEFIC). (2021). GMPs for APIs: “How to do” Document.
  • ResearchGate. (n.d.). GMP requirements for quality control/assurance in the manufacturing of active pharmaceutical ingredients/examples from manufacturing plants. Retrieved from [Link]

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A Head-to-Head Comparison of Quinoxaline Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has garnered significant attention for its broad spectrum of biological activities, particularly its potent anticancer properties.[1][2] This guide provides a comprehensive, head-to-head comparison of various quinoxaline derivatives, offering a critical analysis of their performance in cancer cell lines. We will delve into their cytotoxic effects, mechanisms of action, and the crucial structure-activity relationships that govern their efficacy, providing researchers, scientists, and drug development professionals with a robust resource to inform future research and development.

The Quinoxaline Scaffold: A Privileged Structure in Oncology

The versatility of the quinoxaline ring system allows for extensive chemical modification, making it an ideal scaffold for the design of targeted anticancer therapies.[3] Quinoxaline derivatives have been shown to exert their effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer progression such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase II, as well as the induction of apoptosis and cell cycle arrest.[4][5][6] This multifaceted activity underscores the therapeutic potential of this class of compounds.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The in vitro cytotoxic activity of a compound is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values of selected quinoxaline derivatives against a panel of human cancer cell lines, providing a direct comparison of their potency.

Compound IDCancer Cell LineIC50 (µM)Noteworthy Features & Mechanism of ActionReference
Compound VIIIc HCT116 (Colon)2.5Induces cell cycle arrest at the G2/M phase.[5][7]
Compound XVa HCT116 (Colon)4.4[4][7]
MCF-7 (Breast)5.3[5]
Compound 3b MCF-7 (Breast)1.85 ± 0.11Superior inhibitory effect compared to staurosporine; induces apoptosis and cell cycle arrest.[6]
Compound 3 MCF-7 (Breast)Good CytotoxicityPotent topoisomerase IIβ inhibitor; induces apoptosis via Bax activation and Bcl2 downregulation.[8]
Compound 4m A549 (Lung)9.32 ± 1.56Activity comparable to 5-fluorouracil; induces apoptosis through mitochondrial and caspase-3 dependent pathways.[9]
Compound 4b A549 (Lung)11.98 ± 2.59Activity comparable to 5-fluorouracil.[9]
GK13 72 cancer cell linesLC50: 4.3E-4 MCompetitive transglutaminase 2 inhibitor.[10]
Compound 6k HCT-116 (Colon)9.46 ± 0.7Broad-spectrum antiproliferative activity.[11]
MCF-7 (Breast)6.93 ± 0.4[11]

Deciphering the Mechanism of Action: Beyond Cytotoxicity

Understanding how a compound kills cancer cells is as crucial as knowing that it can. Quinoxaline derivatives employ several sophisticated mechanisms to achieve their anticancer effects.

Cell Cycle Arrest

Many potent quinoxaline derivatives exert their antiproliferative effects by disrupting the normal progression of the cell cycle. For instance, Compound VIIIc has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle in the HCT116 colon cancer cell line, ultimately leading to mitotic catastrophe and cell death.[4][7]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Block G2->Block M->G1 Quinoxaline Quinoxaline Derivative (e.g., VIIIc) Quinoxaline->Block Block->M caption Quinoxaline-induced G2/M cell cycle arrest.

Caption: Quinoxaline-induced G2/M cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Several quinoxaline derivatives have been identified as potent inducers of apoptosis.[4][12] For example, Compound 3 was found to induce apoptosis in MCF-7 breast cancer cells by activating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2.[8] Similarly, Compound 4m triggers apoptosis in A549 lung cancer cells through mitochondrial and caspase-3 dependent pathways.[9]

apoptosis_pathway Quinoxaline Quinoxaline Derivative Bax Bax (Pro-apoptotic) Quinoxaline->Bax Activates Bcl2 Bcl2 (Anti-apoptotic) Quinoxaline->Bcl2 Inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptosis induction pathway by quinoxaline derivatives.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective anticancer agents.[3][13]

Key SAR insights include:

  • Substituents at the 2 and 3-positions: The nature of the groups attached to the 2 and 3-positions of the quinoxaline ring significantly influences antiproliferative activity. For instance, studies have shown that furan substitutions at these positions are more effective at inhibiting cancer cell growth compared to methyl, thiophene, or phenyl groups.[14]

  • Functionalization at the 6-amino position: The introduction of phenylurea and phenylthiourea moieties at the 6-amino position generally leads to potent antiproliferative activity, particularly when combined with furan substituents at the 2 and 3-positions.[14] In contrast, sulfonamide substitutions at this position are less favorable for activity.[14]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents can have a profound impact. For example, electron-releasing groups on an aromatic ring fused to the second position of the quinoxaline system tend to increase activity, while electron-withdrawing groups can decrease it.[3]

Experimental Protocols: Ensuring Rigorous and Reproducible Data

The reliability of any head-to-head comparison hinges on the quality and consistency of the experimental methods employed. Here, we outline the standard protocols for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24-48 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

mtt_assay_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24-48h seed->incubate1 treat Treat with Quinoxaline Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read Measure Absorbance add_dmso->read analyze Calculate IC50 read->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Validating the Structure of 6-Methoxy-2-methylquinoxaline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For heterocyclic compounds like 6-Methoxy-2-methylquinoxaline, a scaffold of significant interest due to the diverse pharmacological activities of quinoxaline derivatives, mass spectrometry (MS) stands out as a primary analytical tool.[1][2] This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for validating the structure of this compound, contrasting it with a key isomer to demonstrate the power and specificity of the technique. We will move beyond rote protocols to explain the fundamental causality behind our experimental choices, ensuring a self-validating and robust analytical system.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[3] Its unparalleled sensitivity, speed, and ability to provide both molecular weight and structural information from minute sample quantities make it indispensable. For a molecule like this compound (C₁₁H₁₂N₂O), MS not only confirms the molecular mass but also generates a unique fragmentation "fingerprint" that is vital for confirming its specific isomeric structure.

Part 1: Experimental Design - Choosing the Right Tools

The quality of mass spectrometric data is fundamentally dependent on the ionization technique employed. The choice is not arbitrary; it is dictated by the analytical question at hand. Do we need to confirm molecular weight, or do we need to break the molecule apart for structural elucidation?

Comparison of Key Ionization Techniques
Ionization TechniquePrincipleApplication for this compound
Electron Ionization (EI) A high-energy electron beam (typically 70 eV) bombards the molecule, causing ionization and extensive, reproducible fragmentation.[3]Primary choice for structural validation. Provides a rich fragmentation pattern that serves as a structural fingerprint. Ideal for GC-MS analysis.
Electrospray Ionization (ESI) A "soft" ionization technique. A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.Confirms molecular weight. Primarily forms the protonated molecule [M+H]⁺. Ideal for LC-MS, especially for confirming the mass of a synthesized product before purification or in biological matrices.[4][5]

For definitive structural validation, Electron Ionization (EI) is superior due to its ability to induce predictable and informative fragmentation. ESI is an excellent complementary technique for unequivocally determining the molecular weight.

Part 2: Deciphering the Fingerprint - Predicted Fragmentation of this compound

The molecular formula for this compound is C₁₁H₁₂N₂O, giving it a monoisotopic mass of 174.0950 g/mol . Under EI-MS, we can anticipate a specific fragmentation pathway based on established chemical principles. The stability of the aromatic quinoxaline core suggests that the initial fragmentation will occur at the substituent groups.

Key Predicted Fragmentation Steps:

  • Molecular Ion (M⁺˙): The most intense peak in the high m/z region should correspond to the intact molecule, appearing at m/z 174 . Its presence confirms the molecular weight.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the cleavage of the C-O bond, leading to the loss of a methyl radical.[6] This will produce a highly stable ion at m/z 159 .

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide. This is a characteristic fragmentation for phenolic-type cations. This would yield a fragment at m/z 131 .

  • Loss of Hydrogen Cyanide (HCN): The quinoxaline ring can undergo cleavage, leading to the expulsion of a neutral HCN molecule from the pyrazine ring portion. This would result in a fragment ion at m/z 147 .

The following diagram illustrates this predicted pathway.

G M This compound (M⁺˙) m/z = 174 F159 [M-CH₃]⁺ m/z = 159 M->F159 - •CH₃ F147 [M-HCN]⁺˙ m/z = 147 M->F147 - HCN F131 [M-CH₃-CO]⁺ m/z = 131 F159->F131 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Fragments
m/zProposed FragmentSignificance
174 [C₁₁H₁₂N₂O]⁺˙ Molecular Ion (Base Peak)
159[C₁₀H₉N₂O]⁺Loss of methyl radical from methoxy group
147[C₁₀H₁₁N]⁺˙Loss of HCN from the quinoxaline ring
131[C₉H₉N₂]⁺Subsequent loss of CO after methyl loss

Part 3: The Comparative Case - Distinguishing Isomers

To showcase the specificity of mass spectrometry, we can compare the predicted spectrum of our target molecule with that of a structural isomer, 6-Methoxy-2-methylquinoline .

  • This compound: C₁₁H₁₂N₂ O, Molecular Weight = 174.22 g/mol

  • 6-Methoxy-2-methylquinoline: C₁₁H₁₁N O, Molecular Weight = 173.21 g/mol [7][8]

The most immediate and powerful differentiator is the Nitrogen Rule . This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Our target, with two nitrogen atoms, has an even molecular weight of 174 .

  • The quinoline isomer, with one nitrogen atom, has an odd molecular weight of 173 .

This fundamental difference provides an instant validation or rejection of the proposed quinoxaline structure. A high-resolution mass spectrometer could further confirm the elemental composition beyond doubt. While the fragmentation patterns might share some similarities due to the methoxy group, the molecular ion peak provides a clear and unambiguous distinction.

Part 4: A Validated Experimental Protocol (GC-EI-MS)

This protocol outlines a robust method for acquiring a high-quality mass spectrum for structural validation. The workflow is designed to be self-validating by incorporating necessary checks and balances.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Validation A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (10 µg/mL in Methanol) A->B C 3. Inject 1 µL into GC-MS D 4. Chromatographic Separation (e.g., DB-5ms column) C->D E 5. EI Ionization (70 eV) D->E F 6. Mass Analysis (Quadrupole or TOF) E->F G 7. Extract Mass Spectrum from Chromatographic Peak H 8. Verify Molecular Ion (m/z 174) G->H I 9. Match Fragmentation Pattern to Prediction H->I J 10. Compare to Library/ Reference (if available) I->J

Caption: Experimental workflow for GC-MS validation of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized this compound.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a 1:100 dilution by taking 10 µL of the stock and adding it to 990 µL of methanol to create a 10 µg/mL working solution. This ensures the concentration is appropriate to avoid detector saturation.

  • Instrumentation (Example: Agilent GC-MS System):

    • Gas Chromatograph (GC):

      • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

      • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes. This ensures good separation from any residual solvents or impurities.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40 - 400 m/z.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working solution.

    • Acquire the total ion chromatogram (TIC). The compound should elute as a sharp, symmetrical peak.

    • Extract the mass spectrum from the apex of the target peak.

    • Analyze the spectrum, identifying the molecular ion and key fragments. Compare these experimental m/z values against the predicted values in the table above. The match validates the structure.

Conclusion

Validating the structure of this compound via mass spectrometry is a clear and robust process when approached with a foundational understanding of the technique. By selecting Electron Ionization, we generate a reproducible fragmentation fingerprint. The predicted cleavages—loss of a methyl radical (m/z 159) and subsequent loss of carbon monoxide (m/z 131)—are highly characteristic of its structure. Furthermore, the application of the Nitrogen Rule provides an immediate and definitive method to distinguish it from its N-isostere, 6-Methoxy-2-methylquinoline, based on the even molecular weight of 174. The provided GC-MS protocol offers a reliable, step-by-step workflow for any researcher to confidently confirm the identity and purity of this important heterocyclic compound.

References

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  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. Available at: [Link]

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A Comparative Guide to the Anticancer Properties of Quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoxaline scaffold represents a privileged heterocyclic system in the pursuit of novel anticancer therapeutics.[1][2][3] Its versatile structure, a fusion of benzene and pyrazine rings, allows for extensive chemical modification, leading to a diverse array of analogs with a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of recently developed quinoxaline-based anticancer agents, focusing on their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used for their evaluation.

The Strategic Advantage of the Quinoxaline Scaffold in Oncology

The clinical and preclinical success of quinoxaline derivatives stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[4][5][6] Unlike many conventional chemotherapeutics that exhibit high toxicity and a lack of specificity, quinoxaline analogs can be rationally designed to target specific oncogenic pathways, offering the potential for more effective and safer cancer therapies.[5][7] The structural rigidity and electron-rich nature of the quinoxaline ring system are key to its ability to bind to the active sites of enzymes and receptors, thereby modulating their function.[8]

Classification and Comparative Efficacy of Quinoxaline Analogs

Quinoxaline derivatives can be broadly classified based on their primary mechanism of action. This section will compare representative analogs from key classes, supported by in vitro cytotoxicity data.

Receptor Tyrosine Kinase (RTK) Inhibitors

Many quinoxaline analogs have been developed as potent inhibitors of RTKs, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are frequently dysregulated in various cancers.[3] Inhibition of these kinases can block downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, that are essential for tumor growth and angiogenesis.[6]

  • c-Met Kinase Inhibitors: Novel quinoxaline aryl ethers, such as compounds FQ and MQ , have demonstrated significant activity against cancer cell lines with c-Met overexpression.[9] Molecular docking studies have revealed their ability to bind to the active site of the c-Met kinase.[9]

  • EGFR and COX-2 Dual Inhibitors: Certain quinoxaline derivatives have been synthesized to dually target EGFR and cyclooxygenase-2 (COX-2), both of which play roles in cancer progression and inflammation.[10] Compounds 4a and 13 from one such study showed potent inhibition of EGFR.[10]

  • VEGFR-2 Inhibitors: The quinoxaline scaffold has been utilized to design inhibitors of VEGFR-2, a key mediator of angiogenesis.[11] Analogs bearing amide, sulphonamide, and urea moieties have shown promising inhibitory activity.[11]

Topoisomerase II Inhibitors

Topoisomerase II is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[12] Several quinoxaline derivatives have been identified as potent topoisomerase II inhibitors.[13][14][15]

  • One study reported a quinoxaline-based derivative, Compound IV , that exhibited potent and selective anticancer activity against prostate cancer (PC-3) cells by inhibiting topoisomerase II and inducing apoptosis.[12] This compound was found to upregulate pro-apoptotic proteins like p53 and caspases while downregulating the anti-apoptotic protein Bcl-2.[12]

PI3K/Akt/mTOR Pathway Modulators

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[16][17][18] Quinoxaline derivatives have been designed to target key components of this pathway.

  • Dual mTOR/PI3K inhibitors containing the quinoxaline scaffold can disrupt the ATP binding sites of both mTOR and PI3K, leading to a more comprehensive blockade of this signaling cascade compared to inhibitors targeting only one of the kinases.[16]

Comparative In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoxaline analogs against various human cancer cell lines, providing a quantitative comparison of their anticancer efficacy.

CompoundCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
FQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[9]
MQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[9]
Compound 4m A549 (Lung)9.32 ± 1.56Induction of Apoptosis[19]
Compound 11 HCT116 (Colon)0.81EGFR Inhibition[10]
Compound 13 HCT116 (Colon)2.91EGFR Inhibition[10]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[12]
Compound III PC-3 (Prostate)4.11Topoisomerase II Inhibition, Apoptosis Induction[12]
Compound 5 SMMC-7721 (Hepatoma)0.071Not specified[1]
Compound 8 MGC-803 (Gastric)1.49 ± 0.18Not specified[1]
VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[11]
XVa MCF-7 (Breast)5.3Not specified[11]

Key Signaling Pathways Targeted by Quinoxaline Analogs

The anticancer effects of quinoxaline derivatives are often mediated through the modulation of critical signaling pathways. The diagrams below illustrate two of the most significant pathways targeted by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Quinoxaline_RTKi Quinoxaline RTK Inhibitor Quinoxaline_RTKi->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Quinoxaline_PI3Ki Quinoxaline PI3K Inhibitor Quinoxaline_PI3Ki->PI3K PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes Topoisomerase_II_Inhibition DNA_Replication DNA Replication & Transcription TopoII Topoisomerase II DNA_Replication->TopoII requires DNA_Breaks DNA Strand Breaks TopoII->DNA_Breaks causes Quinoxaline_TopoIIi Quinoxaline Topo II Inhibitor Quinoxaline_TopoIIi->TopoII Apoptosis Apoptosis DNA_Breaks->Apoptosis induces

Caption: Mechanism of action for quinoxaline-based Topoisomerase II inhibitors.

Standardized Experimental Protocols for Evaluation

The preclinical evaluation of novel anticancer agents requires a stepwise approach, moving from in vitro to in vivo experiments. [20]This ensures that only the most promising compounds advance to further testing, saving time and resources. [21]

General Experimental Workflow

experimental_workflow Synthesis Synthesis of Quinoxaline Analogs InVitro In Vitro Screening (Cytotoxicity, Mechanism) Synthesis->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Promising Candidates Clinical Clinical Trials InVivo->Clinical Efficacious & Safe Compounds

Caption: A generalized workflow for the preclinical evaluation of anticancer agents.

Detailed In Vitro Methodologies

A variety of in vitro assays are employed to determine the anticancer potential and mechanism of action of quinoxaline analogs. [22]

This colorimetric assay is one of the most common methods for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline analog and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. [9] Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the quinoxaline analog at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This assay determines the effect of a compound on the progression of the cell cycle. [11] Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, or G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoxaline analog and harvest them as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation

Promising quinoxaline analogs identified through in vitro screening are further evaluated in preclinical animal models to assess their therapeutic efficacy and toxicity in a whole-organism context. [21][23] Common In Vivo Models:

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). [20][24]This allows for the evaluation of the compound's effect on human tumors in a living system. Tumor volume is regularly measured to determine tumor growth inhibition. [25]* Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. [25]These models are useful for studying the interaction between the therapeutic agent and the host immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. [25]These models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.

Conclusion and Future Directions

The quinoxaline scaffold continues to be a highly valuable framework in the development of novel anticancer agents. [1][2]The diverse mechanisms of action, including the inhibition of key kinases and enzymes involved in cancer progression, underscore the versatility of this heterocyclic system. [3][26]The comparative data presented in this guide highlight the potent and often selective anticancer activity of various quinoxaline analogs. Future research will likely focus on the development of multi-targeted quinoxaline derivatives and their combination with other therapeutic modalities to overcome drug resistance and improve patient outcomes. Further exploration of structure-activity relationships will also be crucial for the rational design of next-generation quinoxaline-based anticancer drugs with enhanced efficacy and reduced toxicity. [27]

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (n.d.). Retrieved from [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Chemical Biology & Drug Design. Retrieved from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). Retrieved from [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(2), 195-209. Retrieved from [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2018). Bentham Science. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry, 5(4), 2835-2868. Retrieved from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. Retrieved from [Link]

  • Representative quinoxaline-based analogs with potent anti-tumor... (n.d.). ResearchGate. Retrieved from [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Retrieved from [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). Retrieved from [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 271, 116360. Retrieved from [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2018). Bentham Science Publishers. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(28), 17871-17878. Retrieved from [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. (2025). ChemistrySelect. Retrieved from [Link]

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  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. (2025). Bioorganic Chemistry, 166, 109116. Retrieved from [Link]

  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. (2018). ResearchGate. Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [Link]

  • Chemical structures of representative quinoxaline antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International Journal of Molecular Sciences, 23(18), 10854. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International Journal of Molecular Sciences, 23(18), 10854. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Methoxy-2-methylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS for 6-Methoxy-2-methylquinoxaline, a conservative approach to its handling and disposal is essential. By examining the hazard profiles of closely related compounds, we can infer a potential hazard profile and establish the necessary safety precautions.

Structural Analogs and Their Known Hazards:

  • 6-Methoxyquinoline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • 6-Methylquinoxaline: Data indicates this compound is harmful if swallowed and causes skin and serious eye irritation.[2][3]

  • 2-Methylquinoxaline: This derivative is also known to cause skin and serious eye irritation.[4][5]

  • 6-Methoxyquinaldine (an alternative name for 6-Methoxy-2-methylquinoline): PubChem data indicates this compound is a skin, eye, and respiratory irritant.

Based on this evidence from structurally similar molecules, it is prudent to handle this compound as a substance that is harmful and irritating . Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling and Disposal

A standardized operational plan is critical for minimizing exposure and preventing environmental contamination. The following procedures should be strictly followed.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]

  • Collection: Collect the contained material and any contaminated cleaning materials into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

  • Solid Waste: Collect all solid waste contaminated with this compound, including weighing papers, contaminated gloves, and disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and list "this compound" as a constituent.

  • Liquid Waste: All solutions containing this compound, as well as the first rinse of any glassware that held the compound, must be collected as hazardous liquid waste.[8] Use a dedicated, leak-proof, and chemically compatible container. The container must be labeled as "Hazardous Waste" and specify its contents. Under no circumstances should this chemical be disposed of down the drain. [8][9]

Disposal Pathway Decision Matrix

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated labware, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Collect in Designated 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Collect in Designated 'Hazardous Liquid Waste' Container liquid_waste->liquid_container label_solid Label Container with 'Hazardous Waste' and Chemical Name solid_container->label_solid label_liquid Label Container with 'Hazardous Waste' and Chemical Name liquid_container->label_liquid storage Store in a Designated Satellite Accumulation Area (SAA) label_solid->storage label_liquid->storage ehs_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Regulatory Framework and Compliance

The disposal of this compound, as with all laboratory chemicals, is governed by a strict regulatory framework. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[7]

Key RCRA requirements for laboratory waste management include:

  • Waste Characterization: Generators are responsible for determining if their waste is hazardous.

  • Labeling and Container Management: All hazardous waste containers must be properly labeled, kept closed, and be in good condition.

  • Accumulation Time Limits: There are limits on how long hazardous waste can be stored on-site.

  • Manifesting and Transportation: A manifest system tracks hazardous waste from the point of generation to its final disposal.

  • Use of Licensed Facilities: All hazardous waste must be transported to and disposed of at a licensed treatment, storage, and disposal facility (TSDF).

Researchers and laboratory managers must also be familiar with and adhere to their specific state and local regulations, which may be more stringent than federal requirements. Consultation with your institution's EHS department is crucial to ensure full compliance.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its potential hazards, diligently using personal protective equipment, and adhering to established handling and disposal protocols, we can collectively ensure a safe working environment and protect our planet. This guide provides a foundational framework; however, it is imperative to supplement this information with institution-specific procedures and to consult with your EHS department for any questions or concerns.

References

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  • ChemicalBook. 143159-04-0(6,7-dimethoxy-2-methylquinoxaline) Product Description.
  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • Fisher Scientific. 6-Methoxy-2-methylquinoline, 97%.
  • PubChem. 6-Methoxyquinaldine | C11H11NO | CID 70648.
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  • GSRS. 6-METHOXY-2,3-DIMETHYLQUINOXALINE.
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  • PubChem. 6-Methylquinoxaline | C9H8N2 | CID 242567.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methoxy-2-methylquinoxaline. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven best practices. As no specific safety data sheet (SDS) is available for this compound, the following guidance is synthesized from data on structurally analogous compounds, including 2-Methylquinoxaline, 6-Methylquinoxaline, and various quinoline derivatives.

Hazard Assessment: Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar quinoxaline and quinoline compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and toxicity.

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard ClassificationDescriptionPotential Health EffectsSource(s)
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2/2ACauses serious eye irritation.[1][2][3][4]
Acute Oral Toxicity Category 4Harmful if swallowed.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][3]
Physical Hazard Combustible LiquidMay ignite on heating.

This hazard profile dictates a stringent approach to personal protective equipment to prevent dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness depends on the implementation of preceding control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Physically remove the hazard Engineering Engineering Controls Substitution->Engineering Replace the hazard Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures.

Before relying on PPE, ensure that Engineering Controls such as chemical fume hoods and adequate ventilation are in place and functioning correctly.[5][6] Administrative Controls , including robust standard operating procedures (SOPs) and proper training, are also critical prerequisites.

Comprehensive PPE Protocol for this compound

The following PPE is mandatory when handling this compound. This protocol is designed to prevent all routes of exposure.

Eye and Face Protection: The Primary Shield

Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.[1]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1][2] Standard safety glasses with side shields do not offer sufficient protection from splashes and are inadequate.[7]

  • Recommended for Splash Hazards: When handling larger quantities or performing operations with a high risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[8][9] The face shield provides a broader barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure. Proper glove selection and use are critical.

  • Glove Type: Wear protective gloves.[5][10] Based on data for similar compounds, nitrile rubber gloves are a suitable choice.[2] Always check the manufacturer's glove compatibility chart for the specific chemical if available.

  • Glove Thickness: Thicker gloves generally offer better protection, but dexterity must also be considered.[7] For incidental contact, a standard nitrile glove may be sufficient. For extended handling or immersion, heavier-duty gloves are required.

  • Double Gloving: When handling hazardous compounds, wearing two pairs of gloves is best practice.[9] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Do not use compromised gloves. Change gloves frequently, especially if contact with the chemical is suspected, and always before leaving the laboratory.[11]

Skin and Body Protection: The Complete Barrier

Protective clothing prevents accidental skin contact with spills or aerosols.

  • Required Garment: A long-sleeved laboratory coat is the minimum requirement.[2]

  • Enhanced Protection: For procedures involving significant quantities or a high risk of splashing, impervious clothing or a polyethylene-coated polypropylene gown should be worn.[5][9] Standard cloth lab coats are absorbent and may not provide adequate protection against direct liquid contact.

  • Additional Measures: Ensure clothing covers all exposed skin. Long pants and closed-toe shoes are mandatory in any laboratory setting.[11] Consider using disposable sleeve covers to protect the area between the glove and the lab coat cuff.

Respiratory Protection: Guarding Against Inhalation

Respiratory irritation is a key hazard associated with analogous compounds.[1][3]

  • Primary Control: All handling of this compound that may generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood.

  • When a Respirator is Required: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is necessary.[2][5] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][11]

  • Fit and Training: Use of a respirator requires prior medical clearance, formal training, and a successful fit test as mandated by OSHA regulations.[11]

Operational Workflow: A Step-by-Step Safety Process

The following diagram outlines the critical steps for safely handling this compound, integrating the use of appropriate PPE at each stage.

Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow Prep 1. Preparation - Verify fume hood function - Assemble all materials - Confirm emergency equipment access Donning 2. Don PPE - Lab Coat/Gown - Goggles & Face Shield - Double Gloves (Nitrile) Prep->Donning Before handling Handling 3. Chemical Handling - Work within fume hood - Avoid generating aerosols - Keep containers closed Donning->Handling Proceed to work Doffing 4. Decontamination & Doffing PPE - Remove outer gloves in hood - Decontaminate surfaces - Remove PPE in correct order Handling->Doffing After completion Disposal 5. Waste Disposal - Segregate hazardous waste - Dispose of PPE and chemical waste in labeled, sealed containers Doffing->Disposal Final step

Caption: Step-by-step workflow for safe chemical handling.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • PPE Disposal: All disposable PPE, including gloves, gowns, and sleeve covers, that is contaminated or potentially contaminated with this compound must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.[1]

  • Chemical Disposal: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads from a spill) through an approved hazardous waste disposal plant.[6] Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination: After handling, thoroughly wash your hands, face, and any exposed skin with soap and water.[1][10] Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital. Always ensure eyewash stations and safety showers are readily accessible.[1][2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 6-Methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Japan Society for Occupational Health. (2021). Recommendation of occupational exposure limits (2021–2022).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • BioNetwork. (2014). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Retrieved from [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methylquinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.